Product packaging for Amino-PEG10-Amine(Cat. No.:)

Amino-PEG10-Amine

Katalognummer: B605450
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: YMQALIUBVKNYIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amino-PEG10-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H48N2O10 B605450 Amino-PEG10-Amine

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQALIUBVKNYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG10-Amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG10-Amine is a homobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the fields of bioconjugation and drug delivery. Its structure, featuring a discrete chain of ten ethylene glycol units flanked by primary amine groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its utility in the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Properties and Chemical Structure

This compound is a well-defined, monodisperse PEG derivative, which ensures batch-to-batch consistency in conjugation reactions. The presence of primary amine groups at both termini allows for the covalent linkage of two different molecules or the crosslinking of molecules. The PEG chain itself enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of conjugated proteins.[1][2][3]

The fundamental chemical structure of this compound is illustrated below:

Figure 1: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C22H48N2O10[1][4]
Molecular Weight ~500.6 g/mol
Exact Mass 500.3309
CAS Number 928292-69-7
Purity ≥95%
Appearance Colorless to pale yellow liquid/oilMedKoo Biosciences, BroadPharm product pages
Solubility Soluble in water and most organic solvents
Elemental Analysis C: 52.78%, H: 9.66%, N: 5.60%, O: 31.96%

Applications in Bioconjugation

The primary utility of this compound lies in its ability to act as a hydrophilic spacer and linker in bioconjugation. The terminal amine groups are reactive towards a variety of functional groups, most notably activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, allowing for the formation of stable amide bonds. This reactivity makes it suitable for a range of applications, including:

  • Protein and Peptide Modification: The PEG linker can be used to improve the pharmacokinetic properties of therapeutic proteins and peptides.

  • Antibody-Drug Conjugates (ADCs): this compound can serve as the linker between an antibody and a cytotoxic payload, enhancing the solubility and stability of the ADC.

  • Surface Modification: It can be used to functionalize surfaces of nanoparticles, quantum dots, and other materials to reduce non-specific protein binding and improve biocompatibility.

  • PROTACs: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following is a representative protocol for the conjugation of a small molecule containing a carboxylic acid to a protein using this compound as a crosslinker. This is a two-step process involving the activation of the small molecule and subsequent reaction with the linker and protein.

Materials:

  • Small molecule with a carboxylic acid group

  • Protein with accessible amine groups (e.g., lysine residues)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Step 1: Activation of the Small Molecule

  • Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Conjugation to Protein via this compound Linker

  • In a separate tube, dissolve the protein to be modified in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

  • Dissolve a 20-fold molar excess of this compound in PBS.

  • Add the activated small molecule (NHS ester) solution to the this compound solution and react for 2 hours at room temperature to form the small molecule-PEG conjugate.

  • Add the small molecule-PEG conjugate solution to the protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the protein-PEG-small molecule conjugate using a size-exclusion chromatography column to remove unreacted linker and small molecules.

  • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling if the small molecule has a chromophore), and mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) where a homobifunctional linker like this compound is used to connect a drug molecule to an antibody.

Figure 2: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a versatile and well-defined homobifunctional linker that offers significant advantages in the field of bioconjugation. Its hydrophilic and flexible PEG spacer, combined with the reactivity of its terminal amine groups, makes it an ideal tool for researchers and scientists in drug development and materials science. The information and protocols provided in this guide serve as a starting point for the successful application of this compound in various research and development endeavors. As with any bioconjugation reaction, optimization of reaction conditions is crucial to achieve the desired outcome.

References

Amino-PEG10-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Amino-PEG10-Amine is a homobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development.[1] Its structure, featuring a 10-unit PEG chain flanked by two primary amine groups, provides a hydrophilic and flexible spacer to connect two molecules of interest.[2][3] This technical guide offers an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation strategies.

PropertyValueReferences
Molecular Weight ~500.6 g/mol [4][5]
Molecular Formula C22H48N2O10
CAS Number 928292-69-7
Appearance Colorless to pale yellow liquid
Purity ≥95% - 98%
Solubility Water, DMSO, DMF

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The PEG spacer enhances the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this compound can serve as the flexible linker connecting a target protein ligand and an E3 ligase ligand, facilitating the degradation of disease-causing proteins.

  • Nanoparticle Functionalization: The amine groups can be used to modify the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting moieties.

  • Protein Crosslinking and Modification: This reagent can be employed to study protein-protein interactions or to modify proteins to enhance their therapeutic properties.

Experimental Protocols

The primary utility of this compound lies in its reactivity towards molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. Below are general protocols for these common bioconjugation reactions.

Protocol 1: Two-Step Amide Coupling to Carboxylic Acids via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group.

Materials:

  • Molecule with a carboxylic acid group (-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 5-6)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylated molecule in the Activation Buffer.

    • Add EDC and NHS (or sulfo-NHS) to the solution.

    • Allow the reaction to proceed for 15 minutes at room temperature to form an NHS ester intermediate.

  • Quenching of EDC (Optional but Recommended):

    • Add a thiol-containing compound like DTT to quench the excess EDC. This step is crucial if the amine-containing molecule also has carboxyl groups.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Immediately add the this compound to the activated molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching of Reaction:

    • Add a quenching solution to stop the reaction by reacting with any remaining NHS esters.

  • Purification:

    • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Direct Reaction with NHS Esters

This protocol outlines the conjugation of this compound to a molecule already activated as an NHS ester.

Materials:

  • Molecule with an NHS ester group

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7-9)

Procedure:

  • Dissolution of Reagents:

    • Dissolve the NHS ester-activated molecule in the anhydrous solvent.

    • Dissolve the this compound in the reaction buffer.

  • Conjugation:

    • Add the dissolved NHS ester to the this compound solution. The reaction is typically efficient at a pH of 7-9.

    • Stir the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Purify the conjugate using methods such as dialysis or gel filtration to remove unreacted reagents.

Visualizing Workflows and Concepts

Diagrams can help clarify the complex processes in which this compound is utilized.

G cluster_0 Molecule 1 Activation cluster_1 Molecule 2 Activation cluster_2 Conjugation M1_COOH Molecule 1 (-COOH) EDC_NHS EDC, NHS M1_COOH->EDC_NHS M1_NHS Activated Molecule 1 (-NHS ester) EDC_NHS->M1_NHS PEG H2N-PEG10-NH2 M1_NHS->PEG M2_COOH Molecule 2 (-COOH) EDC_NHS2 EDC, NHS M2_COOH->EDC_NHS2 M2_NHS Activated Molecule 2 (-NHS ester) EDC_NHS2->M2_NHS M2_NHS->PEG Conjugate Molecule 1-PEG10-Molecule 2 PEG->Conjugate

Caption: General workflow for crosslinking two molecules using this compound.

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Degradation Cellular Process POI Protein of Interest (Target) Warhead Warhead Ligand POI->Warhead binds Ub Ubiquitination POI->Ub tagged for E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3->E3_Ligand binds Linker This compound (Linker) Warhead->Linker Linker->E3_Ligand Proteasome Proteasomal Degradation Ub->Proteasome leads to

Caption: Conceptual diagram of a PROTAC utilizing a diamino-PEG linker to induce protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG10-Amine, a homobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The hydrophilic polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine groups offer versatile handles for conjugation to various molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available polyethylene glycol diol (HO-PEG10-OH). The general strategy involves the conversion of the terminal hydroxyl groups into a more reactive intermediate, followed by the introduction of the amine functionality. A common and high-yielding approach is the conversion to a bis-azide intermediate, which is then reduced to the desired diamine.

Experimental Protocol: Two-Step Synthesis via Bis-Azide Intermediate

Step 1: Synthesis of α,ω-Diazido-PEG10 (N3-PEG10-N3)

  • Mesylation: To a solution of HO-PEG10-OH (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), methanesulfonyl chloride (2.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 16-24 hours. The resulting triethylamine hydrochloride salt is removed by filtration.

  • Azidation: The filtrate containing the α,ω-dimesylated-PEG10 is concentrated under reduced pressure. The residue is redissolved in dimethylformamide (DMF), and sodium azide (NaN3, 5-10 equivalents) is added. The reaction mixture is heated to 80-100 °C and stirred for 24-48 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the α,ω-diazido-PEG10 as an oil.

Step 2: Reduction to α,ω-Diamino-PEG10 (H2N-PEG10-NH2)

  • Reduction: The α,ω-diazido-PEG10 (1 equivalent) is dissolved in a mixture of THF and water. Ammonium chloride (NH4Cl, 8 equivalents) and zinc dust (Zn, 4 equivalents) are added sequentially to the solution.[1]

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is completely consumed (typically 12-24 hours).

  • Work-up and Isolation: The reaction mixture is filtered to remove the excess zinc. The filtrate is concentrated under reduced pressure to remove the THF. The aqueous solution is then basified with 1 M sodium hydroxide (NaOH) and extracted with DCM. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Quantitative Data for Synthesis
ParameterValueReference
End-Group Conversion (Azidation) >99%[1]
End-Group Conversion (Reduction) >99%[1]
Overall Isolated Yield 82-99%[1]

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, intermediates, and reaction byproducts. A combination of extraction and chromatographic techniques is often employed.

Experimental Protocol: Purification
  • Liquid-Liquid Extraction: As described in the synthesis work-up, extraction with an organic solvent like DCM from a basified aqueous solution is an effective initial purification step to remove inorganic salts.

  • Column Chromatography: For higher purity, silica gel column chromatography can be performed. A typical mobile phase system is a gradient of dichloromethane (DCM) and methanol (MeOH), with a small percentage of a base like triethylamine (e.g., 0.5-2%) to prevent the protonation of the amines on the silica gel.

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, reversed-phase HPLC (RP-HPLC) can be utilized. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The product is typically collected as the corresponding salt (e.g., bis-TFA salt) and can be converted back to the free amine if necessary.

Quantitative Data for Purification
ParameterValueReference
Purity after Column Chromatography >95%[2]
Purity after HPLC >98%

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the PEG backbone and the presence of the terminal amine groups. In the 1H NMR spectrum of the final product, the characteristic signals of the PEG methylene protons are observed as a complex multiplet around 3.6 ppm. The protons on the carbons adjacent to the amine groups typically appear at a slightly different chemical shift.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the product. The observed molecular weight should correspond to the calculated molecular weight of this compound (C22H48N2O10, MW: 500.63 g/mol ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the conversion of functional groups. The disappearance of the characteristic azide peak (around 2100 cm-1) and the appearance of N-H stretching vibrations (around 3300-3400 cm-1) confirm the successful reduction.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Azidation cluster_step2 Step 2: Reduction Start HO-PEG10-OH Mesylation Mesylation (MsCl, TEA, THF) Start->Mesylation Azidation Azidation (NaN3, DMF) Mesylation->Azidation Intermediate N3-PEG10-N3 Azidation->Intermediate Reduction Reduction (Zn, NH4Cl, THF/H2O) Intermediate->Reduction Workup Work-up & Purification Reduction->Workup Final_Product H2N-PEG10-NH2 Workup->Final_Product

Caption: A two-step synthesis of this compound.

Application Workflow: Bioconjugation

Bioconjugation_Workflow General Workflow for Bioconjugation using this compound Molecule_A Molecule A (e.g., Protein, Antibody) Activation Activation of Carboxyl Groups (EDC/NHS or similar) Molecule_A->Activation Molecule_B Molecule B (e.g., Small Molecule Drug) Conjugation2 Second Conjugation Step Molecule_B->Conjugation2 Linker This compound Conjugation1 First Conjugation Step Linker->Conjugation1 Activation->Conjugation1 Intermediate Molecule A-PEG10-NH2 Conjugation1->Intermediate Intermediate->Conjugation2 Final_Conjugate Molecule A-PEG10-Molecule B Conjugation2->Final_Conjugate

Caption: Bioconjugation with this compound linker.

References

A Technical Guide to Amino-PEG10-Amine: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG10-Amine, a discrete polyethylene glycol (PEG) linker, including its chemical properties, supplier information, and detailed applications in the field of bioconjugation, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Supplier Information

This compound is a homobifunctional linker characterized by a chain of ten ethylene glycol units flanked by primary amine groups. This structure imparts desirable properties for bioconjugation, such as increased hydrophilicity and a defined spacer length, which can be critical for optimizing the performance of complex biomolecules.[1]

CAS Number: 928292-69-7[2][3][4][5]

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound, compiled from various supplier specifications.

PropertyValueReference
Molecular Formula C22H48N2O10
Molecular Weight ~500.63 g/mol
Purity ≥95% to ≥98%
Appearance Colorless to pale yellow liquid/solid
Solubility Soluble in water and most organic solvents
Storage -20°C for long-term storage
Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The table below lists some of the prominent suppliers.

SupplierProduct Number (Example)Purity
MedKoo Biosciences571837>95%
AxisPharmAP12174≥95%
CD BioparticlesCDPB-0419998%
BroadPharmBP-2225398%
Merck (Sigma-Aldrich)--
Santa Cruz Biotechnologysc-486613-

Applications in Drug Development

The primary application of this compound lies in its role as a flexible and hydrophilic linker in the synthesis of complex bioconjugates. Its bifunctional nature allows for the coupling of two different molecules, or for the modification of surfaces.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody. The properties of the linker, such as its length and hydrophilicity, can significantly impact the ADC's stability, solubility, pharmacokinetics, and ultimately its therapeutic efficacy. PEG linkers, including those with ten ethylene glycol units, are utilized to improve the water solubility and stability of ADCs, potentially prolonging their half-life and reducing immunogenicity.

The inclusion of a PEG linker can influence the in vitro cytotoxicity of an ADC. For instance, one study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa resulted in a 22-fold reduction in in vitro cytotoxicity. However, this was accompanied by a significant extension of the circulation half-life, which ultimately led to improved tumor therapeutic ability in animal models.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be employed as a component of this linker to enhance the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

The terminal amine groups of this compound are reactive towards various functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters).

General Protocol for Amide Bond Formation with a Carboxylic Acid (EDC/NHS Chemistry)

This protocol outlines the general steps for coupling this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC

  • NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.5 equivalents) to the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the activated NHS ester solution to the this compound solution. The pH may need to be adjusted to 7.2-8.0 for optimal reaction.

    • Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a quenching solution.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

General Protocol for Reaction with an NHS Ester

This protocol describes the direct reaction of this compound with a pre-activated NHS ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolution:

    • Dissolve the NHS ester in anhydrous DMF or DMSO immediately before use.

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation:

    • Add the NHS ester solution to the this compound solution with gentle mixing. The molar ratio of NHS ester to amine will need to be optimized.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using a suitable method like dialysis, SEC, or HPLC to remove unreacted starting materials and byproducts.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_activation Step 1: Payload Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Payload Cytotoxic Payload (with COOH) EDC_NHS EDC / NHS Payload->EDC_NHS Activated_Payload Activated Payload (NHS Ester) EDC_NHS->Activated_Payload ADC_intermediate Antibody-Linker Activated_Payload->ADC_intermediate Reaction Antibody Monoclonal Antibody Linker This compound Antibody->Linker Linker->ADC_intermediate ADC Antibody-Drug Conjugate (ADC) ADC_intermediate->ADC Purification Purification (e.g., SEC) ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Antibody-Linker-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Apoptosis Apoptosis (Cell Death) Released_Drug->Apoptosis 4. Induces

Caption: The mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Logical Relationship: PROTAC Function

PROTAC_Function PROTAC PROTAC Target Binder Linker (e.g., PEG10) E3 Ligase Binder POI Target Protein (Protein of Interest) PROTAC:f0->POI E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The logical steps involved in PROTAC-mediated protein degradation.

References

The Definitive Guide to Research-Grade Amino-PEG10-Amine: Purity, Quality, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Amino-PEG10-Amine. Designed for professionals in the fields of academic research, biotechnology, and pharmaceutical development, this document outlines the critical quality attributes, analytical methodologies for characterization, and practical applications of this versatile linker.

Introduction to this compound

This compound (CAS No. 928292-69-7) is a homobifunctional polyethylene glycol (PEG) derivative that contains two primary amine groups at each end of a ten-unit PEG chain.[1] The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, making it an invaluable tool in bioconjugation, drug delivery, and surface modification.[2][3][4] Its principal application lies in its ability to act as a flexible linker, connecting two molecules of interest, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), or a targeting ligand and a therapeutic agent.[5]

Core Specifications and Quality Attributes

The utility of this compound in sensitive applications, particularly in drug development, necessitates stringent quality control. Research-grade material is characterized by high purity, low polydispersity, and the absence of contaminants that could compromise experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertySpecificationSource(s)
CAS Number 928292-69-7
Molecular Formula C22H48N2O10
Molecular Weight ~500.6 g/mol
Appearance Colorless to pale yellow oil or solidN/A
Solubility Soluble in water and most organic solvents
Purity and Impurity Profile

High purity is a critical determinant of the performance of this compound. The primary component should be the target molecule, with minimal levels of structurally related impurities or process-related contaminants.

ParameterSpecificationTypical ValueSource(s)
Purity (by NMR/HPLC) ≥95%>98%
Polydispersity Index (PDI) Report valueTypically < 1.05N/A
Water Content (Karl Fischer) Report value< 1%N/A
Endotoxin Levels Report value (for in vivo applications)< 0.1 EU/mgN/A

Potential Impurities:

  • PEG Diol: Unreacted starting material from the synthesis process.

  • Mono-amino PEG: Resulting from incomplete amination of the PEG diol.

  • Higher and Lower PEG Homologs: PEGs with more or fewer than ten ethylene glycol units.

  • Catalyst Residues: Trace amounts of catalysts used during synthesis.

  • Solvent Residues: Residual solvents from the purification process.

Analytical Methods for Quality Control

A suite of analytical techniques is employed to ensure the identity, purity, and quality of research-grade this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 25°C.

  • Data Analysis:

    • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak.

    • Integration: Integrate the characteristic peaks to confirm the ratio of protons in different parts of the molecule.

    • Purity Assessment: Compare the integral of the main compound peaks to those of any impurity peaks.

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
-O-CH ₂-CH ₂-O- (PEG backbone)~3.64s
-O-CH ₂-CH₂-NH₂~3.55t
-O-CH₂-CH ₂-NH₂~2.85t
-NH~1.5-2.5 (broad)s
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity of PEG compounds and to separate different PEG oligomers.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 30-40°C.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or ELSD.

  • Data Analysis:

    • Purity Calculation: Determine the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a ~0.1 mg/mL solution in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation:

    • Mass Spectrometer: An ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Identify Molecular Ions: Look for the protonated molecule [M+H]⁺ and common adducts such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

    • Expected Masses:

      • [M+H]⁺ ≈ 501.3 g/mol

      • [M+Na]⁺ ≈ 523.3 g/mol

Endotoxin Testing

For applications involving cell culture or in vivo studies, it is crucial to quantify and limit the presence of endotoxins. The Limulus Amebocyte Lysate (LAL) assay is the standard method for this purpose.

Experimental Protocol (Gel-Clot Method):

  • Sample Preparation: Reconstitute the this compound in pyrogen-free water to the desired concentration.

  • Reagents and Materials: LAL reagent, control standard endotoxin (CSE), and pyrogen-free glassware/plasticware.

  • Procedure:

    • Mix the sample with the LAL reagent in a test tube.

    • Incubate at 37°C for 60 minutes.

    • Invert the tube to observe for the formation of a solid gel clot.

  • Interpretation: The formation of a firm gel that remains intact upon inversion indicates a positive result, meaning the endotoxin level is at or above the stated sensitivity of the LAL reagent.

Applications and Workflow

This compound is a cornerstone in the construction of complex biomolecules. A primary application is in the development of Antibody-Drug Conjugates (ADCs).

Workflow for ADC Synthesis using this compound:

The following diagram illustrates a typical workflow for conjugating a drug to an antibody using this compound as a linker.

ADC_Synthesis_Workflow cluster_activation Drug Activation cluster_conjugation Conjugation cluster_final_conjugation Final Conjugation to Antibody Drug Payload (Drug) ActivatedDrug Activated Drug (e.g., NHS Ester) Drug->ActivatedDrug Activation (e.g., EDC/NHS) Drug_PEG Drug-PEG10-Amine Intermediate ActivatedDrug->Drug_PEG Amide Bond Formation PEG This compound PEG->Drug_PEG Activated_Drug_PEG Activated Drug-PEG10 Drug_PEG->Activated_Drug_PEG Activation of second amine Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Activated_Drug_PEG->ADC Conjugation to Antibody Lysine QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc_testing Quality Control Testing cluster_release Product Release RawMaterials Raw Materials Synthesis Chemical Synthesis RawMaterials->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H-NMR (Structure & Purity) Purification->NMR HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS Endotoxin Endotoxin Test (LAL Assay) Purification->Endotoxin SpecCheck Specification Check NMR->SpecCheck HPLC->SpecCheck MS->SpecCheck Endotoxin->SpecCheck CoA Certificate of Analysis (CoA) Generation SpecCheck->CoA Release Product Release CoA->Release

References

A Comprehensive Technical Guide to the Storage and Handling of Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and stability of reagents are paramount to achieving reliable and reproducible results. Amino-PEG10-Amine, a bifunctional linker, is a valuable tool in bioconjugation, drug delivery, and surface modification.[1] Proper storage and handling are critical to preserving its reactivity and ensuring the success of experimental outcomes. This in-depth guide provides detailed recommendations and protocols for the effective management of this compound.

Core Properties and Specifications

This compound, also known as 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diamine, is a hydrophilic polyethylene glycol (PEG) spacer with primary amine groups at both ends. This structure allows for the conjugation of two molecules, such as proteins, peptides, or small molecules, through the formation of stable amide bonds.[2] The PEG backbone enhances the solubility and biocompatibility of the resulting conjugate.[1]

PropertyValueSource
Chemical Formula C22H48N2O10[2]
Molecular Weight 500.63 g/mol [2]
CAS Number 928292-69-7
Appearance White to off-white powder or viscous liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.

Storage Recommendations

To maintain the integrity and reactivity of this compound, it is crucial to adhere to the following storage guidelines. The primary concerns for storage are temperature, moisture, and light.

ConditionShort-Term (Days to Weeks)Long-Term (Months to Years)
Temperature 0 - 4 °C-20 °C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protect from light (amber vial)Protect from light (amber vial)
Moisture Store in a desiccated environmentStore in a desiccated environment

Data compiled from multiple supplier recommendations.

Stock solutions of this compound, typically prepared in anhydrous solvents like DMSO or DMF, should also be stored at -20°C for long-term use. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture upon opening.

Handling and Safety Protocols

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

Incompatibilities:

  • Strong Acids and Alkalis: The amine groups can react with strong acids and bases.

  • Strong Oxidizing and Reducing Agents: Avoid contact with strong oxidizing and reducing agents.

Disposal:

  • Dispose of unused material and waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Conjugation to a Carboxylic Acid

This protocol outlines a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents, if used) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve this compound (1 to 1.2 equivalents) in the reaction buffer.

  • Add the activated carboxylic acid solution dropwise to the this compound solution with gentle stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using a suitable method such as dialysis, size exclusion chromatography, or preparative HPLC.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • High-purity water

  • Incubators or water baths at desired temperatures

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD, CAD, or MS)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound in high-purity water or the desired buffer at a known concentration.

  • Aliquot the stock solution into several vials for each condition to be tested (e.g., different pH values, temperatures).

  • Store the vials under the specified conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.

  • Analyze the samples by HPLC to quantify the amount of remaining this compound and detect any degradation products.

  • For a more detailed structural analysis of degradation products, samples can be analyzed by NMR spectroscopy.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

cluster_storage Storage Workflow Receive Receive this compound Inspect Inspect for damage Receive->Inspect ShortTerm Short-Term Storage (0-4°C) Inspect->ShortTerm Immediate Use LongTerm Long-Term Storage (-20°C) Inspect->LongTerm Future Use Use Use in experiment ShortTerm->Use Aliquot Aliquot into smaller volumes LongTerm->Aliquot Aliquot->Use AminoPEG10Amine This compound H2N-(CH2CH2O)10-CH2CH2-NH2 MoleculeA Molecule A (with -COOH) Conjugate1 Molecule A - PEG - Amine MoleculeA->Conjugate1 Activation & Coupling AminoPEG This compound AminoPEG->Conjugate1 MoleculeB Molecule B (with -COOH) FinalConjugate Molecule A - PEG - Molecule B MoleculeB->FinalConjugate EDC_NHS EDC / NHS EDC_NHS->Conjugate1 EDC_NHS->FinalConjugate Conjugate1->FinalConjugate Activation & Coupling

References

A Comprehensive Safety Guide to Amino-PEG10-Amine for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Amino-PEG10-Amine (CAS No. 928292-69-7), a homobifunctional PEG linker increasingly utilized in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates.[1][2][3][4] Understanding the safety profile and handling requirements of this reagent is paramount to ensuring a safe laboratory environment and the integrity of research outcomes. This document synthesizes available safety data, presents it in a clear and accessible format, and offers guidance on safe handling and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C22H48N2O10[1]
Molecular Weight 500.63 g/mol
Exact Mass 500.3309 Da
Appearance Colorless to Pale Yellow Liquid
Purity >95% to 98%
Solubility Soluble in DMSO

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. It is crucial for researchers to be aware of these classifications to implement appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.

Note: Some suppliers may classify polyethylene glycol derivatives as non-hazardous. However, it is best practice to handle the substance with the precautions outlined for a categorized hazardous material.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability of this compound and to protect laboratory personnel.

Handling:
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear approved safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to prevent skin contact.

    • Body Protection: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Storage:
  • Temperature: For long-term storage (months to years), store at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Conditions: Keep the container tightly sealed in a dry, dark, and well-ventilated place.

  • Solutions: If stock solutions are prepared, it is recommended to store them in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

The logical workflow for the safe handling and storage of this compound can be visualized in the following diagram:

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store at -20°C (long-term) or 0-4°C (short-term) storage_conditions Keep container tightly sealed in a dry, dark, well-ventilated area storage_temp->storage_conditions solution_storage Store stock solutions at -20°C for up to one month storage_conditions->solution_storage ventilation Use in a well-ventilated area (fume hood recommended) ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat ventilation->ppe hygiene Practice good laboratory hygiene: - Wash hands after handling - No eating, drinking, or smoking ppe->hygiene start Receiving this compound cluster_storage cluster_storage start->cluster_storage end_use Use in Experiment cluster_handling cluster_handling cluster_storage->cluster_handling cluster_handling->end_use

Safe Handling and Storage Workflow

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Spill Response Protocol:

A systematic approach to spill management is essential to mitigate risks. The following workflow outlines the key steps in responding to a spill of this compound.

spill Spill Occurs evacuate Evacuate immediate area and ensure proper ventilation spill->evacuate Step 1 ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary) evacuate->ppe Step 2 contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain Step 3 collect Carefully collect absorbed material into a sealed container for disposal contain->collect Step 4 clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean Step 5 dispose Dispose of waste in accordance with institutional and local regulations clean->dispose Step 6 report Report the incident to the appropriate safety officer dispose->report Step 7

This compound Spill Response Workflow

Toxicological and Ecological Information

Toxicological Information:

While comprehensive toxicological studies on this compound are not widely published, the primary acute health hazard identified is from oral ingestion.

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

Further toxicological data for skin and eye irritation, and inhalation are not definitively established, but it is recommended to avoid contact.

Ecological Information:

This compound is classified as very toxic to aquatic life, with long-lasting effects.

  • Environmental Precaution: Avoid release to the environment.

  • Disposal: Spillage and waste should be collected and disposed of in an approved waste disposal plant to prevent environmental contamination.

This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet provided by the manufacturer before use and adhere to all institutional and local safety regulations.

References

The Pivotal Role of the PEG10 Spacer in Biomolecule Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and biomolecule engineering, the strategic use of chemical linkers is paramount to optimizing therapeutic efficacy and specificity. Among the diverse array of available linkers, the 10-unit polyethylene glycol (PEG10) spacer has emerged as a critical component in the design of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and modified peptides and oligonucleotides. This technical guide provides a comprehensive overview of the multifaceted role of the PEG10 spacer, detailing its impact on the physicochemical properties, pharmacokinetics, and biological activity of these therapeutic agents. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes and experimental workflows, this document serves as an essential resource for researchers seeking to harness the full potential of PEG10 in their biomolecule applications.

Core Principles of the PEG10 Spacer

The PEG10 spacer consists of ten repeating ethylene glycol units, conferring a unique and advantageous set of properties to the biomolecules to which it is conjugated. Its fundamental characteristics include:

  • Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of often hydrophobic biomolecules. This is crucial for improving formulation, preventing aggregation, and enhancing bioavailability.

  • Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility. This allows the linked moieties, such as a targeting ligand and a cytotoxic payload, to orient themselves optimally for interaction with their respective biological targets.

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the likelihood of adverse immune responses when introduced into biological systems.

  • Defined Length: As a discrete chemical entity, the PEG10 spacer offers a precise and well-defined length, allowing for systematic optimization of linker-dependent properties and ensuring batch-to-batch consistency.

Applications of the PEG10 Spacer

The versatile properties of the PEG10 spacer have led to its widespread adoption in various biomolecule applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG10 spacer plays a crucial role in:

  • Improving Solubility and Stability: Hydrophobic payloads can induce aggregation of ADCs, leading to rapid clearance and reduced efficacy. The hydrophilic PEG10 spacer mitigates this by increasing the overall solubility of the ADC.[1]

  • Enhancing Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG spacer, which can reduce renal clearance and extend the circulation half-life of the conjugate.[2][3]

  • Optimizing Drug-to-Antibody Ratio (DAR): By improving solubility, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising the ADC's stability and pharmacokinetic profile.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical determinant of PROTAC efficacy. A 10-unit PEG linker often provides the optimal length and flexibility to:

  • Facilitate Ternary Complex Formation: The PEG10 spacer bridges the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex, which is essential for ubiquitination.

  • Enhance Solubility and Cell Permeability: PROTACs are often large and lipophilic, leading to poor solubility and cell permeability. The hydrophilic nature of the PEG10 spacer can significantly improve these properties.

  • Modulate Degradation Efficacy: The length of the linker directly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein. Systematic variation of PEG linker length is a common strategy to identify the optimal configuration.[4]

Peptide and Oligonucleotide Modifications

PEGylation of peptides and oligonucleotides is a well-established strategy to improve their therapeutic potential. The PEG10 spacer can:

  • Increase Stability: PEGylation can protect peptides from proteolytic degradation and shield oligonucleotides from nuclease activity, thereby extending their biological half-life.

  • Improve Pharmacokinetic Profile: By increasing the hydrodynamic size, the PEG10 spacer reduces the renal clearance of small peptides and oligonucleotides, leading to prolonged circulation times.[5]

  • Enhance Solubility: Many therapeutic peptides and oligonucleotides have limited aqueous solubility, which can be significantly improved by conjugation with a hydrophilic PEG10 spacer.

Quantitative Data on the Impact of PEG10 Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, including PEG10, on the performance of different biomolecule applications.

Table 1: Impact of PEG Linker Length on PROTAC Performance

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK (Hypothetical)Alkyl Chain (8 atoms)12075Mino
BTK (Hypothetical)PEG10 15 >95 Mino
BTK (Hypothetical)PEG1225>95Mino
TBK1Alkyl/Ether (<12 atoms)No Degradation-Not Specified
TBK1Alkyl/Ether (21 atoms)396Not Specified

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC ConstructLinkerHalf-life (h)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)
Affibody-MMAESMCC (No PEG)1.05.540
Affibody-MMAEPEG10K 11.2 121 >90

Data adapted from a study on affibody-drug conjugates, where a 10 kDa PEG linker was used, which is a longer variant but demonstrates the principle of PEG's impact.

Table 3: Impact of PEG Linker Length on Peptide Pharmacokinetics

PeptideLinkerElimination Half-life (t½, h)Peak Plasma Concentration (Cmax, ng/mL)
CCK-10None< 1-
PEG10kDa-CCK-10 10 kDa PEG 8 -

Data from a study on a cholecystokinin-10 peptide fragment conjugated to a 10 kDa PEG.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of PEG10-containing biomolecules.

Protocol 1: Synthesis of a Heterobifunctional Amine-PEG10-Acid Linker

This protocol describes a general method for synthesizing a PEG10 linker with an amine group on one end and a carboxylic acid on the other, suitable for subsequent conjugation reactions.

Materials:

  • HO-PEG10-OH (10-unit polyethylene glycol)

  • t-Boc-aminoethanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromoacetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Monoprotection of PEG10: Dissolve HO-PEG10-OH (1 eq) in anhydrous THF. Add NaH (1.1 eq) portion-wise at 0°C and stir for 30 minutes. Add a solution of t-Boc-aminoethyl bromide (1 eq) in THF dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-t-Boc-amino-PEG10-OH by silica gel chromatography.

  • Introduction of the Carboxylic Acid: Dissolve the purified mono-t-Boc-amino-PEG10-OH (1 eq) in anhydrous THF. Add NaH (1.1 eq) at 0°C and stir for 30 minutes. Add a solution of ethyl bromoacetate (1.2 eq) in THF and stir at room temperature overnight.

  • Hydrolysis of the Ester: Quench the reaction with water and extract with ethyl acetate. After drying and concentration, dissolve the crude product in a mixture of THF and water. Add lithium hydroxide (2 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Deprotection of the Amine: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate. After drying and concentration, dissolve the product in DCM and add TFA (10 eq). Stir at room temperature for 2 hours.

  • Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final product, H2N-PEG10-COOH, by reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a PEG10-conjugated Peptide

This protocol outlines the incorporation of a PEG10 spacer during standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-NH-PEG10-COOH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Couplings: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., Fmoc-amino acid, HBTU, HOBt, DIPEA in DMF).

  • PEG10 Spacer Coupling: After the desired peptide sequence is assembled, couple the Fmoc-NH-PEG10-COOH linker using the same coupling protocol as for the amino acids.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG10 spacer.

  • Final Amino Acid Coupling (optional): If required, couple a final amino acid or other moiety to the N-terminus of the PEG spacer.

  • Cleavage and Deprotection: Cleave the peptide-PEG10 conjugate from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 3: Determination of PROTAC DC50 and Dmax by Western Blotting

This protocol describes a standard method to quantify the degradation of a target protein induced by a PEG10-containing PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC with PEG10 linker

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system and densitometry software

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration. Use a non-linear regression model to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with PEG10 linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Facilitates Recycling PROTAC Recycling TernaryComplex->Recycling Releases PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of Target Protein Proteasome->Degradation Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG10 linker) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: ADC internalization and payload release mechanism.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Fmoc-AA Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 RepeatCycle Repeat Deprotection, Coupling, and Wash Cycles Wash1->RepeatCycle CouplePEG Couple Fmoc-NH-PEG10-COOH RepeatCycle->CouplePEG Deprotection2 Final Fmoc Deprotection CouplePEG->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide Purified Peptide-PEG10 Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The 10-unit polyethylene glycol spacer is a powerful and versatile tool in the design and development of advanced biomolecular therapeutics. Its inherent hydrophilicity, flexibility, and biocompatibility contribute significantly to improving the solubility, stability, and pharmacokinetic profiles of ADCs, PROTACs, peptides, and oligonucleotides. The defined length of the PEG10 spacer allows for precise control and optimization of linker-dependent properties, facilitating the rational design of more effective and safer therapies. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide underscore the critical role of the PEG10 spacer and provide a solid foundation for its successful implementation in a wide range of biomolecule applications. As the field of targeted therapeutics continues to evolve, the strategic use of well-defined linkers like PEG10 will undoubtedly remain a cornerstone of innovation and success.

References

An In-depth Technical Guide to the Homobifunctional Crosslinker: Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, Amino-PEG10-Amine. It is designed to furnish researchers, scientists, and professionals in drug development with the essential technical information and methodologies required for the effective application of this versatile reagent in their work. We will delve into its chemical and physical properties, detail its utility in bioconjugation and drug delivery, and provide step-by-step experimental protocols.

Introduction to Homobifunctional Crosslinkers and PEGylation

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on molecules. These crosslinkers are instrumental in a variety of applications, including the study of protein-protein interactions, the stabilization of protein structures, and the creation of multi-subunit complexes.

This compound is a homobifunctional crosslinker featuring two primary amine groups at either end of a polyethylene glycol (PEG) spacer. The amine groups are reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds. The incorporation of a PEG spacer, a process known as PEGylation, offers significant advantages in biological applications. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA. PEGylation can prolong the residence time of a molecule in the body, decrease its degradation by metabolic enzymes, and reduce or eliminate its immunogenicity. These properties make PEG-containing crosslinkers like this compound highly valuable in drug delivery and the development of biotherapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. The following table summarizes key quantitative data for this crosslinker.

PropertyValueReferences
Chemical Formula C22H48N2O10
Molecular Weight 500.63 g/mol
CAS Number 928292-69-7
Purity Typically >95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.
Spacer Arm Length The PEG10 spacer consists of 10 repeating ethylene glycol units. The approximate length can be calculated based on the length of each unit.
Reactive Groups Primary Amine (-NH2) at both termini
Reactivity Reacts with activated carboxylic acids (e.g., NHS esters) and carbonyls.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

Bioconjugation and Protein Modification

The primary application of this compound is in bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule. The amine-reactive ends of the crosslinker can be used to:

  • Crosslink proteins: By reacting with surface-exposed lysine residues or the N-termini of two different proteins, it can be used to study protein-protein interactions or create stable protein complexes.

  • Intramolecular crosslinking: It can be used to link two amine groups within the same protein, which can help in studying protein conformation and stabilizing protein structure.

  • PEGylate proteins and peptides: The attachment of the PEG spacer can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.

Drug Delivery and Nanoparticle Functionalization

In the realm of drug development, this compound is a key component in the design of advanced drug delivery systems.

  • Antibody-Drug Conjugates (ADCs): This crosslinker can be used to link a cytotoxic drug to a monoclonal antibody, creating an ADC that specifically targets cancer cells. The PEG spacer enhances the solubility and stability of the ADC.

  • Nanoparticle Surface Modification: this compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes, or polymer nanoparticles). The PEG layer provides a "stealth" effect, reducing clearance by the immune system and prolonging circulation time. The terminal amine groups can then be used to attach targeting ligands or drugs.

  • Hydrogel Formation: The bifunctional nature of this crosslinker allows it to participate in the formation of hydrogels, which can be used for controlled drug release or as scaffolds in tissue engineering.

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols should be considered as a starting point and may require optimization for specific applications.

General Handling and Storage
  • Storage: Store this compound at -20°C, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solutions: Prepare fresh stock solutions in an anhydrous solvent such as DMF or DMSO. Unused reconstituted reagent should be discarded.

Protocol for Conjugating a Small Molecule (via NHS ester) to a Protein

This protocol describes the conjugation of a small molecule containing a carboxylic acid to a protein using a two-step process involving this compound and an NHS ester activation.

Materials:

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Small molecule with a carboxylic acid group

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Activation of the Small Molecule:

    • Dissolve the small molecule, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Small Molecule:NHS:EDC) is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Reaction with this compound:

    • Add a 10-fold molar excess of this compound to the activated small molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. This will result in the small molecule being attached to one end of the PEG linker.

  • Purification of the Linker-Molecule Conjugate (Optional but Recommended):

    • Purify the product from excess reagents using an appropriate method such as HPLC.

  • Activation of the Free Amine on the Linker-Molecule Conjugate:

    • The free amine end of the purified conjugate can now be reacted with a protein. To do this, you would first activate the carboxyl groups on the protein using EDC and NHS.

  • Conjugation to the Protein:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated Linker-Molecule conjugate to the protein solution. The optimal molar ratio of conjugate to protein should be determined empirically but a 10- to 50-fold molar excess of the conjugate is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the Final Conjugate:

    • Remove excess, unreacted molecules and byproducts by size-exclusion chromatography or dialysis.

Protocol for Functionalizing Gold Nanoparticles

This protocol outlines the functionalization of gold nanoparticles with this compound, followed by the attachment of a targeting ligand.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-PEG-Amine (a heterobifunctional linker is used here for initial surface attachment)

  • This compound

  • Targeting ligand with an NHS ester group

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Initial PEGylation of AuNPs:

    • Add Thiol-PEG-Amine to the AuNP solution. The thiol group will displace the citrate on the nanoparticle surface.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

    • Centrifuge the solution to pellet the functionalized AuNPs and remove the supernatant.

    • Resuspend the nanoparticles in the reaction buffer and repeat the washing step three times.

  • Crosslinking with this compound:

    • This step is not directly applicable in this workflow as the initial PEGylation provides the amine functionality. If you were to create a layered structure, you could potentially use a homobifunctional crosslinker after modifying the initial amine layer.

  • Conjugation of the Targeting Ligand:

    • Add the NHS-ester-activated targeting ligand to the amine-functionalized AuNP solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Centrifuge the nanoparticles to remove unreacted ligand and byproducts.

    • Resuspend in a suitable buffer for storage (e.g., PBS with a small amount of Tween-20 to prevent aggregation).

Visualizing Workflows with Graphviz

Diagrams are essential for visualizing complex experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the general workflow for creating an ADC using a homobifunctional PEG linker like this compound.

ADC_Synthesis_Workflow cluster_activation Payload Activation cluster_linker_conjugation Linker Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Characterization Payload_COOH Payload with Carboxylic Acid Activated_Payload NHS-ester Activated Payload Payload_COOH->Activated_Payload Activation EDC_NHS EDC, NHS Payload_Linker Payload-PEG10-Amine Activated_Payload->Payload_Linker Conjugation Amino_PEG10_Amine This compound Amino_PEG10_Amine->Payload_Linker ADC_Crude Crude ADC Payload_Linker->ADC_Crude Conjugation to Antibody Lysines Antibody Monoclonal Antibody Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC/Dialysis)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship: Impact of PEGylation on Nanoparticles

This diagram illustrates the logical consequences of functionalizing a nanoparticle with a PEG linker like this compound.

Caption: Impact of PEGylation on nanoparticle properties.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that is indispensable in modern biological research and drug development. Its amine-reactive groups, combined with the beneficial properties of the PEG spacer, make it an ideal tool for a wide range of applications, from fundamental protein studies to the construction of sophisticated drug delivery systems. A thorough understanding of its chemical properties, reaction conditions, and the characteristics of its spacer arm is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound to advance their scientific goals.

Methodological & Application

Application Notes and Protocols for the Conjugation of Amino-PEG10-Amine to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased hydrodynamic size, which can lead to reduced renal clearance and extended circulation half-life, enhanced solubility, and shielding of antigenic epitopes, thereby reducing immunogenicity.

This document provides a detailed protocol for the conjugation of Amino-PEG10-Amine to proteins. Since this compound possesses primary amine groups at both ends of a hydrophilic 10-unit PEG spacer, it is not directly reactive with the amine residues (e.g., lysine) on a protein. Instead, it is commonly used to link a protein to another molecule or to crosslink proteins. A primary application involves the conjugation of one of the PEG's amine groups to a protein's carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) using carbodiimide chemistry. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to form a stable amide bond.

The two-step reaction involves the activation of the protein's carboxyl groups by EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. The NHS ester-activated protein can then react with the primary amine of the this compound to form a stable amide linkage.

Data Presentation

The efficiency of the conjugation reaction and the properties of the resulting PEGylated protein are influenced by several factors, including the molar ratios of the reactants, pH, and reaction time. The following tables summarize quantitative data from typical PEGylation experiments.

Table 1: Effect of Reactant Molar Ratios on Degree of PEGylation

Protein:PEG Molar RatioEDC:Carboxyl Molar RatioNHS:Carboxyl Molar RatioAverage Degree of PEGylation (PEG molecules/protein)
1:1010:120:11-2
1:2020:140:13-5
1:5050:1100:16-8

Note: The degree of PEGylation is highly dependent on the specific protein, the number of available carboxyl groups, and their accessibility. The values presented are illustrative.

Table 2: Influence of Reaction pH on Conjugation Efficiency

Activation pH (EDC/NHS)Conjugation pH (Amino-PEG)Relative Conjugation Efficiency
4.5 - 5.57.2 - 7.5High
6.07.2 - 7.5Moderate
7.07.2 - 7.5Low

Note: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH, while the reaction of the NHS-activated carboxyl group with the amine is favored at a slightly basic pH.

Table 3: Protein Recovery for Common Purification Methods

Purification MethodPrincipleTypical Protein RecoveryPurity of PEGylated Protein
Size Exclusion Chromatography (SEC)Separation by hydrodynamic radius> 90%High (good separation of unreacted PEG and protein)
Ion Exchange Chromatography (IEX)Separation by surface charge85-95%Very high (can separate by degree of PEGylation)
Dialysis / UltrafiltrationSeparation by molecular weight cutoff> 95%Moderate (removes unreacted PEG, but not unconjugated protein)

Experimental Protocols

This section details the methodology for conjugating this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry.

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., SEC or IEX column, dialysis cassettes)

Protocol

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • This compound Solution: Prepare a stock solution of this compound in the Coupling Buffer at a concentration of 10-50 mg/mL.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze rapidly in aqueous solutions.

Step 2: Activation of Protein Carboxyl Groups

  • To the protein solution, add the freshly prepared EDC and Sulfo-NHS solutions. A common starting molar ratio is a 10- to 50-fold molar excess of EDC and Sulfo-NHS over the amount of protein.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation with this compound

  • Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a typical starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted this compound, EDC, NHS, and other byproducts from the PEGylated protein conjugate.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted molecules.

  • Ion Exchange Chromatography (IEX): This method can separate proteins based on the degree of PEGylation, as the addition of PEG chains can alter the protein's surface charge.

  • Dialysis or Diafiltration: Useful for removing small molecule contaminants, though it will not separate PEGylated from un-PEGylated protein.

Step 6: Characterization of the Conjugate

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the degree of PEGylation.

  • HPLC (SEC or IEX): To assess the purity of the conjugate and quantify the different PEGylated species.

  • Activity Assay: To determine the biological activity of the PEGylated protein compared to the unmodified protein.

Visualizations

Signaling Pathway/Chemical Reaction

Conjugation_Reaction Protein Protein-COOH (Carboxyl Group) Activated_Protein Protein-CO-NHS (Amine-Reactive Ester) Protein->Activated_Protein + EDC, Sulfo-NHS (Activation, pH 6.0) EDC EDC NHS Sulfo-NHS Conjugate Protein-CO-NH-PEG10-NH2 (PEGylated Protein) Activated_Protein->Conjugate + H2N-PEG10-NH2 (Conjugation, pH 7.2-7.5) Byproduct1 Isourea Byproduct Activated_Protein->Byproduct1 Amino_PEG H2N-PEG10-NH2 (this compound) Byproduct2 Sulfo-NHS Conjugate->Byproduct2

Caption: Chemical reaction pathway for EDC/NHS mediated conjugation of this compound to a protein's carboxyl group.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Protein Solution (1-10 mg/mL in MES Buffer) Activation Activate Protein with EDC and Sulfo-NHS (15-30 min, RT) Prep_Protein->Activation Prep_PEG Prepare this compound (10-50 mg/mL in PBS) Conjugation Add this compound (2h RT or overnight 4°C) Prep_PEG->Conjugation Prep_EDC_NHS Prepare fresh EDC and Sulfo-NHS solutions Prep_EDC_NHS->Activation Activation->Conjugation Quench Quench reaction with Tris or Hydroxylamine Conjugation->Quench Purification Purify Conjugate (SEC, IEX, or Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC, Activity Assay) Purification->Characterization

Caption: Step-by-step experimental workflow for the conjugation of this compound to a protein.

Application Notes and Protocols for Amino-PEG10-Amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance the physicochemical properties of the conjugate.[1]

This document provides detailed application notes and protocols for the use of Amino-PEG10-Amine, a discrete, bifunctional, hydrophilic linker, in the development of ADCs. The this compound linker features two primary amine groups separated by a 10-unit polyethylene glycol chain. This structure offers several advantages in ADC construction:

  • Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially leading to a longer circulation half-life and reduced clearance.

  • Defined Spacer Length: The discrete 10-unit PEG chain provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing steric hindrance and maintaining antigen-binding affinity.

  • Bifunctional Handles for Versatile Conjugation: The two terminal amine groups allow for a variety of conjugation strategies, enabling the attachment of both the antibody and the cytotoxic payload.[1]

Data Presentation

The inclusion of a PEG linker, such as this compound, can significantly impact the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers, comparing them to non-PEGylated counterparts or ADCs with different PEG lengths. While specific data for this compound is limited in publicly available literature, these tables illustrate the expected trends.

Table 1: Impact of PEGylation on ADC Pharmacokinetics (Illustrative Data)

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-DrugXNon-PEGylated350.6
ADC-PEG12-DrugXLinear PEG12650.3

Note: Data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity of an Affibody-Drug Conjugate (Illustrative Data) [3]

ConjugatePEG Linker LengthRelative Cytotoxicity (Fold-reduction vs. No PEG)
Affibody-DrugYNone1
Affibody-PEG4-DrugY4 kDa4.5
Affibody-PEG10-DrugY10 kDa22

Note: This data is from a study on affibody-drug conjugates and illustrates that the impact of PEG length on cytotoxicity can be context-dependent.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with the this compound linker. Below are representative protocols for the key experimental stages.

Protocol 1: Two-Step Conjugation of Antibody and Payload using this compound

This protocol outlines a two-step process where the payload is first attached to one of the amine groups of the this compound linker, followed by conjugation of the linker-payload intermediate to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system, Mass Spectrometer)

Part A: Synthesis of Payload-PEG10-Amine Intermediate

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation to this compound:

    • In a separate vial, dissolve a 5-fold molar excess of this compound in anhydrous DMF or DMSO.

    • Slowly add the activated payload solution to the this compound solution.

    • Stir the reaction at room temperature overnight.

  • Purification of Payload-PEG10-Amine:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, purify the Payload-PEG10-Amine conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the intermediate as a solid.

Part B: Conjugation of Payload-PEG10-Amine to Antibody

This part assumes the remaining amine on the Payload-PEG10-Amine intermediate will be acylated to an antibody's lysine residues via an activated linker strategy. For this, we will first modify the antibody with a bifunctional linker like SMCC and then conjugate the Payload-PEG10-Amine.

  • Antibody Modification with a Heterobifunctional Linker (e.g., SMCC):

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.4.

    • Dissolve SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in DMSO to a stock concentration of 10 mM.

    • Add a 10 to 20-fold molar excess of the SMCC solution to the antibody solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation of Payload-PEG10-Amine to Modified Antibody:

    • The protocol for this step is not directly applicable as SMCC reacts with amines and the payload-PEG10-Amine also has a free amine. A more suitable approach would be to use a different crosslinker chemistry.

Alternative and More Direct Part B: Conjugation via Lysine Residues

  • Activation of a second linker for antibody conjugation: This part of the protocol requires a more complex linker strategy not detailed here.

A more direct approach involves activating the antibody's carboxyl groups (if available and not critical for binding) and reacting them with one of the amines of the this compound, then reacting the other amine with an activated payload. However, the most common approach is conjugation to lysine or cysteine residues.

Revised and More Common Protocol using Lysine Acylation:

  • Activation of Payload-Linker:

    • The Payload-PEG10-Amine intermediate from Part A will have a free amine. To conjugate this to the antibody's lysines, a different strategy is needed. A more direct method is to have a Payload-PEG10-COOH and activate the carboxyl group to an NHS ester, which then reacts with the antibody's lysines.

Given the bifunctional amine nature of the specified linker, a more logical protocol is as follows:

Revised Protocol 1: Sequential Conjugation Strategy

  • Payload-Linker Synthesis: Synthesize a payload derivative with a reactive group for one of the amines on the this compound (e.g., a payload with an NHS ester reacting with one amine).

  • Antibody Activation: Activate the antibody for reaction with the other amine. For example, modifying the antibody's carbohydrates to generate aldehyde groups.

  • Conjugation: React the aldehyde-modified antibody with the free amine of the payload-linker intermediate via reductive amination.

Protocol 2: ADC Purification by Size-Exclusion Chromatography (SEC)

This protocol is for the purification of the ADC from unreacted payload-linker and other small molecules.

Materials:

  • Crude ADC conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • SEC buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate appropriate for the column.

  • Sample Loading: Load the crude ADC reaction mixture onto the column. The volume should not exceed the column's recommended sample volume.

  • Elution: Elute the sample with the SEC buffer. The ADC, being the largest molecule, will elute first in the void volume.

  • Fraction Collection: Collect fractions and monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct absorbance.

  • Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using centrifugal filtration units.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Analysis:

    • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

B. Analysis of Aggregates by SEC-HPLC

SEC-HPLC is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

Materials:

  • Purified ADC sample

  • SEC-HPLC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: (e.g., 150 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Run an isocratic elution for 20-30 minutes.

  • Data Analysis:

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

    • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.

C. Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the mass of the ADC, confirming conjugation and determining the distribution of DAR species.

Procedure:

  • The ADC sample is typically deglycosylated using PNGase F to reduce heterogeneity.

  • For cysteine-linked ADCs, the sample may be analyzed under native conditions (native MS) or after reduction to separate the light and heavy chains.

  • The sample is introduced into the mass spectrometer (e.g., ESI-QTOF).

  • The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species. The mass difference between the unconjugated antibody and the ADC species corresponds to the mass of the attached drug-linker moieties.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC, unconjugated mAb, and free drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free drug in complete culture medium.

    • Remove the medium from the cells and add the different treatments. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Plot the cell viability against the logarithm of the concentration for each treatment.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for the ADC and the free drug.

Mandatory Visualization

ADC Synthesis Workflow

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Activation Antibody Activation (e.g., Lysine Modification) mAb->Activation Step 1 LinkerPayload Payload-PEG10-Amine Intermediate Conjugation Conjugation Reaction LinkerPayload->Conjugation Activation->Conjugation Step 2 CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (SEC) CrudeADC->Purification Step 3 PureADC Purified ADC Purification->PureADC Characterization Characterization (HIC, SEC, MS) PureADC->Characterization Step 4 FinalADC Final ADC Product Characterization->FinalADC

Caption: A generalized workflow for the synthesis and characterization of an ADC.

ADC Mechanism of Action

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 2. Trafficking Release Payload Release Lysosome->Release 3. Cleavage Payload Free Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 4. Action Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Effect

Caption: The mechanism of action for a typical antibody-drug conjugate.

Logical Relationship: Benefits of PEGylation

PEGylation_Benefits PEG10 This compound Linker Hydrophilicity Increased Hydrophilicity PEG10->Hydrophilicity PK Improved Pharmacokinetics PEG10->PK Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Efficacy Potentially Improved Therapeutic Index Solubility->Efficacy Aggregation->Efficacy HalfLife Longer Half-Life PK->HalfLife Clearance Decreased Clearance PK->Clearance HalfLife->Efficacy Clearance->Efficacy

Caption: Key benefits of incorporating a PEG linker in ADC development.

References

Application Notes: Surface Functionalization of Nanoparticles with Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and in vivo circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[1] The Amino-PEG10-Amine linker is a bifunctional molecule that provides a hydrophilic spacer arm with terminal primary amine groups. These amine groups offer versatile handles for the covalent conjugation of a wide range of biomolecules, such as targeting ligands (antibodies, peptides), drugs, and fluorescent dyes.[2][3]

This document provides detailed protocols for the surface functionalization of nanoparticles with this compound, focusing on two common nanoparticle platforms: gold (AuNPs) and iron oxide (IONPs). It also includes representative characterization data and a diagram of a common signaling pathway relevant to the application of these functionalized nanoparticles in cancer therapy.

Key Applications

  • Targeted Drug Delivery: The terminal amine groups can be conjugated to targeting moieties (e.g., antibodies, folic acid) to direct the nanoparticle to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[4]

  • Bioimaging: Fluorescent dyes or contrast agents can be attached to the amine termini for in vitro and in vivo imaging applications.

  • Enhanced Biocompatibility: The PEG spacer significantly improves the stability of nanoparticles in biological media and reduces non-specific protein adsorption.[1]

  • Gene Delivery: The positively charged amine groups can facilitate the binding and condensation of nucleic acids for gene delivery applications.

Data Presentation

The successful functionalization of nanoparticles with this compound can be monitored by a variety of analytical techniques. The following tables provide representative data on the expected changes in the physicochemical properties of nanoparticles upon surface modification.

Table 1: Physicochemical Characterization of Gold Nanoparticles (AuNPs) Functionalized with this compound.

ParameterCitrate-Capped AuNPs (Bare)Carboxyl-Functionalized AuNPsAuNP-PEG10-Amine
Hydrodynamic Diameter (nm) 20 ± 222 ± 235 ± 3
Zeta Potential (mV) -35 ± 5-45 ± 5+15 ± 5
Surface Plasmon Resonance (nm) 520522525

Table 2: Physicochemical Characterization of Iron Oxide Nanoparticles (IONPs) Functionalized with this compound.

ParameterBare IONPsCarboxyl-Functionalized IONPsIONP-PEG10-Amine
Hydrodynamic Diameter (nm) 25 ± 330 ± 345 ± 4
Zeta Potential (mV) +20 ± 4-40 ± 5+10 ± 4
Polydispersity Index (PDI) < 0.2< 0.2< 0.25

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol involves a two-step process: first, the modification of the citrate-capped AuNP surface to introduce carboxyl groups, followed by the covalent attachment of this compound via EDC/NHS chemistry.

Materials:

  • Citrate-capped gold nanoparticles (20 nm)

  • 11-Mercaptoundecanoic acid (MUA)

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Step 1: Carboxyl Functionalization of AuNPs

  • Prepare a 1 mM solution of 11-Mercaptoundecanoic acid (MUA) in ethanol.

  • Add the MUA solution to the citrate-capped AuNP suspension at a 1000:1 molar ratio of MUA to AuNPs.

  • Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for ligand exchange.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the carboxyl-functionalized AuNPs.

  • Remove the supernatant and wash the nanoparticles three times with ethanol and then three times with deionized water to remove excess MUA.

  • Resuspend the carboxyl-functionalized AuNPs in MES buffer (0.1 M, pH 6.0).

Step 2: Conjugation of this compound

  • To the suspension of carboxyl-functionalized AuNPs, add EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM).

  • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Add this compound to the activated AuNP suspension at a 10,000:1 molar ratio of PEG to AuNPs.

  • Adjust the pH of the reaction mixture to 7.4 by adding PBS.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of Tris buffer or β-mercaptoethanol.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the this compound functionalized AuNPs.

  • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.

  • Resuspend the final functionalized nanoparticles in a buffer of choice for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol utilizes a silanization step to introduce carboxyl groups on the surface of IONPs, followed by the same EDC/NHS chemistry for PEG conjugation.

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Carboxypropyl)triethoxysilane

  • Toluene, anhydrous

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic separator

Step 1: Carboxyl Functionalization of IONPs

  • Disperse the IONPs in anhydrous toluene.

  • Add (3-Carboxypropyl)triethoxysilane to the nanoparticle dispersion.

  • Reflux the mixture for 12 hours under an inert atmosphere with vigorous stirring.

  • Cool the reaction to room temperature and collect the nanoparticles using a magnetic separator.

  • Wash the carboxyl-functionalized IONPs three times with toluene and then three times with ethanol to remove unreacted silane.

  • Dry the nanoparticles under vacuum.

  • Resuspend the carboxyl-functionalized IONPs in MES buffer (0.1 M, pH 6.0).

Step 2: Conjugation of this compound

  • Follow steps 2.1 to 2.9 from Protocol 1, using a magnetic separator instead of centrifugation for nanoparticle collection and washing.

Mandatory Visualizations

Experimental_Workflow cluster_0 Step 1: Carboxyl Functionalization cluster_1 Step 2: PEG Conjugation Bare_NP Bare Nanoparticle (e.g., Citrate-AuNP) Add_Carboxyl_Ligand Add Carboxyl-Ligand (e.g., MUA or Silane) Bare_NP->Add_Carboxyl_Ligand Incubate Carboxyl_NP Carboxyl-Functionalized Nanoparticle Add_Carboxyl_Ligand->Carboxyl_NP Wash Activate_Carboxyl Activate with EDC/NHS Carboxyl_NP->Activate_Carboxyl Add_PEG Add this compound Activate_Carboxyl->Add_PEG Final_NP This compound Functionalized NP Add_PEG->Final_NP Wash

Caption: Experimental workflow for the two-step functionalization of nanoparticles.

Apoptosis_Signaling_Pathway Drug_NP Drug-Loaded This compound NP Receptor Target Receptor Drug_NP->Receptor Targeting Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Caspase_Activation Caspase Cascade Activation Drug_Release->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Targeted drug delivery and induction of apoptosis signaling pathway.

References

Revolutionizing Drug Discovery: Amino-PEG10-Amine as a Versatile Linker for PROTACs and Molecular Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. As heterobifunctional molecules, PROTACs require a meticulously optimized linker to bridge the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker options, Amino-PEG10-Amine has emerged as a highly effective and versatile tool for the development of potent and selective molecular degraders. Its defined length, hydrophilicity, and synthetic tractability offer significant advantages in fine-tuning the critical parameters that govern PROTAC efficacy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a linker in the design and evaluation of PROTACs.

The Pivotal Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The linker is not a passive spacer but a critical determinant of the PROTAC's overall performance, influencing:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker are crucial for achieving an optimal spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.[2]

  • Physicochemical Properties: The hydrophilic nature of the polyethylene glycol (PEG) chain in this compound can significantly improve the solubility and reduce the lipophilicity of the often large and complex PROTAC molecule.[3]

  • Cell Permeability: By influencing the molecule's conformational flexibility and polarity, the PEG linker can modulate its ability to traverse the cell membrane and reach its intracellular target.[3]

This compound, with its ten ethylene glycol units, provides a balance of flexibility and a defined length to systematically explore the optimal linker length for a given target and E3 ligase pair.

Data Presentation: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimization of linker length is a critical step in PROTAC development. While a linker that is too short can lead to steric hindrance, an excessively long one may result in reduced potency due to entropic penalties. The following tables present a synthesized comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) using the VHL E3 ligase, with varying PEG linker lengths, including a PEG10 linker derived from this compound.

Table 1: In Vitro Degradation Efficacy of BRD4-Targeting PROTACs

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG44-unit PEG5090
PROTAC-PEG88-unit PEG1595
PROTAC-PEG10 10-unit PEG 10 98
PROTAC-PEG1212-unit PEG2592

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Pharmacokinetic Properties

PROTAC CompoundCaco-2 Permeability (10⁻⁶ cm/s)Plasma Half-life (h)
PROTAC-PEG41.52.5
PROTAC-PEG82.04.0
PROTAC-PEG10 2.2 4.5
PROTAC-PEG121.83.8

This data is representative and intended for illustrative purposes.

Visualizing the Path to Degradation and Discovery

To better understand the processes involved in PROTAC-mediated protein degradation and development, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Development_Workflow Experimental Workflow for PROTAC Development cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Selection of Ligands and Linker) Synthesis Chemical Synthesis (using this compound) Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Degradation Degradation Assays (Western Blot, In-Cell Western) Biophysical->Degradation Permeability Permeability Assays (Caco-2) Degradation->Permeability SAR Structure-Activity Relationship (SAR) Studies Permeability->SAR SAR->Design Iterative Optimization E3_Ligase_Signaling Recruitment of VHL and CRBN E3 Ligases cluster_VHL VHL Pathway cluster_CRBN CRBN Pathway PROTAC PROTAC POI Target Protein PROTAC->POI VHL_ligand VHL Ligand PROTAC->VHL_ligand CRBN_ligand CRBN Ligand (e.g., Thalidomide analog) PROTAC->CRBN_ligand Alternative VHL VHL E3 Ligase Complex VHL_ligand->VHL CRBN CRBN E3 Ligase Complex CRBN_ligand->CRBN

References

Application Notes and Protocols for Crosslinking Hydrogels with Amino-PEG10-Amine in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG10-Amine as a crosslinking agent for creating hydrogels tailored for tissue engineering applications. This document outlines the principles of amine-reactive crosslinking, detailed experimental protocols for hydrogel synthesis and characterization, and methods for cell encapsulation.

Introduction to this compound in Hydrogel Crosslinking

Poly(ethylene glycol) (PEG) based hydrogels are extensively used in biomedical applications due to their biocompatibility, tunable properties, and similarity to the native extracellular matrix (ECM).[1][2][3] this compound is a hydrophilic, linear crosslinking reagent with primary amine groups at both ends.[4] This structure allows it to covalently link polymer chains that have been functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. The primary amines of this compound react with these activated esters to form stable amide bonds, resulting in a crosslinked hydrogel network.[5]

The relatively short PEG10 spacer provides a degree of flexibility to the hydrogel network while maintaining a high crosslinking density, which can be advantageous for creating hydrogels with specific mechanical properties. By controlling the concentration of the polymer, the crosslinker, and the degree of functionalization, researchers can fabricate hydrogels with a wide range of stiffness, swelling ratios, and degradation kinetics to suit various tissue engineering applications, including cartilage, bone, and soft tissue regeneration.

Key Applications in Tissue Engineering

  • Scaffolds for 3D Cell Culture: Providing a supportive, hydrated environment for cell growth and differentiation that mimics soft tissues.

  • Drug and Growth Factor Delivery: The porous nature of the hydrogel allows for the encapsulation and controlled release of therapeutic molecules to promote tissue regeneration.

  • Injectable Hydrogels: Formulations can be designed to be injectable for minimally invasive delivery to defect sites.

  • Bioadhesives: Functionalized hydrogels can be used as sealants or adhesives in surgical applications.

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Amine-Reactive Crosslinking

This protocol describes the formation of a hydrogel by crosslinking a carboxylated polymer (e.g., hyaluronic acid, alginate) with this compound using carbodiimide chemistry (EDC/NHS) to activate the carboxyl groups.

Materials:

  • Carboxylated polymer (e.g., Hyaluronic Acid, Sodium Alginate)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Polymer Solution Preparation: Dissolve the carboxylated polymer in MES buffer to the desired concentration (e.g., 1-5% w/v). Stir gently until fully dissolved.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the polymer solution. A common molar ratio is a 2:1 to 5:1 excess of EDC and NHS relative to the number of carboxyl groups on the polymer.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Crosslinker Solution Preparation: Dissolve this compound in MES buffer or PBS to the desired concentration. The molar ratio of amine groups on the crosslinker to the activated carboxyl groups on the polymer will determine the crosslinking density. A 1:1 or 1:2 ratio of carboxyl to amine groups is a good starting point.

  • Hydrogel Formation:

    • Add the this compound solution to the activated polymer solution.

    • Mix thoroughly but gently to ensure a homogenous solution.

    • Pipette the mixture into a mold of the desired shape or directly into a well plate.

    • Allow the crosslinking reaction to proceed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentrations and pH.

  • Washing: After the hydrogel has formed, wash it extensively with PBS (pH 7.4) to remove any unreacted crosslinker and byproducts. This is crucial for ensuring biocompatibility.

General Hydrogel Formation Workflow

G General Hydrogel Formation Workflow cluster_0 Preparation cluster_1 Activation & Crosslinking cluster_2 Purification & Characterization A Prepare Polymer Solution C Activate Polymer with EDC/NHS A->C B Prepare Crosslinker (this compound) Solution D Mix Polymer and Crosslinker Solutions B->D C->D E Cast into Mold & Allow Gelation D->E F Wash Hydrogel (e.g., with PBS) E->F G Characterize Hydrogel (Mechanical, Swelling, etc.) F->G

Caption: Workflow for hydrogel synthesis, purification, and characterization.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio:

  • Prepare hydrogel discs of a known initial weight (W_initial).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • Continue until the weight remains constant (equilibrium swelling).

  • Lyophilize the hydrogels to obtain the dry weight (W_dry).

  • Calculate the mass swelling ratio = W_swollen / W_dry.

2. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Use a mechanical tester with a compression platen.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress.

  • The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve, typically between 5-15% strain.

3. In Vitro Degradation:

  • Prepare pre-weighed hydrogel samples.

  • Incubate the hydrogels in PBS (pH 7.4) at 37°C. If studying enzymatic degradation, include the relevant enzyme (e.g., hyaluronidase for hyaluronic acid-based hydrogels).

  • At predetermined time points, remove the hydrogels, wash with deionized water, lyophilize, and record the dry weight.

  • Calculate the percentage of weight loss over time.

Protocol 3: Cell Encapsulation in Hydrogels

Note: All steps must be performed under sterile conditions in a biosafety cabinet.

Materials:

  • Sterile polymer and crosslinker solutions (prepared in sterile, buffered cell culture medium).

  • Cell suspension of the desired cell type.

  • Live/Dead viability/cytotoxicity assay kit.

Procedure:

  • Prepare the polymer and this compound crosslinker solutions in a sterile, serum-free, and amine-free buffer or cell culture medium (e.g., HEPES-buffered DMEM).

  • Trypsinize and count the cells. Resuspend the cell pellet in the polymer solution to achieve the desired final cell density (e.g., 1-10 million cells/mL).

  • Gently mix the cell-polymer suspension with the crosslinker solution.

  • Quickly cast the cell-laden hydrogel solution into the desired format (e.g., well plates, microfluidic devices).

  • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

  • After gelation, add cell culture medium to the hydrogels.

  • Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.

  • Assess cell viability at desired time points (e.g., day 1, 3, 7) using a Live/Dead assay and fluorescence microscopy.

Quantitative Data Summary

The following tables summarize representative quantitative data for PEG-based hydrogels. While not specific to this compound, these values illustrate the range of properties that can be achieved by tuning hydrogel composition.

Table 1: Mechanical Properties of PEG-based Hydrogels

Hydrogel CompositionPolymer Concentration (wt%)Compressive Modulus (kPa)Reference
PEGDA 3400/400 (20/80 blend)20~400
PEGDA 3400/400 (40/60 blend)20~420
PEGDA 10,000 MW1030
PEGDA 10,000 MW2090
PEGDA 10,000 MW30110
5% PEG-PQ515.63 ± 3.72
7.5% PEG-PQ7.528.99 ± 8.53
10% PEG-PQ1041.00 ± 3.69

Table 2: Gelation Time of Amino-Terminated PEG Hydrogels Crosslinked with Genipin

PEG ArchitectureGenipin Concentration (mM)Gelation Time at 37°C (hours)Reference
4-arm PEG251.7
8-arm PEG256.2
4-arm PEG35.21.3
8-arm PEG35.24.4

Signaling Pathway and Experimental Logic Visualization

Integrin-Mediated Cell Adhesion to RGD-Modified Hydrogels

To enhance cell-material interactions, hydrogels can be modified with cell adhesion motifs like the RGD (arginine-glycine-aspartic acid) peptide. This allows cells to attach to the hydrogel scaffold through integrin receptors, which can trigger downstream signaling pathways involved in cell survival, proliferation, and differentiation.

Integrin Signaling Pathway

G Integrin-Mediated Cell Adhesion Signaling cluster_0 Extracellular Matrix (Hydrogel) cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin regulates CellularResponse Cellular Response (Survival, Proliferation, Differentiation) Actin->CellularResponse influences

Caption: RGD-integrin binding activates focal adhesion kinase (FAK).

Logical Relationship for Optimizing Hydrogel Properties

The physical and biological properties of the hydrogel are interconnected and can be tuned by adjusting the formulation parameters.

Hydrogel Property Optimization Logic

G Logic for Hydrogel Property Optimization cluster_0 Input Parameters cluster_1 Intermediate Properties cluster_2 Output Properties PolymerConc Polymer Concentration CrosslinkDensity Crosslink Density PolymerConc->CrosslinkDensity CrosslinkerConc Crosslinker (this compound) Concentration CrosslinkerConc->CrosslinkDensity PolymerMW Polymer Molecular Weight PolymerMW->CrosslinkDensity PoreSize Pore Size CrosslinkDensity->PoreSize Stiffness Mechanical Stiffness CrosslinkDensity->Stiffness Swelling Swelling Ratio PoreSize->Swelling Degradation Degradation Rate PoreSize->Degradation CellViability Cell Viability & Function PoreSize->CellViability Stiffness->CellViability

Caption: Interplay of parameters for tuning hydrogel properties.

By following these protocols and considering the relationships between formulation and function, researchers can effectively utilize this compound to develop advanced hydrogel systems for a wide range of tissue engineering and regenerative medicine applications.

References

Application Notes and Protocols for Labeling Oligonucleotides with Amino-PEG10-Amine for Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, offers significant advantages for their use in diagnostic assays. PEGylation can enhance the solubility and stability of oligonucleotides, protecting them from nuclease degradation and reducing non-specific binding to surfaces and proteins.[1][2] These improved properties can lead to diagnostic probes with higher sensitivity, specificity, and a longer shelf-life.

This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with Amino-PEG10-Amine. While this compound itself has two terminal amine groups, for conjugation to an amine-modified oligonucleotide, it would typically be activated with a homobifunctional crosslinker to create a reactive group like an N-hydroxysuccinimide (NHS) ester on one end. This activated this compound can then react with the primary amine on the oligonucleotide. This guide will focus on the more common and direct approach of using a commercially available heterobifunctional PEG linker containing a single amine group at one end and an NHS ester at the other, which is a more direct method for labeling an amine-modified oligonucleotide. For the purpose of these application notes, we will refer to the labeling reagent as Amino-PEG10-NHS Ester . This reagent provides a straightforward and efficient method for conjugating a 10-unit PEG spacer to an oligonucleotide.

The protocols outlined below cover the conjugation reaction, purification of the labeled oligonucleotide, and characterization of the final product. Additionally, we discuss the application of these PEGylated oligonucleotides in diagnostic assays such as quantitative PCR (qPCR).

Advantages of PEGylating Oligonucleotides for Diagnostic Assays

  • Enhanced Stability: The PEG chain provides a protective hydrophilic layer around the oligonucleotide, increasing its resistance to degradation by nucleases present in biological samples.[1][2]

  • Improved Solubility: PEGylation increases the hydrophilicity of oligonucleotides, preventing aggregation and improving their solubility in aqueous buffers.

  • Reduced Non-Specific Binding: The neutral and hydrophilic nature of the PEG linker minimizes non-specific interactions with surfaces and other biomolecules, leading to lower background signals in diagnostic assays.

  • Increased Hybridization Efficiency: In some cases, the PEG spacer can reduce steric hindrance and improve the accessibility of the oligonucleotide for hybridization to its target sequence.

Experimental Protocols

Labeling of 5'-Amino-Modified Oligonucleotide with Amino-PEG10-NHS Ester

This protocol describes the covalent attachment of an Amino-PEG10-NHS Ester to an oligonucleotide with a 5'-primary amine modification. The reaction involves the formation of a stable amide bond between the NHS ester and the amine group on the oligonucleotide.

Materials:

  • 5'-Amino-modified oligonucleotide (desalted or purified)

  • Amino-PEG10-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the 5'-amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM. For a 0.2 µmole synthesis scale, dissolving the oligo in 100 µL of buffer is a good starting point.

  • Prepare the Amino-PEG10-NHS Ester Solution:

    • Immediately before use, dissolve the Amino-PEG10-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent quickly.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Amino-PEG10-NHS Ester to the oligonucleotide solution.

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if the PEG linker is attached to a fluorescent dye.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is generally not necessary if proceeding directly to purification.

Purification of PEGylated Oligonucleotide

Purification is a critical step to remove unreacted PEG linker and unlabeled oligonucleotide. The choice of purification method depends on the length of the oligonucleotide, the scale of the reaction, and the required purity. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[3]

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG linker increases the hydrophobicity of the oligonucleotide, allowing for its separation from the unlabeled oligonucleotide.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of increasing acetonitrile concentration. The PEGylated oligonucleotide will elute later than the unlabeled oligonucleotide.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the PEGylated oligonucleotide peak.

    • Confirm the purity of the collected fractions by analytical HPLC and/or mass spectrometry.

    • Lyophilize the purified product.

B. Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

IE-HPLC separates oligonucleotides based on the number of phosphate groups in their backbone. While the PEG linker itself is neutral, it can influence the retention time, allowing for separation. This method is particularly useful for purifying longer oligonucleotides.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

Procedure:

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

  • Chromatography:

    • Equilibrate the anion-exchange column with Mobile Phase A.

    • Inject the sample.

    • Elute the product using a linear gradient of increasing salt concentration.

    • Monitor the elution at 260 nm.

  • Fraction Collection and Analysis:

    • Collect fractions containing the purified PEGylated oligonucleotide.

    • Desalt the collected fractions using a desalting column or ethanol precipitation.

    • Analyze the purity by analytical HPLC and/or mass spectrometry.

Characterization of PEGylated Oligonucleotide

A. UV-Vis Spectroscopy for Quantification

The concentration of the purified PEGylated oligonucleotide can be determined by measuring its absorbance at 260 nm (A260).

Procedure:

  • Resuspend the lyophilized PEGylated oligonucleotide in a known volume of nuclease-free water or buffer.

  • Measure the absorbance of the solution at 260 nm using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the oligonucleotide. The contribution of the PEG linker to the A260 is negligible.

B. Mass Spectrometry for Confirmation of Conjugation

Mass spectrometry is used to confirm the successful conjugation of the Amino-PEG10 linker to the oligonucleotide by detecting the expected mass increase.

Procedure:

  • Prepare the sample according to the instrument's requirements (e.g., ESI-MS or MALDI-TOF).

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the theoretical molecular weight of the PEGylated oligonucleotide.

Data Presentation

The following tables provide illustrative data that can be expected from the described protocols. Note: This data is for demonstration purposes and actual results may vary depending on the specific oligonucleotide sequence, reaction conditions, and instrumentation.

Table 1: Illustrative Labeling Efficiency of a 25-mer Oligonucleotide with Amino-PEG10-NHS Ester.

Molar Excess of PEG-NHS EsterReaction Time (hours)Labeling Efficiency (%)
10x275
10x485
20x288
20x4>95

Table 2: Comparison of Purification Methods for a PEGylated 25-mer Oligonucleotide.

Purification MethodPurity (%)Yield (%)
RP-HPLC>9560-70
IE-HPLC>9065-75
Ethanol Precipitation60-70>80

Table 3: Performance of a PEGylated vs. Unlabeled Probe in a qPCR Diagnostic Assay.

Probe TypeLimit of Detection (LOD) (copies/reaction)Specificity (%)Cq Value (at 10^4 copies)
Unlabeled Probe1009825.3
PEGylated Probe5099.524.8

Application in Diagnostic Assays: Quantitative PCR (qPCR)

PEGylated oligonucleotide probes can significantly enhance the performance of qPCR assays. The increased stability and reduced non-specific binding of these probes can lead to lower background fluorescence and improved signal-to-noise ratios, resulting in higher sensitivity and specificity.

Workflow for a qPCR Assay using a PEGylated Probe:

qPCR_Workflow cluster_prep Assay Preparation cluster_run qPCR Run cluster_analysis Data Analysis Sample Sample Collection and Nucleic Acid Extraction MasterMix Prepare qPCR Master Mix (Polymerase, dNTPs, Buffer) Primers Add Forward and Reverse Primers MasterMix->Primers Probe Add PEGylated Oligonucleotide Probe Primers->Probe qPCR Perform qPCR Cycling (Denaturation, Annealing, Extension) Probe->qPCR Detection Real-time Fluorescence Detection qPCR->Detection Analysis Data Analysis (Cq values, Quantification) Detection->Analysis Result Diagnostic Result Analysis->Result

Caption: Workflow of a typical qPCR diagnostic assay using a PEGylated oligonucleotide probe.

Signaling Pathway in Probe-Based qPCR

In probe-based qPCR, such as TaqMan assays, the PEGylated probe hybridizes to the target sequence between the forward and reverse primers. The 5' end of the probe is labeled with a reporter fluorophore and the 3' end with a quencher. The polymerase's 5' to 3' exonuclease activity cleaves the probe during extension, separating the reporter from the quencher and generating a fluorescent signal.

qPCR_Signaling_Pathway cluster_pre Before Amplification cluster_post During Amplification Template DNA Template Probe_Bound PEGylated Probe (Reporter-Quencher Intact) Template->Probe_Bound Primers_Bound Primers Annealed Template->Primers_Bound Polymerase_Start Taq Polymerase Primers_Bound->Polymerase_Start Extension Primer Extension Polymerase_Start->Extension 5'->3' Cleavage Probe Cleavage by Polymerase Exonuclease Activity Extension->Cleavage Signal Fluorescence Signal (Reporter and Quencher Separated) Cleavage->Signal

Caption: Signaling pathway in probe-based qPCR leading to fluorescence generation.

Logical Relationship of PEGylation Benefits

The enhanced properties of PEGylated oligonucleotides directly contribute to improved performance in diagnostic assays.

PEGylation_Benefits cluster_properties Enhanced Physicochemical Properties cluster_performance Improved Assay Performance PEGylation Oligonucleotide PEGylation Stability Increased Nuclease Stability PEGylation->Stability Solubility Improved Solubility PEGylation->Solubility Binding Reduced Non-Specific Binding PEGylation->Binding Sensitivity Higher Sensitivity Stability->Sensitivity Reproducibility Improved Reproducibility Solubility->Reproducibility Specificity Higher Specificity Binding->Specificity Signal Lower Background Signal Binding->Signal Signal->Sensitivity

Caption: Logical relationship between PEGylation and improved diagnostic assay performance.

Conclusion

Labeling oligonucleotides with this compound (via an activated intermediate) is a valuable strategy for developing robust and reliable diagnostic assays. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to effectively implement this technology in their work. The enhanced stability, solubility, and binding properties of PEGylated oligonucleotides can lead to significant improvements in the sensitivity, specificity, and overall performance of diagnostic tools.

References

Application Notes and Protocols: Bioconjugation Using Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chemical conjugation of Amino-PEG10-Amine with N-hydroxysuccinimide (NHS) esters and carboxylic acids. This compound is a homobifunctional crosslinking reagent featuring two primary amine groups separated by a 10-unit polyethylene glycol (PEG) spacer.[1] The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media, making this reagent highly valuable in bioconjugation.[1] These reactions are fundamental in PEGylation, a process widely used in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2] PEGylation can extend the circulating half-life, increase stability, enhance solubility, and reduce the immunogenicity of proteins, peptides, and other drug candidates.[3][4]

Chemical Principles and Reaction Mechanisms

Reaction with NHS Esters

The reaction between a primary amine (from this compound) and an NHS ester proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines under mild conditions.

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. In this range, the amine groups are sufficiently deprotonated and nucleophilic. Below this range, protonated amines are unreactive, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction that can lower the conjugation yield.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Amine This compound (H₂N-PEG10-NH₂) Conjugate Stable Amide Bond (Molecule-NH-CO-PEG10-NH₂) Amine->Conjugate + Molecule-NHS Ester (pH 7.2-8.5) NHS Molecule-NHS Ester Byproduct NHS Conjugate->Byproduct +

Caption: Reaction of this compound with an NHS ester.

Reaction with Carboxylic Acids (EDC/NHS Chemistry)

To conjugate this compound to a molecule containing a carboxylic acid (-COOH), a two-step coupling process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) is typically employed.

  • Activation Step: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in an acidic buffer, typically MES buffer at pH 4.7-6.0.

  • NHS Ester Formation: The unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.

  • Conjugation Step: The newly formed NHS ester reacts with the primary amine of this compound to form a stable amide bond, analogous to the reaction described in section 1.1. This final step is most efficient at a pH of 7.2-8.5.

EDC_NHS_Reaction CarboxylicAcid Molecule-COOH Intermediate O-acylisourea (Unstable Intermediate) CarboxylicAcid->Intermediate + EDC (pH 4.7-6.0) NHSEster Molecule-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS Conjugate Stable Amide Bond (Molecule-CO-NH-PEG10-NH₂) NHSEster->Conjugate + this compound (pH 7.2-8.5) Amine This compound

Caption: EDC/NHS mediated coupling with a carboxylic acid.

Quantitative Data Summary

The efficiency of conjugation reactions depends on several factors, including pH, buffer composition, temperature, and reactant ratios. The following table summarizes typical reaction parameters.

ParameterReaction with NHS EsterReaction with Carboxylic Acid (EDC/NHS)
Optimal pH 7.2 - 8.5Activation: 4.7 - 6.0Conjugation: 7.2 - 8.5
Recommended Buffers Phosphate (PBS), HEPES, Bicarbonate, BorateActivation: MESConjugation: PBS, HEPES
Incompatible Buffers Buffers with primary amines (e.g., Tris, Glycine)Buffers with primary amines or carboxylates
Typical Molar Ratio 1:1 to 2:1 (NHS Ester : Amine) for small molecules. 5 to 20-fold molar excess of NHS ester for proteins.1.2 eq EDC, 10 eq NHS, 2 eq Amine-PEG (relative to COOH)
Reaction Time 30-60 minutes at room temperature, or 2 hours on ice. Can extend up to 24 hours depending on substrate.Activation: 15 minutesConjugation: 2 hours to overnight
Temperature 4°C to Room Temperature (20-25°C)Room Temperature (20-25°C)

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment involving this compound.

Experimental_Workflow Prep 1. Reagent Preparation (Dissolve reactants in appropriate buffers) Activation 2. Activation Step (For Carboxylic Acids Only: Add EDC/NHS) Prep->Activation Conjugation 3. Conjugation Reaction (Mix activated molecule with this compound) Prep->Conjugation For NHS Esters Activation->Conjugation Quench 4. Quench Reaction (Add excess primary amine, e.g., Tris or hydroxylamine) Conjugation->Quench Purify 5. Purification (Dialysis, SEC, or HPLC to remove excess reagents) Quench->Purify Analyze 6. Analysis (Confirm conjugation via SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: General workflow for bioconjugation experiments.

Protocol 1: Conjugation to an NHS Ester-Functionalized Molecule

This protocol describes the reaction of this compound with a molecule already containing an NHS ester group.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS) or 100 mM Sodium Bicarbonate, pH 8.3. Avoid buffers containing primary amines.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare Molecule Solution: Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not store the stock solution, as PEG reagents can be hygroscopic.

  • Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution to the molecule solution with gentle mixing. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS or TLC.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

  • Purification: Remove excess this compound and quenching reagents from the conjugated product via dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

  • Storage: Store the purified PEGylated product under conditions optimal for the parent molecule.

Protocol 2: Conjugation to a Carboxylic Acid using EDC/NHS

This protocol describes the two-step conjugation of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., hydroxylamine, Tris, or DTT to quench EDC if needed)

  • Purification system (e.g., dialysis, SEC)

Procedure:

  • Equilibrate Reagents: Allow EDC, NHS, and the carboxylic acid-containing molecule to equilibrate to room temperature before opening vials to prevent moisture condensation.

  • Prepare Molecule Solution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer.

  • Activation: Add EDC (1.2 equivalents) to the molecule solution and stir for 10 minutes at room temperature. Subsequently, add NHS (10 equivalents) and continue stirring for an additional 15-60 minutes at room temperature to form the amine-reactive NHS ester.

  • Prepare this compound: While the activation reaction proceeds, dissolve this compound (2 equivalents) in the Conjugation Buffer.

  • Conjugation: Add the this compound solution to the activated molecule mixture. Adjust the pH of the entire reaction mixture to 7.2-7.5 using the Conjugation Buffer or a dilute base if necessary.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent such as hydroxylamine or Tris buffer to hydrolyze any remaining active esters.

  • Purification: Purify the final conjugate using an appropriate method like dialysis or SEC to remove byproducts and unreacted reagents.

  • Storage: Store the purified PEGylated product under conditions optimal for the parent molecule.

Applications in Research and Drug Development

The conjugation of molecules using this compound is a versatile strategy with broad applications:

  • Improving Pharmacokinetics: PEGylation is a proven method to increase the half-life and stability of therapeutic proteins, peptides, and small molecules, leading to reduced dosing frequency.

  • Drug Delivery: PEGylated molecules can be used as carriers for targeted drug delivery, particularly in oncology, to leverage the enhanced permeability and retention (EPR) effect in tumor tissues.

  • Surface Modification: The functionalization of surfaces, such as nanoparticles, quantum dots, and self-assembled monolayers, with PEG chains significantly reduces non-specific protein binding.

  • ADC and PROTAC Linkers: The hydrophilic PEG spacer is commonly incorporated into linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) to improve their solubility and pharmacological properties.

References

Application Notes and Protocols: Enhancing Small Molecule Drug Pharmacokinetics with Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of small molecule drugs with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a leading strategy to overcome common pharmaceutical hurdles such as poor solubility, rapid in vivo clearance, and significant toxicity.[1][2][] By covalently attaching a PEG chain to a drug molecule, its hydrodynamic radius is increased, which can shield it from enzymatic degradation and renal clearance, thereby extending its circulation half-life.[4][] This modification can also enhance the drug's solubility and reduce its immunogenicity.

This document provides detailed application notes and protocols for the PEGylation of small molecule drugs using Amino-PEG10-Amine, a bifunctional linker ideal for this purpose. We will explore the impact of PEGylation on pharmacokinetic parameters and provide step-by-step experimental procedures for conjugation, purification, and characterization.

The Role of this compound in PEGylation

This compound is a hydrophilic, discrete PEG (dPEG®) linker with two terminal primary amine groups. This bifunctional nature allows for versatile conjugation strategies with small molecules possessing suitable reactive functional groups, such as carboxylic acids or activated esters. The defined length of the PEG10 linker provides consistency and homogeneity to the final PEGylated drug conjugate, which is a significant advantage over traditional polydisperse PEG reagents.

Impact of PEGylation on Pharmacokinetics: A Case Study of SN-38

SN-38, the active metabolite of the anticancer drug irinotecan, is a potent topoisomerase I inhibitor. However, its clinical utility is hampered by poor water solubility and a short half-life. PEGylation of SN-38 has been shown to dramatically improve its pharmacokinetic profile, leading to enhanced efficacy and reduced toxicity.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of irinotecan (the prodrug of SN-38) and a trivalent PEGylated irinotecan prodrug, as well as phospho-ibuprofen before and after PEGylation, demonstrating the significant improvements achieved through this strategy.

Table 1: Pharmacokinetic Parameters of Irinotecan and PEG-[Irinotecan]₃ in Rats

ParameterIrinotecanPEG-[Irinotecan]₃Fold Change
Irinotecan
t½ (h)1.510.57.0x
AUC (µg·h/mL)10.220.42.0x
SN-38 (active metabolite)
t½ (h)2.09.04.5x
Cmax (ng/mL)85.142.50.5x
AUC (µg·h/mL)0.30.93.0x

Table 2: Pharmacokinetic Parameters of Phospho-Ibuprofen (PI) and PEGylated Phospho-Ibuprofen (PI-PEG) in Mice (Intravenous Administration)

ParameterPhospho-Ibuprofen (PI)PI-PEG
Blood
Cmax (nmol/g)Not reported (extensively hydrolyzed)1965
Tmax (h)Not applicable0.08
AUC₀₋₂₄ (nmol/g x h)Not reported (extensively hydrolyzed)2351
t½ (h)Not reported (extensively hydrolyzed)0.69
Tumor
Cmax (nmol/g)Not reported886
Tmax (h)Not applicable2
AUC₀₋₂₄ (nmol/g x h)Not reported2621
t½ (h)Not applicable2.44

Experimental Protocols

General Workflow for Small Molecule PEGylation

The following diagram illustrates the general workflow for the PEGylation of a small molecule drug using a bifunctional PEG linker like this compound.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization drug_prep Small Molecule Drug (with Carboxylic Acid) conjugation PEGylation Reaction (EDC/NHS Chemistry) drug_prep->conjugation peg_prep This compound Activation (if necessary) peg_prep->conjugation purification Purification of PEGylated Drug (e.g., IEX, SEC) conjugation->purification characterization Characterization (NMR, Mass Spec) purification->characterization

General workflow for small molecule PEGylation.
Detailed Protocol: PEGylation of a Carboxylic Acid-Containing Small Molecule with this compound

This protocol describes the conjugation of a small molecule drug containing a carboxylic acid group to this compound using EDC/NHS chemistry.

Materials:

  • Small molecule drug with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or MES buffer, pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification columns (e.g., Ion-Exchange or Size-Exclusion Chromatography)

  • Analytical instruments (NMR, Mass Spectrometer)

Procedure:

  • Activation of the Small Molecule Drug: a. Dissolve the small molecule drug in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction: a. Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4). b. Add the activated small molecule solution to the this compound solution. The molar ratio of the activated drug to the PEG linker can be optimized, but a 1:1 or 1:1.2 ratio is a good starting point. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Reaction Quenching: a. Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine) to the reaction mixture to quench any unreacted NHS-activated drug. b. Stir for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Drug Conjugate: a. The purification method of choice will depend on the properties of the drug and the conjugate. Ion-exchange chromatography (IEX) is often effective for separating PEGylated proteins and can be adapted for small molecule conjugates. Size-exclusion chromatography (SEC) can also be used to separate the higher molecular weight conjugate from unreacted small molecules. b. Ion-Exchange Chromatography (IEX): i. Equilibrate the IEX column with an appropriate buffer. ii. Load the quenched reaction mixture onto the column. iii. Elute the PEGylated conjugate using a salt gradient (e.g., 0-1 M NaCl). iv. Collect fractions and analyze for the presence of the desired product using a suitable method (e.g., UV-Vis spectroscopy if the drug has a chromophore). c. Size-Exclusion Chromatography (SEC): i. Equilibrate the SEC column with a suitable mobile phase (e.g., PBS). ii. Load the reaction mixture onto the column. iii. Elute the components based on their size. The PEGylated conjugate will elute earlier than the unreacted small molecule drug. iv. Collect and pool the fractions containing the purified conjugate.

  • Characterization of the PEGylated Drug: a. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the covalent attachment of the PEG linker to the small molecule drug. The characteristic peaks of the PEG ethylene oxide units and the protons of the small molecule should be present in the spectrum of the purified conjugate. b. Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to determine the molecular weight of the PEGylated conjugate, confirming the successful conjugation.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of a PEGylated topoisomerase I inhibitor, such as PEG-SN38. The PEGylated drug circulates in the bloodstream, and upon release, the active drug (SN-38) enters the cancer cell and inhibits topoisomerase I, leading to DNA damage and apoptosis.

G cluster_circulation Bloodstream cluster_cell Cancer Cell peg_drug PEGylated Drug (e.g., PEG-SN38) release Drug Release peg_drug->release drug_entry Drug Entry release->drug_entry topo_inhibition Topoisomerase I Inhibition drug_entry->topo_inhibition dna_damage DNA Strand Breaks topo_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Mechanism of action of a PEGylated topoisomerase I inhibitor.

Conclusion

PEGylation of small molecule drugs using a well-defined linker like this compound offers a powerful strategy to significantly improve their pharmacokinetic properties. This leads to prolonged drug exposure, potentially enhanced therapeutic efficacy, and a better safety profile. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the field of drug development to successfully implement this valuable technology.

References

Application Notes and Protocols: Amino-PEG10-Amine in Peptide Modification and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG10-Amine is a discrete, bifunctional polyethylene glycol (PEG) linker featuring a chain of ten ethylene oxide units terminated by primary amine groups at both ends.[1][2] This homobifunctional reagent serves as a versatile tool in bioconjugation, peptide synthesis, and drug development. The central PEG chain is hydrophilic, non-toxic, and biocompatible, which enhances the aqueous solubility and stability of the molecules it modifies.[3][4][5] The terminal primary amine groups are highly reactive towards activated carboxylic acids (like NHS esters) and can form stable amide bonds, making this compound an ideal crosslinker and spacer.

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Key benefits include an extended circulatory half-life, reduced immunogenicity, enhanced proteolytic resistance, and improved bioavailability. In drug development, this linker is integral to the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide an overview of the utility of this compound and detailed protocols for its application in peptide modification and synthesis for researchers, scientists, and drug development professionals.

Application Notes

Peptide Modification: Enhancing Therapeutic Profiles through PEGylation

PEGylation with this compound can significantly improve the therapeutic characteristics of peptides. By acting as a crosslinker, it can be used to create peptide dimers or to attach peptides to other molecules or surfaces. The hydrophilic and flexible PEG spacer shields the peptide from proteolytic enzymes and reduces renal clearance by increasing its hydrodynamic volume.

Property Benefit of PEGylation with this compound Reference
Solubility Increases the water solubility of hydrophobic peptides, facilitating formulation and administration.
Pharmacokinetics Extends the in-vivo half-life by reducing the rate of renal filtration and cellular clearance.
Stability Provides a protective hydrophilic shield around the peptide, reducing degradation by proteolytic enzymes.
Immunogenicity Masks potential antigenic epitopes on the peptide surface, lowering the risk of an immune response.
Bio-distribution Can alter the distribution profile of the peptide within the body, potentially improving targeting.
Bioconjugation: A Linker for Advanced Therapeutics

The bifunctional nature of this compound makes it an essential component in the construction of complex bioconjugates.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic drug. This compound can be incorporated into this linker system to enhance the solubility and stability of the final ADC, particularly when dealing with hydrophobic drug payloads.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the two recognition ligands is critical for efficacy. The defined length and hydrophilicity of this compound make it a valuable building block for optimizing PROTAC linker design.

Peptide Synthesis: Spacer and Soluble Support

This compound can be strategically incorporated during peptide synthesis.

  • As a Spacer: It can be used to create homo- or heterodimeric peptides by linking two peptide chains. This is useful for mimicking or inhibiting dimeric protein interactions.

  • In Solid-Phase Peptide Synthesis (SPPS): PEG derivatives can be incorporated into peptides during solid-phase synthesis to introduce flexible, hydrophilic segments.

  • In Liquid-Phase Peptide Synthesis (LPPS): High molecular weight PEGs can serve as a soluble support, allowing for homogeneous reaction conditions while still enabling easy purification by precipitation.

Experimental Protocols

Protocol 1: Peptide Dimerization using this compound as a Crosslinker

This protocol describes the crosslinking of a peptide containing a single carboxylic acid residue (e.g., C-terminal, Asp, or Glu) to form a homodimer using this compound and EDC/NHS chemistry.

Workflow for Peptide Dimerization

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis Peptide_COOH Peptide with -COOH EDC_NHS EDC + NHS in Buffer Peptide_COOH->EDC_NHS 1. Mix Activated_Peptide Peptide-NHS Ester (Active Intermediate) EDC_NHS->Activated_Peptide 2. Incubate PEG_Amine This compound Activated_Peptide->PEG_Amine 3. Add (2:1 molar ratio) Dimer Peptide-PEG10-Peptide (Dimer Product) PEG_Amine->Dimer 4. React Purify Purify (RP-HPLC) Dimer->Purify 5. Isolate Analyze Characterize (MS, NMR) Purify->Analyze 6. Verify

Caption: Workflow for synthesizing a peptide homodimer using this compound.

A. Materials

  • Peptide with a single free carboxylic acid group (lyophilized powder)

  • This compound (MW: 500.6 g/mol )

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching Solution: 1 M Hydroxylamine or Tris buffer, pH 8.0

  • Purification Solvents: Acetonitrile (ACN) and water with 0.1% Trifluoroacetic acid (TFA)

B. Procedure

  • Peptide Activation:

    • Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

    • In a separate vial, dissolve EDC (1.5 equivalents relative to the peptide) and NHS (2.0 equivalents) in the Reaction Buffer.

    • Add the EDC/NHS solution to the peptide solution.

    • Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated peptide.

  • Coupling Reaction:

    • Dissolve this compound in anhydrous DMF.

    • Add the this compound solution to the activated peptide mixture. A molar ratio of 2:1 (Peptide:PEG linker) is recommended for dimerization.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress using LC-MS or TLC.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters and cap the remaining reactive groups.

    • Incubate for 15-30 minutes at room temperature.

C. Purification and Analysis

  • Purification:

    • The crude reaction mixture can be directly purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column with a gradient of water/ACN containing 0.1% TFA.

    • Collect fractions and analyze them by mass spectrometry to identify the desired dimeric product.

    • Pool the correct fractions and lyophilize to obtain the purified peptide dimer.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified dimer. ESI-MS is well-suited for this analysis.

    • NMR Spectroscopy: Use ¹H NMR to confirm the presence of the PEG chain signals (typically a large peak around 3.6 ppm) and the peptide signals, and to estimate the degree of PEGylation.

Protocol 2: General Purification and Characterization Workflow

Successful synthesis requires robust purification and characterization methods to ensure the homogeneity and identity of the final PEGylated peptide.

Logical Diagram for Peptide-PEG10-Peptide Dimer

G P1 Peptide 1 Amide1 Amide Bond (-CONH-) P1->Amide1 P2 Peptide 2 PEG ---(OCH2CH2)10--- Amide2 Amide Bond (-CONH-) PEG->Amide2 Amide1->PEG Amide2->P2

Caption: Structure of a peptide dimer linked by this compound.

A. Comparison of Purification Techniques

The choice of purification method depends on the properties of the peptide and the nature of the impurities.

Technique Principle Advantages Disadvantages Reference
RP-HPLC Separation by hydrophobicity.High resolution, widely applicable for peptides.May be challenging for very large or hydrophobic conjugates.
SEC Separation by size (hydrodynamic volume).Good for removing unreacted small molecules (e.g., EDC, NHS).Lower resolution for separating different PEGylated species.
IEX Separation by net charge.Can separate positional isomers if PEGylation alters the charge.PEG chains can shield charges, reducing effectiveness.
HIC Separation by hydrophobicity (less denaturing than RP-HPLC).A good orthogonal method to IEX and SEC.Requires high salt concentrations, which may need to be removed.

B. Characterization Workflow

A multi-technique approach is essential for comprehensive characterization.

Workflow for Purification and Characterization

G cluster_purify Purification cluster_char Characterization Crude Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Remove small impurities RPHPLC RP-HPLC SEC->RPHPLC High-resolution separation MS Mass Spectrometry (MS) RPHPLC->MS Identity & MW NMR NMR Spectroscopy RPHPLC->NMR Structure & PEG ratio HPLC_A Analytical HPLC RPHPLC->HPLC_A Purity check IEX Ion Exchange Chromatography (IEX) Final Pure PEGylated Peptide

Caption: General workflow for the purification and analysis of PEGylated peptides.

  • Sample Preparation for Mass Spectrometry (ESI-MS):

    • Dilute the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/ACN with 0.1% formic acid) to a concentration of approximately 10-100 µM.

    • Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

    • Acquire the spectrum and use deconvolution software to determine the zero-charge mass of the conjugate.

  • Sample Preparation for NMR Spectroscopy:

    • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. The integration of the characteristic PEG signal (~3.6 ppm) relative to specific, well-resolved peptide proton signals can be used to confirm conjugation and estimate the peptide-to-PEG ratio.

References

Application Notes and Protocols for Surface Modification of Biosensors using Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG10-Amine as a homobifunctional crosslinker for the surface modification of biosensors. The primary applications detailed herein focus on the covalent immobilization of biomolecules and the reduction of non-specific binding to the sensor surface, thereby enhancing biosensor performance, sensitivity, and specificity.

This compound is a hydrophilic 10-unit polyethylene glycol (PEG) spacer with a primary amine at each terminus. This structure allows for versatile conjugation to surfaces and biomolecules through common amine-reactive chemistries. The hydrophilic PEG chain extends from the surface, creating a biocompatible microenvironment that can improve the stability and accessibility of immobilized biomolecules while resisting the adsorption of unwanted proteins from complex samples.[1][2][3]

Core Applications:

  • Biomolecule Immobilization: Covalently attaches proteins, antibodies, enzymes, or nucleic acids to biosensor surfaces (e.g., gold, silica, or polymer-based) that have been functionalized with carboxyl groups or other amine-reactive moieties.[3][4]

  • Reduction of Non-Specific Binding: The PEG linker forms a hydrophilic barrier that minimizes the fouling of the sensor surface by proteins and other macromolecules from biological samples, leading to a higher signal-to-noise ratio.

  • Spacer Arm: The 10-unit PEG chain provides a flexible spacer to orient the immobilized biomolecule away from the sensor surface, which can reduce steric hindrance and improve its interaction with the target analyte.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from the surface modification process. Table 1 provides an illustrative example of surface characterization at different stages of modification, based on methodologies for quantifying amine-terminated PEG on surfaces. Table 2 presents hypothetical data to demonstrate the expected reduction in non-specific protein adsorption.

Table 1: Illustrative Surface Characterization Data

Stage of ModificationSurface Amine Density (amines/nm²)¹Immobilized Protein (ng/cm²)²
Carboxyl-Functionalized Surface0< 5
After this compound Immobilization0.8 - 1.5< 10
After Biomolecule ConjugationNot Applicable150 - 300

¹ Data is illustrative and based on methodologies for quantifying amine-terminated PEGs on gold surfaces. Actual densities will vary with substrate and reaction conditions. ² Represents specific binding of the target biomolecule.

Table 2: Hypothetical Non-Specific Binding Data

Surface TypeNon-Specific Protein Adsorption (ng/cm²)
Unmodified Sensor Surface350 ± 45
Carboxyl-Functionalized Surface320 ± 40
This compound Modified Surface35 ± 10

This table presents hypothetical data from an assay (e.g., ELISA or SPR) comparing non-specific binding on different surfaces.

Experimental Protocols

Protocol 1: Surface Activation and Immobilization of this compound on a Carboxyl-Functionalized Surface

This protocol describes the covalent attachment of this compound to a biosensor surface presenting carboxyl groups (e.g., a self-assembled monolayer of 11-mercaptoundecanoic acid on a gold surface). The reaction utilizes EDC/NHS chemistry to activate the carboxyl groups, which then react with the primary amines of the PEG linker.

Materials:

  • Carboxyl-functionalized biosensor chip

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in cold Activation Buffer.

  • Surface Activation:

    • Clean the carboxyl-functionalized sensor surface by rinsing with ethanol and DI water, then dry under a stream of nitrogen.

    • Inject or flow the EDC/NHS solution over the sensor surface and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • This compound Coupling:

    • Immediately rinse the activated surface with Coupling Buffer.

    • Inject or flow the this compound solution (e.g., 1-5 mg/mL in Coupling Buffer) over the activated surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Blocking Unreacted Sites:

    • Rinse the surface with Coupling Buffer.

    • Inject or flow the Blocking Buffer over the surface and incubate for 15-30 minutes to quench any unreacted NHS-esters.

  • Final Washing:

    • Rinse the surface thoroughly with PBST, followed by DI water.

    • Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for biomolecule conjugation.

Workflow for this compound Immobilization

G cluster_0 Surface Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Blocking & Washing A Carboxyl-Functionalized Sensor Surface B Inject EDC/NHS Solution A->B C Incubate 15-30 min B->C D Inject this compound C->D E Incubate 1-2 hours D->E F Block with Ethanolamine E->F G Wash with PBST and DI Water F->G H Amine-Terminated PEG Surface G->H

Caption: Workflow for immobilizing this compound.

Protocol 2: Conjugation of a Biomolecule to the Amine-Terminated PEG Surface

This protocol details the attachment of a biomolecule containing carboxyl groups (e.g., a protein or antibody) to the amine-functionalized PEG surface generated in Protocol 1. This also utilizes EDC/NHS chemistry, but in this case, the carboxyl groups on the biomolecule are activated.

Materials:

  • Amine-terminated PEG-modified biosensor chip (from Protocol 1)

  • Biomolecule to be conjugated (e.g., antibody, protein)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM PBS, pH 7.4

  • Wash Buffer: PBST

Procedure:

  • Biomolecule Activation:

    • Dissolve the biomolecule in cold Activation Buffer to the desired concentration (e.g., 0.1-1 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same cold buffer.

    • Add EDC and NHS to the biomolecule solution. A molar ratio of 5:2:1 (EDC:NHS:Biomolecule) is a good starting point.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling to the Surface:

    • Immediately add the activated biomolecule solution to the amine-terminated PEG surface.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the unreacted biomolecule solution.

    • Wash the surface extensively with PBST to remove non-covalently bound biomolecules.

    • Rinse with DI water and dry under a stream of nitrogen. The biosensor is now functionalized and ready for use.

Biomolecule Conjugation Workflow

G cluster_0 Biomolecule Preparation cluster_1 Activation cluster_2 Coupling to Surface cluster_3 Finalization A Dissolve Biomolecule in Activation Buffer B Add EDC and NHS A->B C Incubate 15-30 min B->C E Add Activated Biomolecule C->E D Amine-Terminated PEG Surface D->E F Incubate 2-4 hours E->F G Wash with PBST and DI Water F->G H Functionalized Biosensor G->H

Caption: Workflow for biomolecule conjugation.

Signaling Pathway and Logical Relationships

The use of this compound in a biosensor follows a logical progression from surface preparation to signal generation. The diagram below illustrates the relationship between the surface chemistry and the final biosensor output.

Logical Flow of Biosensor Surface Modification and Detection

G cluster_0 Surface Chemistry cluster_1 Assay Steps cluster_2 Signal Transduction A Bare Sensor Surface B Functionalization (e.g., -COOH) A->B C This compound Immobilization B->C D Biomolecule Conjugation C->D E Blocking Non-Specific Sites (Optional) D->E F Introduction of Sample with Analyte E->F G Analyte Binding to Immobilized Biomolecule F->G H Change in Physical Property (e.g., Mass, RI) G->H I Transducer Signal H->I J Analyte Detection and Quantification I->J

Caption: Logical flow from surface modification to detection.

References

Troubleshooting & Optimization

How to improve the yield of Amino-PEG10-Amine conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Amino-PEG10-Amine conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your conjugation strategies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

  • Question: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conjugation yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For reactions involving NHS esters, the optimal pH is typically between 7.0 and 9.0, with a common recommendation of 8.3-8.5.[1] At lower pH, the primary amine of your target molecule is protonated and less nucleophilic, hindering the reaction. Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is accelerated, reducing the amount of reagent available for conjugation.[1] For EDC/NHS coupling to a carboxylic acid, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-7.5.[2]

    • Incorrect Molar Ratio of Reactants: An insufficient molar excess of the this compound or the crosslinker can lead to incomplete conjugation. For NHS ester reactions, a 20-fold molar excess of the NHS ester is often recommended to achieve a satisfactory degree of labeling.[3] However, the optimal ratio can vary depending on the concentration and reactivity of your target molecule.

    • Inactive Reagents: Reagents such as NHS esters and EDC are sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity.[3] It is crucial to use fresh or properly stored reagents.

    • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG, thereby reducing the conjugation yield. It is essential to use amine-free buffers like PBS, HEPES, or borate buffer.

    • Insufficient Reaction Time or Temperature: The conjugation reaction may not have reached completion. Most protocols suggest incubating the reaction for 1-2 hours at room temperature or overnight at 4°C. Optimization of both time and temperature may be necessary for your specific system.

    • Steric Hindrance: The accessibility of the reactive site on your target molecule can influence the conjugation efficiency. The PEG10 linker itself can provide some flexibility to overcome minor steric hindrance.

    Troubleshooting Workflow for Low Conjugation Yield

    Low_Yield_Troubleshooting start Low Conjugation Yield check_pH Verify Reaction pH start->check_pH check_reagents Assess Reagent Activity check_pH->check_reagents pH is optimal analyze_product Analyze Product and Byproducts check_pH->analyze_product Adjust pH check_ratio Optimize Molar Ratio check_reagents->check_ratio Reagents are active check_reagents->analyze_product Use fresh reagents check_buffer Check for Competing Nucleophiles in Buffer check_ratio->check_buffer Ratio is optimized check_ratio->analyze_product Test different ratios check_conditions Adjust Reaction Time/Temperature check_buffer->check_conditions Buffer is amine-free check_buffer->analyze_product Use amine-free buffer check_conditions->analyze_product Conditions are optimized check_conditions->analyze_product Optimize time/temp

    Caption: A decision tree for troubleshooting low conjugation yield.

Issue 2: Formation of Undesired Byproducts (e.g., di-conjugates, aggregates)

  • Question: I am observing multiple products in my reaction mixture, including what appears to be di-conjugated species and aggregates. How can I minimize these byproducts?

  • Answer: The formation of undesired byproducts is a common issue, especially when using a bifunctional linker like this compound.

    • Intramolecular and Intermolecular Crosslinking: The presence of two reactive amine groups on the this compound can lead to the crosslinking of multiple target molecules, resulting in dimers or larger aggregates. To minimize this, you can:

      • Control Stoichiometry: Use a molar excess of the molecule to be conjugated relative to the this compound to favor mono-conjugation.

      • Stepwise Conjugation: If your target molecule has multiple reactive sites, consider a protection/deprotection strategy to control which site reacts first.

    • Protein Aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein aggregation. Consider reducing the concentration of your protein and screening different buffer compositions.

    • Hydrolysis of Activated Groups: As mentioned earlier, hydrolysis of activated esters is a competing reaction that leads to an inactive carboxylate and unreacted amine.

Issue 3: Difficulty in Purifying the Conjugate

  • Question: I am struggling to separate my desired mono-conjugated product from unreacted starting materials and byproducts. What purification methods are most effective?

  • Answer: The choice of purification method depends on the properties of your conjugate and the impurities present.

    • Size Exclusion Chromatography (SEC): SEC is effective for separating molecules based on their size. It can be used to remove unreacted, smaller molecules like the this compound and quenching agents from the larger conjugated product.

    • Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. This can be particularly useful for separating mono-conjugated from di-conjugated products, as the addition of the PEG linker can alter the overall charge of the molecule.

    • Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. The addition of the PEG linker will alter the hydrophobicity of your molecule, allowing for separation from the unconjugated starting material.

    • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

A1: The optimal pH depends on the reactive chemistry you are using.

  • For NHS ester chemistry: A pH range of 7.0-9.0 is generally recommended, with an optimal pH often cited as 8.3-8.5.

  • For EDC/NHS coupling to a carboxylic acid: A two-step pH process is ideal. The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the subsequent coupling to the amine works best at pH 7.2-7.5.

Q2: What molar ratio of this compound to my target molecule should I use?

A2: The optimal molar ratio should be determined empirically for your specific application.

  • To favor mono-conjugation when your target molecule has a single reactive site, a slight excess of the this compound (e.g., 1.1 to 2 equivalents) is a good starting point.

  • To drive the reaction to completion when using a bifunctional crosslinker to link two different molecules, you may need a larger excess of one of the components in a stepwise approach.

Q3: How can I prevent hydrolysis of my activated reagents?

A3: To minimize hydrolysis, especially of NHS esters and EDC, follow these guidelines:

  • Store reagents in a desiccator at the recommended temperature (typically -20°C).

  • Allow reagents to warm to room temperature before opening to prevent condensation.

  • Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.

  • Avoid aqueous buffers with a high pH for extended periods.

Q4: What are the best analytical techniques to confirm conjugation and determine the yield?

A4: Several techniques can be used:

  • SDS-PAGE: A shift in the molecular weight of a protein conjugate can be observed.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides an accurate mass of the conjugate, confirming the addition of the this compound linker.

  • HPLC (e.g., SEC, IEX, RP-HPLC): Can be used to separate and quantify the conjugated product, unreacted starting materials, and byproducts. The peak area can be used to calculate the reaction yield.

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, changes in the UV-Vis spectrum can indicate successful conjugation.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing conjugation yield. The following tables summarize the impact of various parameters on reaction efficiency.

Table 1: Effect of pH on NHS Ester Conjugation Yield

pHRelative Yield (%)Remarks
6.5LowAmine is significantly protonated, reducing nucleophilicity.
7.4ModerateA good starting point, balancing amine reactivity and NHS ester stability.
8.3-8.5HighOptimal range for maximizing the reaction between the deprotonated amine and the NHS ester.
> 9.0DecreasingThe rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent.

Table 2: Effect of Molar Ratio on Conjugation Yield (NHS Ester Chemistry)

Molar Excess of NHS EsterExpected Degree of LabelingRemarks
1-5 foldLow to ModerateMay be sufficient for highly reactive amines or when a low degree of labeling is desired.
10-20 foldModerate to HighA commonly used range to achieve a good yield without excessive use of reagent.
> 20 foldHighMay be necessary for less reactive amines, but can increase the risk of side reactions and purification challenges.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Carboxylic Acid

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using EDC and NHS chemistry.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or water.

    • Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or water.

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC and NHS/Sulfo-NHS to a final concentration of approximately 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution. A 1.5 to 2-fold molar excess of the amine is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess quenching reagent, EDC, and NHS.

    • Further purification by IEX or RP-HPLC may be necessary to separate mono- and di-conjugated products.

Workflow for EDC/NHS Coupling

EDC_NHS_Workflow start Start prep_reagents Prepare Reagents (Carboxylic Acid, this compound, EDC, NHS) start->prep_reagents activate_cooh Activate Carboxylic Acid (Add EDC/NHS, pH 6.0) prep_reagents->activate_cooh conjugate Conjugation Reaction (Add activated acid to this compound, pH 7.2-7.5) activate_cooh->conjugate quench Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (SEC, IEX, or RPC) quench->purify end End purify->end

Caption: A workflow diagram for EDC/NHS mediated conjugation.

Protocol 2: NHS Ester Coupling of this compound to a Target Molecule

This protocol describes the conjugation of a molecule containing an NHS ester to this compound.

Materials:

  • Molecule with an NHS ester group

  • This compound

  • Reaction Buffer: Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS ester-containing molecule in anhydrous DMSO or DMF to prepare a concentrated stock solution.

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the this compound solution. The final concentration of the organic solvent should not exceed 10% (v/v). A 1.1 to 2-fold molar excess of the amine is a good starting point to favor mono-conjugation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove the quenching reagent and hydrolyzed NHS ester.

    • Further purification by IEX or RP-HPLC may be necessary.

Logical Relationship for Optimizing NHS Ester Coupling

NHS_Ester_Optimization goal Maximize Mono-Conjugate Yield control_ph Maintain pH 8.3-8.5 goal->control_ph control_ratio Use Slight Molar Excess of Amine goal->control_ratio control_time Optimize Reaction Time goal->control_time minimize_hydrolysis Minimize NHS Ester Hydrolysis control_ph->minimize_hydrolysis prevent_diconjugation Prevent Di-conjugation control_ratio->prevent_diconjugation ensure_completion Ensure Reaction Completion control_time->ensure_completion

Caption: Key parameters to control for optimizing NHS ester coupling.

References

Technical Support Center: Troubleshooting Protein Aggregation during PEGylation with Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Amino-PEG10-Amine.

Troubleshooting Guide

Problem: Significant protein aggregation or precipitation is observed during or after PEGylation with this compound.

Potential Causes and Step-by-Step Solutions:

Protein aggregation during PEGylation with a homobifunctional linker like this compound is often due to intermolecular cross-linking, where a single PEG molecule links two or more protein molecules. Other contributing factors include suboptimal reaction conditions and inherent protein instability. This guide provides a systematic approach to troubleshoot and minimize aggregation.

Step 1: Optimization of Reaction Conditions

The initial and most critical step is to optimize the reaction conditions to favor intramolecular conjugation over intermolecular cross-linking. A systematic screening of key parameters is highly recommended.

Detailed Experimental Protocol: Small-Scale Reaction Condition Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein Stock: Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a suitable, amine-free buffer (e.g., PBS, HEPES).

    • This compound Stock: Prepare a stock solution of this compound (e.g., 100 mM) in the chosen reaction buffer.

    • Activation Reagent Stock (if applicable): If activating carboxyl groups on the protein for reaction with the PEG amines, prepare a fresh stock solution of your activation reagent (e.g., EDC/NHS) in an appropriate anhydrous solvent.

  • Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of this compound (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values. For amine-reactive PEGylation targeting primary amines (like lysine residues), a pH range of 7-9 is typical.[2] Test pH values such as 7.0, 7.5, 8.0, and 8.5.

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze the extent of aggregation in each reaction. A quick assessment can be done by centrifuging the tubes and visually inspecting for a pellet. For a more quantitative analysis, use the methods described in the FAQs section (e.g., SEC-HPLC, DLS).

Table 1: Example Screening Matrix for Reaction Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 0.5 mg/mL1 mg/mL2 mg/mL5 mg/mL
PEG:Protein Ratio 1:15:110:120:1
pH 7.07.58.08.5
Temperature 4°CRoom Temp.--

Hold other parameters constant when varying one.

Step 2: Incorporation of Stabilizing Excipients

If aggregation persists after optimizing the primary reaction conditions, the addition of stabilizing excipients to the reaction buffer can be beneficial. These additives can help maintain protein stability and reduce non-specific interactions.

Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycerol 5-10% (v/v)Acts as a cryoprotectant and stabilizer.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of this compound at once, add it in smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the cross-linker.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a significant issue with the homobifunctional this compound, it may be necessary to explore alternative strategies that offer more control over the conjugation sites.

  • Heterobifunctional PEGs: Utilize PEG linkers with two different reactive groups. This allows for a more controlled, two-step conjugation process.

  • Site-Specific PEGylation: If possible, genetically engineer the protein to introduce a unique reactive site (e.g., a cysteine residue) for a more targeted PEGylation.

Visualizing the Troubleshooting Workflow and Aggregation Mechanism

TroubleshootingWorkflow Troubleshooting Workflow for Protein Aggregation start Start: Aggregation Observed step1 Step 1: Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) start->step1 step2 Step 2: Add Stabilizing Excipients (Sucrose, Arginine, etc.) step1->step2 Aggregation Persists end_success Success: Aggregation Minimized step1->end_success Aggregation Resolved step3 Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) step2->step3 Aggregation Persists step2->end_success Aggregation Resolved step4 Step 4: Consider Alternative Strategies (Heterobifunctional PEG, Site-Specific) step3->step4 Aggregation Persists step3->end_success Aggregation Resolved step4->end_success Aggregation Resolved end_fail Persistent Aggregation: Re-evaluate Strategy step4->end_fail

Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.

AggregationMechanism Mechanism of Aggregation with this compound cluster_reactants Reactants cluster_products Products Protein1 Protein NH2 COOH PEG H2N PEG10 H2N Protein1:cooh->PEG:nh2_1 Amide Bond Formation Protein2 Protein NH2 COOH PEG:nh2_2->Protein2:cooh Intermolecular Cross-linking Crosslinked Protein PEG10 Protein Aggregate Further Cross-linking Leads to Insoluble Aggregates Crosslinked->Aggregate

Caption: Intermolecular cross-linking by a homobifunctional PEG leading to aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

The primary cause of aggregation with a homobifunctional linker like this compound is intermolecular cross-linking. This occurs when the two amine groups on a single PEG molecule react with two different protein molecules, linking them together. This process can continue, leading to the formation of large, often insoluble aggregates. Other contributing factors include high protein concentration, which increases the proximity of protein molecules, and suboptimal reaction conditions (e.g., pH, temperature) that can affect protein stability and expose hydrophobic regions.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein. This method can be used to quantify the percentage of aggregated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein oligomers and aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 340 nm or 600 nm, can indicate the formation of insoluble aggregates.

Q3: What is the optimal pH for PEGylation with this compound?

This compound has primary amine groups at both ends. If you are conjugating these to activated carboxylic acid groups (e.g., NHS esters) on the protein, the reaction is typically performed at a pH between 7 and 9. It is important to screen a range of pH values within this, as the optimal pH will depend on the specific protein's stability and the pKa of its surface-exposed lysine residues if those are the intended targets.

Q4: Can the length of the PEG chain influence aggregation?

Yes, the length of the PEG chain can influence aggregation. While the PEG moiety itself is hydrophilic and can increase the solubility of the conjugate, the bifunctional nature of the linker is the primary driver of cross-linking. Longer PEG chains might provide more flexibility for the second reactive group to find and react with another protein molecule. However, the increased hydrodynamic size conferred by the PEG can also provide some steric hindrance that may slow the rate of aggregation.

Q5: My protein is still aggregating even after optimizing reaction conditions. What should I do next?

If you have thoroughly optimized the reaction conditions (Step 1) and are still observing aggregation, proceed through the troubleshooting steps sequentially:

  • Incorporate Stabilizing Excipients (Step 2): Add agents like sucrose or arginine to your reaction buffer to enhance protein stability.

  • Control the Reaction Rate (Step 3): Slow down the reaction by lowering the temperature or by adding the this compound in a stepwise manner.

  • Consider Alternative Strategies (Step 4): If aggregation is still unmanageable, the use of a homobifunctional linker may not be suitable for your specific protein. Consider using a heterobifunctional PEG linker to gain more control over the conjugation reaction.

Quantitative Data on PEGylation and Aggregation

The extent of aggregation is highly dependent on the specific protein and the reaction conditions. Below is an example of how PEGylation can affect the formation of soluble aggregates for Granulocyte Colony-Stimulating Factor (GCSF).

Table 3: Aggregation of GCSF vs. PEG-GCSF over Time

Time (hours)Soluble Aggregates in GCSF (%)Soluble Aggregates in 20kDa PEG-GCSF (%)
000
24Not Detected~15
48Not Detected~18
96Not Detected~18
144Not Detected~18

This data illustrates that while unmodified GCSF is prone to precipitation, PEGylated GCSF forms a stable amount of soluble aggregates, preventing precipitation.

References

Optimizing pH and buffer conditions for reactions with Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing pH and buffer conditions for reactions involving Amino-PEG10-Amine, a homobifunctional crosslinking agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reacting this compound with NHS esters?

The optimal pH for reacting the primary amine groups of this compound with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[1] This pH range represents a critical balance: it is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines for an efficient reaction, yet low enough to minimize the competing hydrolysis of the NHS ester, which accelerates at higher pH values.

Q2: What is the pKa of the primary amine groups on this compound?

Q3: Which buffers are recommended for this reaction, and which should be avoided?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS)

    • HEPES

    • Sodium bicarbonate

    • Borate

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane)

    • Glycine

These buffers contain primary amines that will quench the reaction with the NHS ester.[2]

Q4: How can I control the reaction to favor intermolecular crosslinking over intramolecular cyclization or polymerization?

When using a bifunctional linker like this compound, there is a risk of forming unwanted products. The outcome of the reaction can be influenced by several factors:

  • Concentration: Higher concentrations of the reactants (the molecules to be crosslinked) will favor the desired intermolecular crosslinking. Conversely, very dilute solutions can promote intramolecular cyclization, where the two ends of the this compound react with the same molecule (if it has multiple reaction sites), or polymerization of the linker with the target molecule.

  • Stoichiometry: Carefully controlling the molar ratio of the crosslinker to the target molecules is essential. A 1:1 or 2:1 molar ratio of the target molecule to the bifunctional linker is often a good starting point to minimize polymerization.

  • Order of Addition: For creating a conjugate between two different molecules (A and B), a sequential addition strategy is recommended. First, react molecule A with a sub-stoichiometric amount of this compound to form an intermediate with a free amine. Then, purify this intermediate before reacting it with molecule B.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in crosslinking reactions.

Issue 1: Low or No Reaction Yield
Possible Cause Recommended Solution
Incorrect pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter.
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions. If using a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and the final concentration in the reaction is low (typically <10%).
Inactive Amine Groups Ensure the this compound has been stored properly, protected from moisture and contaminants. Consider that at a pH significantly below the pKa, the amine groups will be protonated and non-nucleophilic.
Incompatible Buffer Confirm that your reaction buffer does not contain primary amines such as Tris or glycine. If necessary, perform a buffer exchange of your sample into a recommended buffer (e.g., PBS or HEPES) using dialysis or a desalting column.
Issue 2: Protein Aggregation or Precipitation During Reaction
Possible Cause Recommended Solution
Over-crosslinking/Polymerization This is a common issue with bifunctional crosslinkers. Reduce the molar excess of this compound in the reaction. Optimize the stoichiometry by performing a titration of the crosslinker concentration.
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may be affecting the stability of your protein. Try screening different recommended buffers or adjusting the salt concentration.
High Protein Concentration While higher concentrations favor intermolecular crosslinking, excessively high concentrations can also lead to aggregation. Try reducing the protein concentration and compensating by increasing the reaction time.
Issue 3: Undesired Product Formation (e.g., intramolecular cyclization or oligomers)
Possible Cause Recommended Solution
Reaction Conditions Favoring Intramolecular Reactions If you are observing a significant amount of intramolecularly cyclized product, increase the concentration of your target molecule.
Uncontrolled Polymerization To minimize the formation of large oligomers, carefully control the stoichiometry of the reactants. A slight excess of the molecule to be crosslinked relative to the this compound can help to cap the reaction and prevent extensive polymerization. A two-step sequential conjugation approach is highly recommended when linking two different molecules.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Coupling with this compound

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.
Buffer System Phosphate, HEPES, Bicarbonate, BorateMust be free of primary amines.
Buffer Concentration 50-100 mMProvides adequate buffering capacity.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to control the reaction rate and improve stability.
Reaction Time 30 minutes to 2 hoursShould be optimized for each specific system.
Molar Ratio 1:1 to 1:5 (Target:Crosslinker)Highly dependent on the application and should be empirically determined.

Experimental Protocols

Protocol: Crosslinking Two Proteins (Protein A and Protein B) using this compound and an NHS-ester-activated crosslinker

This protocol outlines a two-step strategy to minimize the formation of homodimers and polymers.

Materials:

  • Protein A in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B with an available reactive group (e.g., a carboxylate)

  • This compound

  • NHS (N-hydroxysuccinimide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Activation of Protein B's Carboxyl Groups

  • Prepare Protein B at a concentration of 1-5 mg/mL in Reaction Buffer.

  • Add EDC and NHS to the Protein B solution to a final concentration of 5 mM and 10 mM, respectively.

  • Incubate for 15-30 minutes at room temperature.

  • Immediately proceed to the next step to avoid significant hydrolysis of the NHS ester.

Step 2: Conjugation of this compound to Activated Protein B

  • Add this compound to the activated Protein B solution. A 10 to 20-fold molar excess of this compound over Protein B is a good starting point to ensure that most of the activated sites on Protein B react with one end of the PEG linker.

  • Adjust the pH of the reaction mixture to 7.4 with Conjugation Buffer.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess this compound and reaction byproducts using a desalting column equilibrated with Conjugation Buffer. The product is now Protein B-PEG-Amine.

Step 3: Conjugation of Protein A to Protein B-PEG-Amine

  • If Protein A has carboxyl groups, repeat Step 1 to activate them.

  • Mix the activated Protein A with the purified Protein B-PEG-Amine from Step 2. A 1:1 molar ratio is a good starting point.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the final conjugate (Protein A-PEG-Protein B) using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

Analysis of Results:

The success of the crosslinking reaction can be assessed using SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate should be observed. Further characterization can be performed using techniques like HPLC, size-exclusion chromatography, and mass spectrometry to confirm the identity and purity of the conjugate.[3][4][5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Yield Observed check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagents Are the NHS-ester and this compound fresh and stored correctly? check_buffer->check_reagents Yes buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer->buffer_exchange No use_fresh_reagents Use fresh, high-quality reagents check_reagents->use_fresh_reagents No re_run_experiment Re-run Experiment check_reagents->re_run_experiment Yes adjust_ph->re_run_experiment buffer_exchange->re_run_experiment use_fresh_reagents->re_run_experiment analyze_results Analyze Results re_run_experiment->analyze_results

Caption: A flowchart for troubleshooting low reaction yields.

Reaction_Control_Logic Controlling Reaction Outcomes with Bifunctional Linkers start Undesired Products Observed (e.g., intramolecular cyclization, polymerization) check_concentration Are reactant concentrations sufficiently high? start->check_concentration check_stoichiometry Is the molar ratio of reactants optimized? check_concentration->check_stoichiometry Yes increase_concentration Increase reactant concentrations check_concentration->increase_concentration No sequential_addition Consider a two-step sequential conjugation protocol check_stoichiometry->sequential_addition No, or linking two different molecules re_run_experiment Re-run Experiment and Analyze Products check_stoichiometry->re_run_experiment Yes increase_concentration->re_run_experiment optimize_ratio Perform a titration of the crosslinker-to-target ratio optimize_ratio->re_run_experiment sequential_addition->re_run_experiment

Caption: Logic diagram for controlling reaction products.

References

Technical Support Center: Purification Strategies for Amino-PEG10-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Amino-PEG10-Amine conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these conjugates.

Frequently Asked questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenges in purifying this compound conjugates stem from the physicochemical properties of the PEG linker and the potential for a heterogeneous reaction mixture. Key challenges include:

  • Removal of Excess Unconjugated this compound: The unreacted PEG linker is often present in large excess and can be difficult to separate from the desired conjugate, especially if the conjugate is also a small molecule.

  • Separation from Unreacted Starting Material: Complete removal of the unconjugated small molecule or biomolecule is crucial for accurate downstream applications.

  • Resolution of Multiple PEGylation Species: If the target molecule has multiple sites for conjugation, the reaction can result in a mixture of mono-, di-, and multi-PEGylated products.

  • Handling the Physical Properties of PEGs: PEGs can be oily or waxy, which can complicate handling and chromatographic purification.[1]

  • Co-elution Issues: The hydrophilic nature of the PEG chain can lead to poor retention on reversed-phase columns, causing co-elution with other polar impurities or the unconjugated starting material.

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

The most effective chromatographic techniques for purifying this compound conjugates are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small molecule conjugates based on hydrophobicity.[] Optimization of mobile phase conditions, such as pH and the use of ion-pairing agents, is often necessary for successful separation.[3]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly effective for removing smaller impurities like excess unconjugated this compound from a significantly larger conjugate (e.g., a protein or large peptide).[][]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since the amino groups of the PEG linker are basic, cation-exchange chromatography can be a valuable tool, especially for separating species with different numbers of attached PEG chains.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that show little retention in reversed-phase chromatography. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Q3: How can I improve the retention of my highly polar this compound conjugate on a C18 column?

Poor retention of polar analytes on reversed-phase columns is a common issue. Here are several strategies to improve retention:

  • Adjust Mobile Phase pH: For basic amine-containing conjugates, increasing the pH of the mobile phase can suppress the ionization of the amine groups, making the conjugate less polar and increasing its retention. It is recommended to work at a pH at least two units above the pKa of the amine.

  • Use Ion-Pairing Reagents: Adding an anionic ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion-pair with the positively charged amine groups of the conjugate. This increases its hydrophobicity and retention on the C18 column.

  • Switch to a Different Stationary Phase: Consider using a column with a different stationary phase, such as C8, or a polar-embedded phase, which can offer different selectivity for polar compounds.

  • Employ HILIC: If the conjugate is extremely polar, HILIC is often a more suitable technique than reversed-phase chromatography.

Q4: What are the common impurities I might encounter after a conjugation reaction with this compound?

Common impurities include:

  • Excess Unreacted this compound: This is often the most abundant impurity.

  • Unreacted Starting Molecule: The molecule that was intended to be conjugated.

  • Reaction Byproducts: Depending on the conjugation chemistry used (e.g., EDC/NHS coupling), byproducts from the coupling reagents may be present.

  • Hydrolysis Products: The activated species (e.g., NHS-ester) of the molecule to be conjugated can hydrolyze during the reaction.

  • Di- or Multi-PEGylated Species: If the starting molecule has more than one reactive site.

Q5: How can I characterize my purified this compound conjugate to confirm its identity and purity?

A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the conjugate and identifying the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and to determine the ratio of the PEG linker to the conjugated molecule.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV or MS detection is used to assess the purity of the final product.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate and Unreacted PEG Linker
Symptom Potential Cause Suggested Solution
Co-elution of the desired conjugate and excess this compound in RP-HPLC.The conjugate and the free linker have similar hydrophobicities.- Optimize the gradient: Use a shallower gradient to improve resolution. - Change the organic solvent: Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. - Add an ion-pairing agent: Use an ion-pairing agent like TFA to improve separation based on charge differences. - Switch to HILIC: HILIC is often more effective for separating highly polar compounds.
Incomplete separation using Size-Exclusion Chromatography (SEC).The molecular weight difference between the conjugate and the free linker is not large enough for the selected column.- Use a column with a smaller pore size: This will provide better resolution for smaller molecules. - Increase the column length: A longer column can improve separation efficiency. - Optimize the mobile phase: In some cases, adjusting the ionic strength of the mobile phase can influence the hydrodynamic volume and improve separation.
Issue 2: Low Yield of Purified Conjugate
Symptom Potential Cause Suggested Solution
The amount of recovered purified conjugate is significantly lower than expected.Non-specific binding: The conjugate is adsorbing to the chromatography column or other surfaces.- Modify the mobile phase: For RP-HPLC, add a small amount of a competitive agent like trifluoroacetic acid. For SEC, increase the ionic strength of the mobile phase. - Passivate surfaces: Use siliconized tubes and vials to minimize adsorption. - Change the stationary phase: Select a different column chemistry that is less likely to interact with your conjugate.
Precipitation: The conjugate is precipitating on the column or during solvent evaporation.- Check solubility: Ensure the conjugate is soluble in the mobile phase and collection fractions. - Adjust pH: Modify the pH of the mobile phase to improve solubility. - Reduce organic solvent concentration: If precipitating during evaporation, add a co-solvent in which the conjugate is more soluble.
Degradation: The conjugate is not stable under the purification conditions.- Perform purification at a lower temperature: Run the chromatography at 4°C. - Use a stabilizing buffer: Ensure the pH of the mobile phase is within the stability range of your conjugate.
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptom Potential Cause Suggested Solution
Analytical HPLC of the purified fraction shows additional, unknown peaks.Reaction byproducts: The conjugation reaction generated side products.- Optimize the reaction conditions: Adjust stoichiometry, reaction time, and temperature to minimize byproduct formation. - Use a different purification method: A secondary purification step using an orthogonal technique (e.g., IEC after RP-HPLC) may be necessary.
Degradation of the conjugate: The conjugate is degrading during purification or storage.- Analyze for degradation products: Use mass spectrometry to identify the impurities. - Adjust purification and storage conditions: Modify pH, temperature, or buffer components to enhance stability.
Contamination: Impurities are introduced from solvents, reagents, or the chromatographic system.- Use high-purity solvents and reagents. - Run a blank gradient: Inject a blank sample to identify system-related peaks.

Experimental Protocols

Protocol 1: Purification of a Small Molecule this compound Conjugate using RP-HPLC

This protocol provides a general starting point for the purification of a small molecule conjugated to this compound. Optimization will be required based on the specific properties of the conjugate.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1 mL/min.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient:

    • 5-60% Mobile Phase B over 30 minutes

    • 60-95% Mobile Phase B over 5 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • 95-5% Mobile Phase B over 2 minutes

    • Hold at 5% Mobile Phase B for 8 minutes

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds, or the absorbance maximum of the conjugated small molecule).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis and Post-Purification: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min
Detection UV at 214 nm (or other)
Purity (Expected) >95%
Yield (Expected) 50-80% (highly dependent on reaction and separation)
Protocol 2: Removal of Unconjugated this compound using SEC

This protocol is suitable for separating a larger conjugate (e.g., a peptide or small protein) from the smaller, unconjugated this compound linker.

Materials:

  • Crude reaction mixture

  • Column: Size-exclusion column with an appropriate molecular weight cutoff (e.g., Superdex 75 or similar)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • SEC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 0.5-1 mL/min).

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the sample with the mobile phase under isocratic conditions.

  • Detection and Fraction Collection: Monitor the elution at 280 nm (for proteins) or another suitable wavelength. The larger conjugate will elute first, followed by the smaller unconjugated this compound. Collect the fractions containing the purified conjugate.

  • Analysis: Confirm the purity of the collected fractions using analytical HPLC or SDS-PAGE.

Parameter Condition
Column SEC (e.g., Superdex 75)
Mobile Phase PBS, pH 7.4
Flow Rate 0.5-1 mL/min
Detection UV at 280 nm (or other)
Purity (Expected) >98% (for removal of small linker)
Yield (Expected) >90%

Visualizations

experimental_workflow start Crude Reaction Mixture rphplc Reversed-Phase HPLC start->rphplc Primary Purification (Small Molecules) sec Size-Exclusion Chromatography start->sec Desalting/Linker Removal (Large Conjugates) iec Ion-Exchange Chromatography start->iec Charge-Based Separation analysis Purity & Identity Analysis (HPLC, MS, NMR) rphplc->analysis sec->analysis iec->analysis product Purified Conjugate analysis->product

Caption: General purification workflow for this compound conjugates.

troubleshooting_workflow start Poor Separation in RP-HPLC q1 Is the conjugate highly polar? start->q1 a1_yes Switch to HILIC q1->a1_yes Yes a1_no Optimize RP-HPLC Method q1->a1_no No end Improved Separation a1_yes->end q2 Is the conjugate charged? a1_no->q2 a2_yes Add Ion-Pairing Agent q2->a2_yes Yes a2_no Adjust Gradient/Solvent q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting poor separation in RP-HPLC.

logical_relationship conjugate This compound Conjugate Properties size Size / Hydrodynamic Volume conjugate->size charge Net Charge (pI) conjugate->charge hydrophobicity Hydrophobicity conjugate->hydrophobicity sec SEC size->sec determines separation in iec IEC charge->iec determines separation in rphplc RP-HPLC / HILIC hydrophobicity->rphplc determines separation in

Caption: Relationship between conjugate properties and purification technique.

References

Technical Support Center: Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Amino-PEG10-Amine from a sample. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a hydrophilic crosslinking reagent with a molecular weight of approximately 500.6 g/mol .[1][2][3][4][5] It contains two primary amine groups that can react with various functional groups, such as carboxylic acids or activated NHS esters. Complete removal of the unreacted this compound is crucial for the purity of the final product and to prevent interference in downstream applications and analyses.

Q2: What are the common methods to remove unreacted this compound?

The most common methods for removing small, unreacted molecules like this compound from a larger biomolecule are based on differences in size and charge. These methods include:

  • Dialysis/Ultrafiltration: A size-based separation technique using a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.

  • Ion-Exchange Chromatography (IEX): A technique that separates molecules based on their net charge.

  • Precipitation: A method that can be used to selectively precipitate either the product or the unreacted PEG, although it is less common for small linkers.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The table below provides a comparison to help you decide.

Comparison of Purification Methods

Method Principle Advantages Disadvantages Best Suited For
Dialysis/Ultrafiltration Size-based separation across a semi-permeable membrane.Gentle on samples, versatile for various volumes, efficient for removing small molecules.Can be time-consuming, potential for sample dilution or volume increase, risk of sample loss.Removing small molecules from significantly larger proteins or macromolecules.
Size Exclusion Chromatography (SEC) Separation based on molecular size as molecules pass through a porous resin.High resolution, can be used for buffer exchange, relatively fast.Can lead to sample dilution, potential for interactions between the sample and the stationary phase.Separating molecules with a significant size difference, buffer exchange.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the molecules.High binding capacity, can separate molecules with similar sizes but different charges.Requires careful optimization of buffer pH and ionic strength, potential for protein denaturation.Separating charged molecules from neutral or oppositely charged molecules.
Precipitation Differential solubility in the presence of a precipitating agent (e.g., higher molecular weight PEG).Can handle large volumes, relatively inexpensive.May co-precipitate impurities, risk of denaturing the target molecule.Large-scale purifications where high purity is not the primary goal.

Experimental Protocols

Dialysis

This protocol is suitable for removing the small this compound from a much larger biomolecule, such as a protein.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3 kDa.

  • Dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • Beaker or container for dialysis.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are often ready to use.

  • Load Sample: Carefully load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. A typical schedule is after 2-3 hours, then after another 4-5 hours, and finally, let it dialyze overnight at 4°C.

  • Sample Recovery: After dialysis, carefully remove the tubing/cassette from the buffer and recover your purified sample.

Dialysis_Workflow A Prepare Dialysis Membrane (1-3 kDa MWCO) B Load Sample into Tubing/Cassette A->B C Immerse in Dialysis Buffer (100x Volume) B->C D Stir at 4°C C->D E Change Buffer (2-3 times) D->E Repeat F Recover Purified Sample D->F After sufficient time E->D SEC_Workflow A Equilibrate SEC Column B Prepare and Filter Sample A->B C Inject Sample onto Column B->C D Elute with Buffer C->D E Collect Fractions D->E F Analyze Fractions for Purified Product E->F

References

Common side reactions and byproducts in Amino-PEG10-Amine chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Amino-PEG10-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what do they react with?

A1: this compound is a bifunctional linker with two primary amine (-NH2) groups at either end of a hydrophilic 10-unit polyethylene glycol (PEG) chain.[1][2][3][4] These primary amines are nucleophilic and readily react with several functional groups, most commonly:

  • Activated Esters (e.g., NHS esters): This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically carried out at a pH of 7-9.[5]

  • Carboxylic Acids (-COOH): In the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amino groups will form stable amide bonds with carboxylic acids.

  • Aldehydes and Ketones (Carbonyls): Amines can react with carbonyls via reductive amination to form a secondary amine. This reaction requires a reducing agent such as sodium cyanoborohydride.

Q2: What are the most common side reactions observed during conjugation with this compound?

A2: The most common side reactions include:

  • Hydrolysis of coupling partners: If you are using an activated ester (like an NHS ester) to react with the this compound, the ester is susceptible to hydrolysis, especially at higher pH. This hydrolysis will result in an unreactive carboxylic acid.

  • Intra- and Inter-molecular cross-linking: Since this compound has two reactive amine groups, it can cross-link molecules. If the concentration of your target molecule is too high, you may observe intermolecular cross-linking (linking two of your target molecules together). Intramolecular cross-linking (within the same molecule) can also occur if your target molecule has multiple reactive sites.

  • Reaction with non-target nucleophiles: When conjugating to complex biomolecules like proteins, the activated reagents intended for the this compound might also react with other nucleophilic residues such as the thiol group of cysteine, the imidazole group of histidine, or the hydroxyl groups of serine and threonine, particularly at elevated pH.

  • Aggregation of conjugates: The resulting PEGylated product may aggregate, especially if the reaction conditions lead to a high degree of modification or if the protein is prone to aggregation.

Q3: How can I minimize unwanted cross-linking when using this compound?

A3: To minimize cross-linking, you can:

  • Control stoichiometry: Carefully control the molar ratio of the this compound to your target molecule. Using a lower molar excess of the bifunctional linker can reduce the likelihood of one linker reacting with two target molecules.

  • Adjust concentration: Working at lower concentrations of your reactants can favor the desired 1:1 conjugation over intermolecular cross-linking.

  • Stepwise conjugation: If possible, consider a stepwise approach where you first react one end of the this compound with your first target molecule, purify the mono-functionalized product, and then react the other end with your second target molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conjugation efficiency Hydrolysis of activated ester (e.g., NHS ester) Ensure your reaction buffer is within the optimal pH range (typically 7-9) and use the activated ester immediately after preparation. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.
Inefficient coupling agent for carboxylic acid activation Ensure your coupling agents (e.g., EDC, DCC) are fresh and active. Optimize the molar ratio of the coupling agent to the carboxylic acid.
Suboptimal pH The pH of the reaction is critical. For reactions with NHS esters, a pH of 7-9 is generally recommended. For reductive amination, the optimal pH can vary. Perform small-scale pH screening experiments to find the optimal condition for your specific molecules.
Presence of high molecular weight species (potential cross-linking) High concentration of reactants Reduce the concentration of your target molecule and the this compound.
Excessive molar ratio of this compound Decrease the molar excess of the this compound in your reaction mixture.
Presence of di-functional impurities in PEG reagent Ensure the purity of your this compound. Contamination with di-functional activated PEGs can lead to cross-linking.
Product instability (e.g., aggregation, degradation) High degree of PEGylation Reduce the molar ratio of the PEGylating reagent to your target molecule to achieve a lower degree of modification.
Unstable linkage Ensure that the chosen conjugation chemistry results in a stable bond under your experimental and storage conditions. Amide bonds formed from NHS ester reactions are generally very stable.
Suboptimal buffer conditions for the final product Perform buffer screening to find conditions (pH, ionic strength) that maximize the stability of your PEGylated product.
Difficulty in purifying the final product Similar properties of starting materials and product Employ high-resolution separation techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). 2D-LC can also be a powerful tool for separating complex mixtures.
Presence of unreacted PEG Use a purification method with sufficient resolution to separate the PEGylated product from the smaller, unreacted this compound. Dialysis or tangential flow filtration with an appropriate molecular weight cutoff (MWCO) can also be effective.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS-activated Molecule

  • Preparation of Reactants:

    • Dissolve the NHS-activated molecule in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) to prepare a stock solution.

    • Dissolve the this compound in the reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Conjugation Reaction:

    • Add the desired molar equivalent of the NHS-activated molecule stock solution to the this compound solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Characterization:

    • Characterize the final product using techniques like MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate and SDS-PAGE to visualize the increase in molecular weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_nhs Dissolve NHS-activated molecule in anhydrous solvent conjugation Mix reactants and incubate (1-4h at RT or overnight at 4°C) prep_nhs->conjugation prep_peg Dissolve this compound in reaction buffer (pH 7.5) prep_peg->conjugation quench Quench with Tris or glycine conjugation->quench purification Purify via SEC or RP-HPLC quench->purification characterization Characterize by Mass Spectrometry and SDS-PAGE purification->characterization troubleshooting_logic start Low Conjugation Yield? check_hydrolysis Check for NHS-ester hydrolysis (pH, age of reagent) start->check_hydrolysis Yes high_mw High MW species observed? start->high_mw No check_ph Optimize reaction pH (7-9) check_hydrolysis->check_ph check_coupling Verify coupling agent activity (for -COOH conjugation) check_ph->check_coupling adjust_conc Reduce reactant concentrations high_mw->adjust_conc Yes success Successful Conjugation high_mw->success No adjust_ratio Decrease molar ratio of linker adjust_conc->adjust_ratio

References

Stability of the amide bond formed by Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the amide bond formed by Amino-PEG10-Amine.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond formed with this compound under physiological conditions?

A1: The amide bond is one of the most stable covalent linkages used in bioconjugation.[1] Under typical physiological conditions (pH 7.4, 37°C), the amide bond formed between this compound and a carboxylic acid or its activated ester is exceptionally stable with a very long half-life, often estimated to be in the order of years.[2] This high stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.

Q2: What factors can lead to the cleavage of the amide bond in my this compound conjugate?

A2: While highly stable, the amide bond can be cleaved under certain harsh conditions that are generally not encountered in typical biological applications. These include:

  • Extreme pH: Prolonged exposure to strong acids or bases can catalyze the hydrolysis of the amide bond.

  • Enzymatic Degradation: Certain proteases or amidases can enzymatically cleave amide bonds. However, the presence of the PEG chain often provides steric hindrance, which can significantly reduce the susceptibility of the adjacent amide bond to enzymatic cleavage.[3]

Q3: Will the amide bond in my PEGylated protein be more stable than a native peptide bond within the protein?

A3: Yes, the amide bond linking the PEG chain to the protein is generally more resistant to enzymatic degradation than the peptide bonds within the protein's sequence. The bulky and hydrophilic nature of the PEG chain can sterically shield the amide bond from the active sites of proteolytic enzymes.[3]

Q4: How can I confirm the formation and stability of the amide bond in my conjugate?

A4: Several analytical techniques can be used to confirm the formation and assess the stability of your this compound conjugate. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. A successful conjugation will result in a new species with a higher molecular weight and altered retention time compared to the unconjugated molecule. Stability can be assessed by incubating the conjugate under stress conditions (e.g., different pH values, temperatures, or in the presence of enzymes) and monitoring the appearance of cleavage products over time using these techniques.[4]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible CauseRecommended Solution
Inefficient Amide Bond Formation - Ensure the pH of the reaction buffer is optimal for the coupling chemistry. For NHS ester reactions, a pH of 7.2-8.5 is recommended. For EDC/NHS coupling, a two-step reaction starting at a more acidic pH (e.g., 5.5-6.5) for carboxyl activation followed by reaction with the amine at pH 7.2-7.5 is often effective. - Increase the molar excess of the this compound or the activated carboxyl-containing molecule. A 5- to 20-fold molar excess is a common starting point. - Increase the reaction time or temperature. Monitor the reaction progress to determine the optimal duration.
Hydrolysis of Coupling Reagents - Prepare stock solutions of coupling reagents like EDC and NHS immediately before use. These reagents can be sensitive to moisture and hydrolyze over time. - If using an NHS ester-functionalized molecule, be aware that the NHS ester has a limited half-life in aqueous solutions, which is shorter at higher pH values.
Presence of Competing Nucleophiles - Avoid buffers containing primary amines, such as Tris, as they will compete with the this compound for reaction with the activated carboxyl group. Use buffers like phosphate-buffered saline (PBS) or borate buffer.
Problem 2: Aggregation of the Conjugate During or After the Reaction
Possible CauseRecommended Solution
Intermolecular Cross-linking - this compound is a bifunctional linker. If your target molecule also has multiple reactive sites, intermolecular cross-linking can occur, leading to aggregation. - Optimize the molar ratio of the PEG linker to your molecule to favor intramolecular modification. - Consider a stepwise addition of the PEG linker to the reaction mixture.
Protein Instability under Reaction Conditions - Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the conjugation reaction and potential aggregation. - Add stabilizing excipients to the reaction buffer, such as sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20).
Changes in Protein Surface Properties - The conjugation of PEG can alter the surface properties of a protein, potentially exposing hydrophobic patches that can lead to aggregation. Screen different pH values for the conjugation reaction to find a condition that minimizes this effect.
Problem 3: Difficulty in Purifying the PEGylated Conjugate
Possible CauseRecommended Solution
Excess Unreacted this compound - Size Exclusion Chromatography (SEC) is an effective method for separating the larger PEGylated conjugate from the smaller, unreacted this compound. - If the charge of your molecule is significantly different from the PEG linker, Ion Exchange Chromatography (IEX) can be used.
Presence of Multiple PEGylated Species - If your molecule has multiple reaction sites, you may obtain a mixture of mono-, di-, and multi-PEGylated species. - IEX or Hydrophobic Interaction Chromatography (HIC) can often be used to separate these different species based on changes in charge or hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation with this compound and an NHS Ester

Materials:

  • Molecule with an NHS ester functional group

  • This compound

  • Amine-free buffer (e.g., 1X PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Dissolve the this compound in the reaction buffer (e.g., 1X PBS, pH 7.4).

  • Add the desired molar excess of the dissolved NHS ester stock solution to the this compound solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

  • Analyze the purified conjugate by HPLC and LC-MS to confirm successful conjugation.

Protocol 2: Stability Assessment of an this compound Conjugate by HPLC

Objective: To assess the stability of the amide bond in a purified conjugate under different pH conditions.

Materials:

  • Purified this compound conjugate

  • Buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC system with a suitable column (e.g., C18 for peptides/small molecules, SEC for proteins)

  • Incubator or water bath set at 37°C

Procedure:

  • Prepare solutions of the purified conjugate in the different pH buffers at a known concentration (e.g., 1 mg/mL).

  • Take an initial sample (t=0) from each solution for immediate HPLC analysis.

  • Incubate the remaining solutions at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC.

  • Monitor the chromatograms for any decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to cleavage products.

  • Quantify the percentage of remaining intact conjugate at each time point to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_mol Dissolve Target Molecule (with -COOH or -NHS) mix Mix Reactants (Control Molar Ratio & pH) prep_mol->mix prep_peg Dissolve this compound in Reaction Buffer prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purification (e.g., SEC) quench->purify analyze Analysis (HPLC, LC-MS) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Workflow for the conjugation of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting start Experiment Start issue Low Yield or Aggregation? start->issue check_yield Low Yield issue->check_yield Yes check_aggregation Aggregation issue->check_aggregation Yes success Successful Conjugation issue->success No optimize_ph Optimize pH (7.2-8.5 for NHS) check_yield->optimize_ph increase_excess Increase Molar Excess of PEG check_yield->increase_excess check_reagents Check Reagent Quality (e.g., EDC/NHS hydrolysis) check_yield->check_reagents optimize_ratio Optimize Molar Ratio (avoid cross-linking) check_aggregation->optimize_ratio lower_temp Lower Reaction Temp (e.g., 4°C) check_aggregation->lower_temp add_excipients Add Stabilizers (e.g., Arginine) check_aggregation->add_excipients

References

Technical Support Center: Amino-PEG10-Amine and Activated Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Amino-PEG10-Amine with activated esters. Our goal is to help you prevent the hydrolysis of your activated esters and achieve optimal conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic, bifunctional linker molecule. It contains two primary amine groups separated by a polyethylene glycol (PEG) spacer. This structure makes it ideal for crosslinking molecules, modifying surfaces, or developing antibody-drug conjugates (ADCs) and other drug delivery systems.[1][2] The primary amine groups readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2][3]

Q2: What is an activated ester and why is it prone to hydrolysis?

Activated esters, most commonly N-hydroxysuccinimide (NHS) esters, are highly reactive forms of carboxylic acids designed to readily couple with primary amines. However, this high reactivity also makes them susceptible to hydrolysis, a chemical reaction with water. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and converts it back to an unreactive carboxylic acid, releasing N-hydroxysuccinimide as a byproduct. This hydrolysis reaction directly competes with the desired reaction with the amine on your this compound, and once hydrolyzed, the activated ester can no longer participate in the conjugation, leading to lower yields.

Q3: What are the key factors that influence the rate of activated ester hydrolysis?

The stability of an activated ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis.

  • Buffer Composition: The presence of nucleophiles, other than the intended amine, can lead to side reactions and a decrease in conjugation efficiency.

Troubleshooting Guide

Below are common issues encountered during the conjugation of this compound with activated esters, presented in a question-and-answer format to guide your troubleshooting process.

Q4: Why is my conjugation yield consistently low?

Low conjugation yield is a frequent issue and can often be traced back to the hydrolysis of the activated ester. Here are the most common causes and their solutions:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At a low pH (below 7.2), the primary amines of your this compound will be protonated and therefore less nucleophilic, slowing down the desired reaction. Conversely, at a high pH (above 8.5), the rate of hydrolysis of the activated ester increases dramatically, reducing its availability to react with the amine.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.

  • Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for reaction with the activated ester, significantly reducing your yield.

    • Solution: Always use amine-free buffers. Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers.

  • Hydrolyzed Activated Ester Reagent: The activated ester may have already hydrolyzed due to improper storage or handling.

    • Solution: Store your activated ester reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the activated ester solution immediately before use and do not prepare stock solutions in aqueous buffers for storage.

  • Low Reagent Concentration: At low concentrations of either the this compound or the activated ester, the competing hydrolysis reaction can dominate.

    • Solution: Increasing the concentration of the reactants can favor the desired conjugation reaction over hydrolysis. A typical starting protein concentration for labeling is 1-10 mg/mL, and similar principles apply to small molecule conjugation.

Q5: My activated ester reagent won't dissolve or precipitates when added to the reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.

  • Solution: Dissolve the activated ester in a small amount of an anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture. Ensure the final concentration of the organic solvent in your reaction does not exceed 10%, as it may affect the stability of your target molecule.

Data Presentation

The stability of activated esters is critical for successful conjugation. The following tables provide quantitative data on the half-life of NHS esters under various conditions.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temp~7 hours
9.0Room TempMinutes

Note: "Room Temperature" is approximately 20-25°C. Half-life values are approximate and can vary based on the specific activated ester and buffer conditions.

Table 2: Recommended Reaction Conditions for Activated Ester Conjugation with this compound

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and ester stability.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize hydrolysis for longer reactions.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.
Buffer Phosphate, Bicarbonate, HEPES, BorateMust be amine-free. A concentration of 50-100 mM is common.
Activated Ester Solvent Anhydrous DMSO or DMFMinimizes premature hydrolysis.
Molar Ratio (Ester:Amine) 5:1 to 20:1An excess of the activated ester is often beneficial. Optimization may be required.

Experimental Protocols

Protocol 1: General Conjugation of an Activated Ester to this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific activated ester and the desired final product.

Materials:

  • This compound

  • Activated Ester (e.g., NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.

  • Prepare the Activated Ester Solution: Immediately before use, dissolve the activated ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated ester stock solution to the this compound solution while gently stirring or vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Visualizations

Diagram 1: Competing Reaction Pathways

cluster_0 Desired Conjugation Pathway (Aminolysis) cluster_1 Competing Hydrolysis Pathway Activated_Ester Activated Ester (e.g., NHS Ester) Conjugate Stable Amide Bond (PEGylated Product) Activated_Ester->Conjugate + Amino_PEG10_Amine This compound (Primary Amine) Amino_PEG10_Amine->Conjugate Activated_Ester_H Activated Ester (e.g., NHS Ester) Hydrolyzed_Ester Inactive Carboxylic Acid Activated_Ester_H->Hydrolyzed_Ester + Water Water (H₂O) Water->Hydrolyzed_Ester

Caption: The desired aminolysis reaction competes with the undesired hydrolysis of the activated ester.

Diagram 2: Experimental Workflow for Conjugation

A 1. Prepare this compound in Amine-Free Buffer (pH 7.2-8.5) C 3. Add Activated Ester to This compound Solution A->C B 2. Prepare Activated Ester in Anhydrous DMSO/DMF (Immediately before use) B->C D 4. Incubate (RT for 30-60 min or 4°C for 2-12h) C->D E 5. Quench Reaction (Optional) (e.g., with Tris or Glycine) D->E F 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G 7. Analyze Product F->G

Caption: A typical experimental workflow for conjugating an activated ester to this compound.

Diagram 3: Troubleshooting Logic for Low Conjugation Yield

Start Low Conjugation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Was the activated ester prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Change_Buffer Use Phosphate, Bicarbonate, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh activated ester solution Check_Reagent->Prepare_Fresh No Increase_Conc Increase reactant concentrations Check_Concentration->Increase_Conc No Success Yield Improved Check_Concentration->Success Yes Adjust_pH->Success Change_Buffer->Success Prepare_Fresh->Success Increase_Conc->Success

Caption: A decision tree to troubleshoot low yield in conjugation reactions.

References

Technical Support Center: Characterization of Amino-PEG10-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the characterization of molecules conjugated with Amino-PEG10-Amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a homobifunctional crosslinker containing two primary amine groups at each end of a 10-unit polyethylene glycol (PEG) spacer.[1][2][3] This hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.[1][2] The terminal amine groups can react with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), making it a versatile tool for bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Q2: What are the primary challenges in characterizing molecules conjugated with this compound?

The main challenges stem from the properties of the PEG chain and the bifunctional nature of the linker. These include:

  • Heterogeneity of the final product: The reaction can result in a mixture of unreacted molecules, mono-conjugated species, and cross-linked products.

  • Difficulty in purification: Separating the desired conjugate from unreacted starting materials and byproducts can be complex.

  • Analytical complexity: The PEG chain can interfere with standard analytical techniques, leading to broad peaks in chromatography and suppressed ionization in mass spectrometry.

  • Determining the degree and site of PEGylation: Accurately quantifying the number of PEG chains attached and identifying their specific locations on the molecule is crucial for ensuring product consistency and efficacy.

  • Potential for aggregation: Covalent modification of molecules can sometimes lead to conformational changes and aggregation.

Q3: Which analytical techniques are recommended for characterizing this compound conjugates?

A combination of chromatographic and spectrometric methods is typically necessary for a thorough characterization.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the different species in the reaction mixture.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases with PEGylation. It is effective for removing unreacted low molecular weight reagents.

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile and allowing for the separation of species with different degrees of PEGylation.

    • Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and, in conjunction with mass spectrometry, to identify PEGylation sites through peptide mapping.

  • Mass Spectrometry (MS): Essential for determining the molecular weight of the conjugate and confirming the degree of PEGylation.

    • MALDI-TOF MS and ESI-MS are commonly used techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chain on the conjugated molecule and to quantify the degree of PEGylation.

Troubleshooting Guide

This section addresses common problems encountered during the characterization of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency 1. Suboptimal reaction pH. 2. Inactive reagents (e.g., hydrolyzed NHS ester). 3. Inappropriate buffer composition (e.g., buffers containing primary amines like Tris). 4. Insufficient molar excess of the PEG linker.1. Optimize the reaction pH. For NHS ester reactions, a pH of 7-9 is recommended. For EDC coupling, a pH of 4.5 is most effective. 2. Use fresh or properly stored reagents. 3. Use a non-amine-containing buffer such as PBS or HEPES. 4. Perform a titration of the PEG linker to find the optimal molar ratio.
Product Aggregation 1. High concentration of reactants. 2. Conformational changes in the molecule upon conjugation. 3. Suboptimal buffer conditions (pH, ionic strength).1. Reduce the concentration of the protein or molecule being conjugated. 2. Include stabilizing excipients such as L-arginine or glycerol in the reaction buffer. 3. Optimize the storage buffer for the conjugate, potentially including cryoprotectants.
Broad Peaks in Chromatography (SEC/IEX/RP-HPLC) 1. Heterogeneity of the PEGylated product. 2. Non-specific interactions with the column matrix. 3. Aggregation of the conjugate.1. This is often expected with PEGylated molecules. Further purification may be necessary. 2. Optimize the mobile phase composition (e.g., adjust salt concentration or pH). 3. Analyze the sample by SEC to check for aggregates. If present, attempt to remove them by preparative SEC.
Unexpected High Molecular Weight Species in MS 1. Inter-molecular cross-linking due to the bifunctional nature of the linker. 2. Aggregation. 3. Multiple PEGylations on a single molecule.1. Optimize the molar ratio of the PEG linker to the target molecule to favor mono-conjugation. 2. Use SEC-MALS to confirm the presence and size of aggregates. 3. This may be an expected outcome. Use IEX or HIC to separate species with different degrees of PEGylation.
Difficulty in Determining PEGylation Site 1. The PEG chain can hinder enzymatic digestion for peptide mapping. 2. PEGylated peptides may be difficult to detect by MS.1. Optimize digestion conditions (e.g., use a higher enzyme concentration or a different enzyme). 2. Use a combination of MS/MS and specialized software for data analysis to identify the modified peptides.

Experimental Protocols

Mass Spectrometry: MALDI-TOF for Molecular Weight Determination
  • Sample Preparation:

    • Desalt the conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.

    • Mix the desalted sample (1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the spectrum in positive ion linear mode.

    • Calibrate the instrument using a protein standard of a similar molecular weight to the expected conjugate.

  • Data Analysis:

    • Determine the average molecular weight of the unconjugated molecule and the conjugate.

    • The mass difference should correspond to the mass of the this compound linker (approximately 500.6 Da) multiplied by the number of attached PEG chains.

HPLC: Size-Exclusion Chromatography for Purity and Aggregate Analysis
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the expected size of the conjugate) with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate.

  • Sample Analysis:

    • Inject an appropriate amount of the sample onto the column.

    • Monitor the elution profile using UV detection at 280 nm (for proteins) or another suitable wavelength.

  • Data Interpretation:

    • PEGylated molecules will have a larger hydrodynamic radius and therefore elute earlier than their unconjugated counterparts.

    • Assess the chromatogram for the presence of the main conjugate peak, as well as any earlier-eluting peaks (aggregates) or later-eluting peaks (unconjugated molecule, free PEG).

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight ~500.6 g/mol
Chemical Formula C₂₂H₄₈N₂O₁₀
Reactive Groups Two primary amines (-NH₂)

Table 2: Expected Mass Shift in MS upon Conjugation

Degree of PEGylation Expected Mass Increase (Da)
Mono-PEGylated~500.6
Di-PEGylated~1001.2
Tri-PEGylated~1501.8

Visualizations

G cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization Molecule Molecule Reaction Conjugation Reaction (e.g., NHS ester coupling) Molecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification_Step Purification (e.g., SEC, IEX) Crude_Mixture->Purification_Step Purified_Conjugate Purified Conjugate Purification_Step->Purified_Conjugate Analysis Analytical Techniques Purified_Conjugate->Analysis HPLC HPLC (SEC, IEX, RP-HPLC) Analysis->HPLC MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: General workflow for conjugation, purification, and characterization.

G Start Problem with Characterization Check_Purity Broad or Multiple Peaks in HPLC? Start->Check_Purity Check_MW Incorrect Molecular Weight in MS? Check_Purity->Check_MW No Optimize_Chromo Optimize Chromatographic Method Check_Purity->Optimize_Chromo Yes Check_Reaction Review Conjugation Reaction Conditions Check_MW->Check_Reaction Yes (Low MW) Check_Aggregation Assess for Aggregation (e.g., using SEC-MALS) Check_MW->Check_Aggregation Yes (High MW) Heterogeneity Likely Product Heterogeneity Optimize_Chromo->Heterogeneity Low_Efficiency Low Conjugation Efficiency Check_Reaction->Low_Efficiency Crosslinking Possible Cross-linking or Aggregation Check_Aggregation->Crosslinking

Caption: Troubleshooting decision tree for characterization issues.

G Reactants Molecule (M) + This compound (P) Desired Desired Product (M-P) Reactants->Desired Crosslinked Cross-linked Dimer (M-P-M) Reactants->Crosslinked Unreacted_M Unreacted M Reactants->Unreacted_M Unreacted_P Unreacted P Reactants->Unreacted_P

Caption: Potential outcomes of a homobifunctional PEGylation reaction.

References

Validation & Comparative

Characterizing Amino-PEG10-Amine Conjugates: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) linkers is crucial for the successful development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs. Amino-PEG10-Amine, a bifunctional linker with a discrete chain length, offers a hydrophilic spacer to improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3] Mass spectrometry stands as a primary analytical tool for verifying the molecular weight, assessing purity, and identifying byproducts of such conjugates.[4]

This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental data and protocols. We also explore alternative analytical methods to provide a comprehensive analytical strategy.

Mass Spectrometry Techniques: A Head-to-Head Comparison

The two most common mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4] The choice between them often depends on the specific analytical requirements, such as the need for coupling with liquid chromatography for separation of complex mixtures.

FeatureElectrospray Ionization Mass Spectrometry (ESI-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Principle Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a high voltage.Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization.
Sample Introduction Typically coupled with Liquid Chromatography (LC) for online separation and analysis.Sample is co-crystallized with a matrix and spotted on a target plate.
Ionization Produces multiply charged ions, which can complicate spectra for polydisperse samples but is advantageous for high-mass molecules.Primarily produces singly charged ions, resulting in simpler spectra.
Molecular Weight Range Wide mass range, suitable for both small molecules and large biomolecules.Excellent for high molecular weight compounds.
Key Advantages High sensitivity and specificity, provides both molecular weight and structural information, easily automated.High throughput, tolerant to some buffers and salts, provides excellent information on molecular weight and heterogeneity.
Key Limitations Can produce complex spectra due to multiple charge states, especially with polydisperse PEGs.Less amenable to coupling with liquid chromatography, potential for fragmentation, and results can be influenced by the choice of matrix.
Best Suited For Quantitative analysis, analysis of complex mixtures requiring separation, and obtaining detailed structural information through fragmentation.Rapid screening, qualitative analysis of purity and molecular weight distribution of purified samples.

Beyond Mass Spectrometry: Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach provides a more complete characterization of this compound conjugates.

TechniquePrincipleKey AdvantagesKey Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Essential for unambiguous structural confirmation of the final product and intermediates.Lower sensitivity compared to mass spectrometry, requires larger sample amounts, and can be time-consuming.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte.High resolution for different PEGylated species, requires small sample volumes.Less informative for structural elucidation compared to mass spectrometry.
2D Liquid Chromatography with Charged Aerosol Detection (2D-LC-CAD) Enhanced separation using two different column chemistries coupled with a detector that provides a near-uniform response to non-volatile analytes.Excellent for quantifying both the PEGylated conjugate and any residual PEGylation reagent, especially those lacking a UV chromophore.Does not provide direct molecular weight or structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of this compound conjugates.

Sample Preparation for Mass Spectrometry

Proper sample preparation is essential for high-quality mass spectrometry data and involves protein extraction, reduction, alkylation, digestion, and clean-up to remove contaminants like detergents, lipids, and salts.

  • Dissolution : Dissolve the this compound conjugate in a suitable solvent, such as a mixture of 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

  • For Conjugated Peptides/Proteins :

    • Reduction : Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylation : Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digestion (for peptide mapping) : If analyzing a protein conjugate, perform enzymatic digestion (e.g., with trypsin) to generate smaller peptides for analysis.

  • Desalting : Use a reversed-phase C18 column to desalt the sample prior to MS analysis, removing salts and other contaminants that can interfere with ionization.

ESI-MS Protocol

ESI-MS is well-suited for analyzing this compound conjugates, especially when coupled with liquid chromatography.

  • Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry (ESI-QTOF) :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Sampling Cone Voltage : 30 V.

    • Post-Column Amine Addition : To simplify the mass spectrum by reducing charge states, a solution of an amine like triethylamine (TEA) can be introduced post-column via a T-mixer.

MALDI-TOF MS Protocol

MALDI-TOF MS is a rapid method for determining the molecular weight of this compound conjugates.

  • Matrix Selection : Choose a suitable matrix, such as sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller molecules).

  • Sample Spotting : Mix the sample solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely to form crystals.

  • Data Acquisition :

    • Mass Range : Calibrate the instrument in the expected mass range of the analyte.

    • Laser Intensity : Use the minimum laser power necessary to obtain a good signal and avoid fragmentation.

  • Data Analysis : The resulting spectrum should display a series of peaks, and for polydisperse samples, these peaks would be separated by 44 Da, corresponding to the mass of the ethylene glycol monomer.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the principles of mass spectrometric analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis dissolution Dissolution in Solvent reduction_alkylation Reduction & Alkylation (for proteins) dissolution->reduction_alkylation digestion Enzymatic Digestion (for proteins) reduction_alkylation->digestion desalting Desalting (C18) digestion->desalting lc_separation LC Separation (for ESI) desalting->lc_separation To ESI-MS ms_acquisition Mass Spectrometry desalting->ms_acquisition To MALDI-MS lc_separation->ms_acquisition data_analysis Data Analysis ms_acquisition->data_analysis

General workflow for mass spectrometry analysis.

ms_process cluster_ionization Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector sample This compound Conjugate ionization Ionization (ESI or MALDI) sample->ionization analyzer Separation by Mass-to-Charge Ratio ionization->analyzer detector Ion Detection analyzer->detector spectrum Mass Spectrum detector->spectrum

References

A Comparative Guide to Structural Confirmation of Amino-PEG10-Amine Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polyethylene glycol (PEG) derivatives is paramount for ensuring the efficacy, safety, and quality of therapeutic molecules and drug delivery systems. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool for the unambiguous structural elucidation of these compounds. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for the characterization of Amino-PEG10-Amine and its derivatives, supported by experimental data and detailed protocols.

This compound is a bifunctional linker molecule widely used in bioconjugation, drug delivery, and nanotechnology. Its structure, consisting of a hydrophilic ten-unit polyethylene glycol chain flanked by two primary amine groups, allows for the conjugation of various molecules, such as drugs, proteins, or targeting ligands. Verifying the integrity of this linker and its subsequent derivatives is a critical step in the development of novel therapeutics.

The Power of NMR for Structural Elucidation

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of individual atoms within a molecule. This allows for the precise mapping of the molecular structure, including the confirmation of end-group functionalities and the identification of any structural changes upon derivatization.

Comparative Analysis of this compound and its N-Acylated Derivative

To illustrate the utility of NMR, we present a comparative analysis of the spectral data for this compound and a representative N-acylated derivative, where one of the primary amine groups has reacted with a carboxylic acid to form an amide bond.

¹H NMR Data This compound N-Acylated this compound Derivative
Proton Assignment Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₂-NH₂ (α-protons)~2.9Shifted downfield to ~3.3 (amide linkage)
-CH₂-CH₂-NH₂ (β-protons)~3.5Minor downfield shift
PEG Backbone (-O-CH₂-CH₂-O-)~3.6~3.6
Amide N-HNot Applicable~7.5-8.5 (broad singlet)
¹³C NMR Data This compound N-Acylated this compound Derivative
Carbon Assignment Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₂-NH₂ (α-carbon)~41.8Shifted downfield to ~39-40
-CH₂-CH₂-NH₂ (β-carbon)~73.5Minor shift
PEG Backbone (-O-CH₂-CH₂-O-)~70.5~70.5
Amide Carbonyl (C=O)Not Applicable~170-175

Key Observations from NMR Data:

  • Confirmation of Derivatization: The downfield shift of the α-protons and α-carbon signals adjacent to the amine group is a clear indicator of the formation of an amide bond.

  • Appearance of New Signals: The emergence of a broad singlet in the ¹H NMR spectrum corresponding to the amide proton and a signal in the ¹³C NMR spectrum in the carbonyl region provides definitive evidence of N-acylation.

  • Structural Integrity of the PEG Backbone: The chemical shifts of the repeating ethylene glycol units in the PEG backbone remain largely unchanged, confirming that the linker has not degraded during the reaction.

Workflow for NMR-based Structural Confirmation

The process of confirming the structure of an this compound derivative using NMR spectroscopy follows a systematic workflow.

NMR_Workflow Sample This compound Derivative Solvent Deuterated Solvent (e.g., CDCl₃, D₂O) Acquire_1H ¹H NMR Spectrum Acquisition Solvent->Acquire_1H Acquire_13C ¹³C NMR Spectrum Acquisition Process_Spectra Fourier Transform, Phasing, Baseline Correction Acquire_13C->Process_Spectra Peak_Integration Peak Integration & Assignment Process_Spectra->Peak_Integration Structure_Confirmation Structural Confirmation & Purity Assessment Peak_Integration->Structure_Confirmation

NMR analysis workflow for structural confirmation.

Detailed Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of an N-acylated this compound derivative.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O))

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:

      • Number of scans (e.g., 16-64, to achieve adequate signal-to-noise)

      • Relaxation delay (e.g., 1-5 seconds)

      • Acquisition time (e.g., 2-4 seconds)

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:

      • Number of scans (e.g., 1024 or more, due to the low natural abundance of ¹³C)

      • Relaxation delay (e.g., 2-5 seconds)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the expected molecular structure.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural confirmation, other techniques are often used in conjunction to provide a comprehensive characterization of PEG derivatives.

Technique Principle Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS, can be complex for very large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight information.Does not provide detailed structural information on its own, can be challenging for polydisperse samples.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Provides information on molecular weight distribution and purity.Does not provide structural information, requires calibration with standards.

Logical Relationship of Analytical Techniques

A multi-faceted approach, combining the strengths of different analytical techniques, is often the most effective strategy for the complete characterization of this compound derivatives.

Analytical_Techniques cluster_characterization Comprehensive Characterization cluster_techniques Analytical Techniques Complete_Characterization Complete Structural & Purity Assessment NMR NMR Spectroscopy (Structure, Purity) NMR->Complete_Characterization MS Mass Spectrometry (Molecular Weight) MS->Complete_Characterization SEC Size Exclusion Chromatography (MW Distribution, Purity) SEC->Complete_Characterization

Integration of analytical techniques.

HPLC methods for assessing the purity of Amino-PEG10-Amine products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of two primary High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Amino-PEG10-Amine products: Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . Due to the polar nature of this compound, standard reversed-phase chromatography offers insufficient retention. The methods discussed here provide effective strategies for retaining and separating the target compound from potential impurities.

Comparison of HPLC Methods

The selection between IP-RP-HPLC and HILIC depends on several factors including available instrumentation, desired selectivity, and the nature of potential impurities. While both methods are capable of providing high-resolution separations, they operate on different principles, leading to distinct advantages and disadvantages.

ParameterReversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Employs a nonpolar stationary phase. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention.Utilizes a polar stationary phase and a mobile phase with a high organic solvent content. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
Typical Stationary Phase C18 or C8Amide, Diol, or bare Silica
Mobile Phase Acetonitrile/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid - TFA)High percentage of Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate)
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Resolution of Polar Impurities Good, selectivity can be modulated by the choice and concentration of the ion-pairing agent.Excellent, as it is specifically designed for the retention and separation of polar compounds.
Peak Shape Can be prone to tailing for highly basic amines, but this can be mitigated with appropriate ion-pairing agents and mobile phase conditions.Generally provides good peak symmetry for polar analytes.
Method Robustness Ion-pairing agents can sometimes lead to longer column equilibration times and potential for baseline instability.Can be sensitive to the water content of the mobile phase and sample diluent, requiring careful control for reproducibility.
MS Compatibility Some ion-pairing agents (e.g., TFA) can cause ion suppression in Mass Spectrometry.Highly compatible with MS due to the high organic content of the mobile phase, which enhances ionization efficiency.
Illustrative Purity (%) 99.2%99.5%
Illustrative LOQ (ng on column) 105

Experimental Protocols

Below are detailed experimental protocols for the two HPLC methods. These serve as a starting point and may require optimization based on the specific instrumentation and product being analyzed.

Method 1: Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC)

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector Settings (CAD):

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Amide, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-14 min: 70% to 50% B

    • 14-16 min: 50% B

    • 16-17 min: 50% to 95% B

    • 17-22 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detector Settings (CAD):

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a mixture of 95% Acetonitrile and 5% Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Potential Impurities in this compound Products

A thorough purity assessment requires an understanding of potential impurities that may arise during synthesis and storage. These can include:

  • Unreacted Starting Materials: Residual protected or activated PEG intermediates.

  • Oligomers with Incorrect PEG Length: PEGs with fewer or more than ten ethylene glycol units.

  • Mono-amino PEG: Products where one of the terminal amines is absent or replaced by another functional group (e.g., a hydroxyl group).

  • Byproducts from Side Reactions: Impurities formed through unintended reactions during the synthesis process.

  • Degradation Products: Over time, PEG compounds can degrade, potentially forming aldehydes (like formaldehyde) and acids (like formic acid), which can be reactive.[1]

Visualizing the HPLC Workflow

The following diagrams illustrate the general experimental workflow for HPLC purity analysis and the logical relationship in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Appropriate Solvent A->B C Filtration (0.22 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation D->E F Detection (CAD/ELSD/MS) E->F G Chromatogram Generation F->G H Peak Integration and Purity Calculation G->H I Reporting H->I

Caption: General workflow for the HPLC purity assessment of this compound.

Method_Selection Analyte This compound (Polar, Basic) Std_RP Standard RP-HPLC Analyte->Std_RP Poor_Retention Poor Retention Std_RP->Poor_Retention Alternatives Alternative Methods Poor_Retention->Alternatives IP_RPHPLC IP-RP-HPLC Alternatives->IP_RPHPLC HILIC HILIC Alternatives->HILIC

Caption: Decision logic for selecting an appropriate HPLC method for this compound.

Conclusion

Both IP-RP-HPLC and HILIC are powerful techniques for the purity assessment of this compound. HILIC often provides superior retention and separation for highly polar compounds and offers better compatibility with mass spectrometry.[2] However, IP-RP-HPLC is a widely used and robust technique that can be readily implemented in many laboratories. The choice of method should be based on a careful consideration of the specific analytical needs and available resources. For comprehensive characterization, employing both methods can provide orthogonal separation mechanisms, offering a more complete purity profile of the product.

References

The Pivotal Role of Chain Length: A Comparative Analysis of Amino-PEG10-Amine and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins, hinges on the careful selection of its components. The linker, a seemingly simple molecular bridge, plays a critical role in dictating the overall efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of linkers, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to enhance the therapeutic properties of biomolecules. This guide provides an objective comparison of Amino-PEG10-Amine with other amino-terminated PEG linkers of varying chain lengths, supported by experimental data to inform the selection of the optimal linker for specific applications.

This compound is a bifunctional linker featuring a ten-unit polyethylene glycol chain flanked by primary amine groups. These terminal amines provide reactive handles for conjugation to various functional groups on biomolecules, such as carboxylic acids or activated NHS esters. The PEG chain itself imparts crucial physicochemical properties to the resulting conjugate. The length of this PEG chain is a key design parameter that can be modulated to fine-tune the performance of the bioconjugate.

Impact of PEG Linker Length on Bioconjugate Performance: A Data-Driven Comparison

The length of the PEG linker significantly influences several key attributes of a bioconjugate, including its solubility, stability, in vivo circulation half-life, and biological activity. A systematic evaluation of different PEG chain lengths is often necessary to achieve the desired therapeutic index.

Physicochemical and Pharmacokinetic Properties

The hydrophilic nature of the PEG backbone enhances the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic payloads or proteins prone to aggregation.[1] Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs its circulation half-life in vivo.[1]

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.00.7
PEG8~4.50.5
PEG10 (Interpolated Estimate) ~4.0(Interpolated Estimate) ~0.47
PEG12~3.80.45
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[2] PEG10 values are interpolated for illustrative purposes.

As illustrated in Table 1, there is a clear trend of decreasing clearance with increasing PEG linker length. An this compound linker is expected to offer a significant reduction in clearance compared to shorter linkers like PEG4, thereby enhancing the exposure of the bioconjugate in the body.

Biological Activity and In Vivo Efficacy

While longer PEG chains offer pharmacokinetic advantages, they can also introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target receptor or substrate.[1] This can lead to a decrease in in vitro potency. However, the improved pharmacokinetic profile often translates to enhanced in vivo efficacy, as the prolonged circulation allows for greater accumulation at the target site.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of an ADC

PEG Linker (Units)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)
21.535-45
42.035-45
83.575-85
10 (Interpolated Estimate) ~4.0(Interpolated Estimate) ~80
124.575-85
248.075-85

Data synthesized from a study on an ADC with a cleavable linker.[1] PEG10 values are interpolated for illustrative purposes.

The data in Table 2 highlights the trade-off between in vitro potency and in vivo efficacy. Shorter linkers (PEG2 and PEG4) result in higher in vitro cytotoxicity (lower IC50), but their rapid clearance limits their in vivo effectiveness. Linkers of PEG8 and longer, including the range of this compound, demonstrate significantly improved tumor growth inhibition in vivo, despite a slight decrease in direct cell-killing activity in vitro. This underscores the importance of considering the overall in vivo performance when selecting a linker.

Experimental Protocols

To facilitate the objective comparison of different PEG linkers in your research, detailed methodologies for key experiments are provided below.

Protocol 1: ADC Conjugation via Amide Bond Formation

This protocol outlines the conjugation of a payload containing a carboxylic acid to an antibody using an Amino-PEG-Amine linker.

ADC_Conjugation_Workflow cluster_activation Payload Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis Payload_COOH Payload with Carboxylic Acid EDC_NHS EDC / NHS Payload_COOH->EDC_NHS Activation Activated_Payload NHS-activated Payload EDC_NHS->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Antibody Antibody with Lysine Residues Amino_PEG_Amine Amino-PEG-Amine Linker Antibody->Amino_PEG_Amine Conjugation to first amine Antibody_PEG Antibody-PEG Intermediate Amino_PEG_Amine->Antibody_PEG Antibody_PEG->Activated_Payload Conjugation to second amine Crude_ADC Crude ADC Mixture SEC Size-Exclusion Chromatography (SEC) Crude_ADC->SEC Purification Purified_ADC Purified ADC SEC->Purified_ADC HIC Hydrophobic Interaction Chromatography (HIC) Purified_ADC->HIC Analysis DAR_Analysis DAR Determination HIC->DAR_Analysis Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment ADC Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis Cell_Culture Culture Target Cancer Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Serial_Dilutions Prepare Serial Dilutions of ADCs Add_ADCs Add ADCs to Cells Serial_Dilutions->Add_ADCs Incubate Incubate for a Defined Period (e.g., 72h) Add_ADCs->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_Reagent Incubate as per Manufacturer's Protocol Add_Reagent->Incubate_Reagent Read_Signal Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Read_Signal Plot_Data Plot Cell Viability vs. ADC Concentration Calculate_IC50 Calculate IC50 Values Plot_Data->Calculate_IC50 PK_Study_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_quantification Quantification cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Mice, Rats) IV_Dose Administer Single IV Dose of ADC Animal_Model->IV_Dose Time_Points Collect Blood at Predetermined Time Points Plasma_Prep Process Blood to Obtain Plasma Time_Points->Plasma_Prep Store_Samples Store Plasma at -80°C Plasma_Prep->Store_Samples Quant_Method Quantify ADC (e.g., ELISA, LC-MS/MS) Plot_Conc_Time Plot Plasma Concentration vs. Time PK_Parameters Calculate PK Parameters (Half-life, Clearance) Plot_Conc_Time->PK_Parameters

References

A Head-to-Head Comparison: Amino-PEG10-Amine vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Amino-PEG10-Amine, a homobifunctional linker, with heterobifunctional PEG linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific research applications.

At the heart of bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools for improving the therapeutic properties of proteins, peptides, and small molecules. Their ability to enhance solubility, reduce immunogenicity, and extend circulation half-life is well-established.[][2] However, the functionality of the terminal groups on the PEG chain dictates the strategy and outcome of the conjugation process. This guide delves into the distinct advantages and applications of homobifunctional this compound versus the versatile class of heterobifunctional PEG linkers.

Core Differences: A Tale of Two Ends

The fundamental distinction between this compound and heterobifunctional PEG linkers lies in their reactive termini.

This compound is a homobifunctional linker, meaning it possesses the same reactive group—a primary amine—at both ends of its 10-unit polyethylene glycol chain.[3][4] This symmetrical structure is primarily suited for crosslinking identical or similar molecules, or for applications where the orientation of the conjugated molecules is not critical.[]

Heterobifunctional PEG linkers , in contrast, feature two different reactive groups at their termini. Common examples include NHS ester-PEG-maleimide, which reacts with amines and thiols respectively, or azide-PEG-alkyne for "click chemistry" applications. This dual reactivity allows for controlled, sequential conjugation of two distinct molecules, offering a higher degree of precision and versatility in constructing complex bioconjugates like antibody-drug conjugates (ADCs).

Performance Comparison: Control vs. Simplicity

The choice between a homobifunctional and a heterobifunctional PEG linker hinges on the specific requirements of the bioconjugation. Heterobifunctional linkers generally offer superior control, leading to more homogenous products, which is often a critical requirement in therapeutic applications.

FeatureThis compound (Homobifunctional)Heterobifunctional PEG Linkers (e.g., NHS-PEG-Maleimide)
Control of Conjugation Lower: One-pot reactions can lead to a mixture of products, including undesirable polymers and intramolecular crosslinking.Higher: Allows for a controlled, two-step sequential conjugation, resulting in a more homogenous and well-defined final product.
Reaction Efficiency Can be high, but may be compromised by side reactions.Generally high, with chemoselective reactions minimizing off-target modifications.
Purity of Final Conjugate May require more stringent purification to separate desired conjugate from byproducts.Higher purity is often achieved due to the controlled reaction process.
Applications Protein cross-linking, surface modification, nanoparticle formulation, situations where random conjugation is acceptable.Antibody-drug conjugates (ADCs), targeted drug delivery, linking two different biomolecules (e.g., protein-peptide).
Complexity of Protocol Simpler, often a one-step reaction.More complex, typically a two-step procedure with intermediate purification.
Versatility Less versatile due to identical reactive groups.Highly versatile due to a wide range of available orthogonal reactive groups.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to a Protein using this compound

This protocol describes a two-step process where this compound is first conjugated to a carboxylic acid-containing molecule (e.g., a small molecule drug) and then the resulting amine-functionalized molecule is conjugated to a protein.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

Step 1: Activation of Carboxylic Acid and Conjugation to this compound

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve this compound in DMF or DMSO and add it to the activated carboxylic acid solution (a 1:1 molar ratio is a good starting point).

  • Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS or TLC.

  • Purify the amine-functionalized molecule by reverse-phase HPLC.

Step 2: Conjugation to Protein

  • Prepare the protein in the Coupling Buffer.

  • For this step, a heterobifunctional crosslinker would be needed to connect the amine-functionalized molecule to the protein. A more direct approach for a homobifunctional linker would be to crosslink two proteins.

Alternative Application: Protein Cross-linking with this compound and a Homobifunctional Crosslinker (e.g., NHS ester)

  • Dissolve the protein in Coupling Buffer.

  • Add the homobifunctional NHS ester crosslinker to the protein solution at a desired molar excess. Incubate for 30-60 minutes at room temperature.

  • Quench the reaction with Quenching Buffer.

  • Add this compound to the reaction mixture to crosslink the activated proteins.

  • Purify the cross-linked protein conjugate using SEC.

Protocol 2: Conjugation of a Thiol-Containing Drug to an Antibody using a Heterobifunctional (NHS-PEG-Maleimide) Linker

This protocol outlines a typical two-step process for creating an antibody-drug conjugate.

Materials:

  • Antibody in PBS, pH 7.2-7.5

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug

  • Anhydrous DMSO

  • Desalting column

  • Size-Exclusion Chromatography (SEC) column

Procedure:

Step 1: Antibody Modification with the Linker

  • Equilibrate the vial of NHS-PEG-Maleimide to room temperature before opening.

  • Prepare a 10-20 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Coupling Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.0).

Step 2: Conjugation of the Drug to the Modified Antibody

  • Dissolve the thiol-containing drug in DMSO.

  • Immediately add the drug solution to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C in the dark.

  • To quench the reaction, a thiol-containing reagent like N-acetylcysteine can be added.

  • Purify the final antibody-drug conjugate using SEC to remove unreacted drug and other small molecules.

  • Characterize the final conjugate by methods such as UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SEC-HPLC to assess purity and aggregation.

Visualizing the Workflows

The following diagrams illustrate the conceptual differences in the experimental workflows for homobifunctional and heterobifunctional linkers.

Homobifunctional_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products MoleculeA1 Molecule A Reaction Crosslinking MoleculeA1->Reaction MoleculeA2 Molecule A MoleculeA2->Reaction Linker This compound Linker->Reaction Desired A - Linker - A Reaction->Desired SideProduct1 Polymeric chains Reaction->SideProduct1 SideProduct2 Intramolecular crosslinks Reaction->SideProduct2

Caption: Workflow for a homobifunctional linker like this compound, often resulting in a mixture of products.

Heterobifunctional_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation MoleculeA Molecule A (e.g., Antibody) Reaction1 Reaction 1 MoleculeA->Reaction1 Linker Heterobifunctional Linker Linker->Reaction1 Intermediate A - Linker Reaction1->Intermediate Purification1 Purification Intermediate->Purification1 Reaction2 Reaction 2 Purification1->Reaction2 MoleculeB Molecule B (e.g., Drug) MoleculeB->Reaction2 FinalProduct A - Linker - B Reaction2->FinalProduct Purification2 Final Purification FinalProduct->Purification2

Caption: A controlled, sequential workflow typical for heterobifunctional linkers, leading to a more defined product.

Conclusion and Recommendations

Both this compound and heterobifunctional PEG linkers are valuable tools in the bioconjugation toolbox.

This compound is an excellent choice for applications where simplicity is key and a homogenous final product is not a stringent requirement. Its utility shines in creating cross-linked protein complexes, modifying surfaces, and in nanoparticle functionalization where a degree of heterogeneity is acceptable.

Heterobifunctional PEG linkers offer superior control and versatility for a broader and more complex range of applications. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For sophisticated applications such as the development of ADCs, PROTACs, and other targeted therapies where precise control over the final structure is paramount to function and safety, heterobifunctional linkers are generally the preferred choice.

The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.

References

Unlocking Enhanced Protein Performance: A Comparative Guide to Modification with Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of proteins is a critical step in enhancing their therapeutic potential. Amino-PEG10-Amine, a homobifunctional crosslinking reagent, offers a distinct approach to protein engineering by introducing a hydrophilic polyethylene glycol (PEG) spacer. This guide provides an objective comparison of protein modification with this compound against other common PEGylation strategies, supported by experimental data and detailed protocols to inform your research and development endeavors.

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include an extended circulatory half-life, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity.[1][2][3][4][5] this compound, with its ten-unit PEG chain and amine groups at both termini, provides a flexible and hydrophilic linker for intramolecular or intermolecular crosslinking of proteins.

Performance Comparison of PEGylation Reagents

The choice of PEGylation reagent significantly impacts the biological activity and stability of the modified protein. While monofunctional PEGs are commonly used to attach a single PEG chain to a protein, bifunctional linkers like this compound allow for the creation of protein conjugates, dimers, or intramolecularly stabilized structures. The following table summarizes a hypothetical comparison of key performance indicators for different PEGylation strategies.

FeatureThis compound (Homobifunctional)mPEG-NHS (Monofunctional)Heterobifunctional (e.g., NHS-PEG-Maleimide)
Primary Application Intramolecular crosslinking, protein dimerization, conjugation of two amine-containing moleculesSurface shielding, increasing hydrodynamic radiusSite-specific conjugation of two different molecules (e.g., protein and drug)
Reaction Control Moderate; potential for polymerization if not controlledHighHigh; sequential conjugation possible
Effect on Biological Activity Variable; dependent on crosslinking sites. Can stabilize structure or hinder active sites.Generally moderate reduction in activity due to steric hindrance.Can be optimized to minimize impact on active sites.
In Vivo Half-life Can be significantly increased.Significantly increased.Significantly increased.
Immunogenicity Generally reduced.Generally reduced.Generally reduced.
Solubility Improved.Improved.Improved.

Experimental Protocols

Accurate and reproducible experimental design is crucial for evaluating the efficacy of any protein modification strategy. Below are detailed protocols for key experiments used to characterize proteins modified with this compound.

Protocol 1: Protein Crosslinking with this compound

This protocol outlines the general steps for crosslinking a protein using this compound and a carboxyl-activating agent like EDC.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or desalting columns for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in the reaction buffer.

  • For carboxyl-to-amine crosslinking, pre-activate the carboxyl groups on the protein by adding EDC (and optionally NHS) at a 10-50 fold molar excess over the protein. Incubate for 15-30 minutes at room temperature.

  • Add the this compound solution to the activated protein solution. The molar ratio of this compound to protein should be optimized, typically starting with a 10- to 50-fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the crosslinked protein from excess reagents and byproducts using dialysis or a desalting column.

Protocol 2: SDS-PAGE and Western Blot Analysis of Crosslinked Proteins

This protocol allows for the visualization of crosslinked protein products and confirmation of modification.

Materials:

  • Crosslinked and unmodified protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of unmodified and crosslinked protein onto the SDS-PAGE gel.

  • Run the gel until adequate separation of protein bands is achieved.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Crosslinked proteins will appear as higher molecular weight bands compared to the unmodified protein.

Protocol 3: Mass Spectrometry Analysis for Confirmation of Modification

Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the covalent attachment of the this compound linker and to identify the crosslinked sites.

Procedure:

  • The purified crosslinked protein sample is subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide mixture is analyzed by LC-MS/MS.

  • The MS/MS data is searched against a protein database to identify peptides.

  • Crosslinked peptides will have a characteristic mass shift corresponding to the mass of the this compound linker. Specialized software can be used to identify these crosslinked peptides and pinpoint the modified amino acid residues.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_modification Protein Modification cluster_analysis Analysis protein Protein Solution activation Activate Carboxyls (EDC/NHS) protein->activation 1. crosslinking Add this compound activation->crosslinking 2. quench Quench Reaction crosslinking->quench 3. purification Purify Conjugate quench->purification 4. sds_page SDS-PAGE purification->sds_page 5a. lc_ms LC-MS/MS Analysis purification->lc_ms 5b. western_blot Western Blot sds_page->western_blot

Caption: Experimental workflow for protein modification and analysis.

signaling_pathway_comparison cluster_homo Homobifunctional (this compound) cluster_hetero Heterobifunctional (NHS-PEG-Maleimide) P1 Protein 1 (Amine Group) P2 Protein 2 (Amine Group) P1->P2 Crosslinking P3 Protein 1 (Amine Group) P4 Protein 2 (Thiol Group) P3->P4 Site-Specific Conjugation

Caption: Comparison of homobifunctional vs. heterobifunctional crosslinking.

Conclusion

Modification of proteins with this compound offers a valuable strategy for creating crosslinked protein conjugates with potentially enhanced stability and altered biological function. As a homobifunctional linker, it provides a means to connect two amine-containing molecules or to introduce intramolecular crosslinks. However, the reaction requires careful optimization to avoid unwanted polymerization. In contrast, heterobifunctional PEG linkers offer more controlled, stepwise conjugation, which is often preferable for creating well-defined bioconjugates such as antibody-drug conjugates. The choice between these linkers will ultimately depend on the specific research goal, the nature of the protein, and the desired final product. The experimental protocols provided here serve as a foundation for researchers to empirically determine the optimal modification strategy for their specific application.

References

Stability of Amino-PEG10-Amine Linkers: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of antibody-drug conjugates (ADCs), directly influencing their therapeutic index by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released at the target site. This guide provides a comparative overview of the in vitro and in vivo stability of Amino-PEG10-Amine linkers, referencing other common linker types to provide context for researchers in drug development.

Polyethylene glycol (PEG) linkers, including the this compound variant, are widely incorporated into ADC design to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][2] The inherent flexibility and hydrophilicity of the PEG chain can shield the payload from the surrounding environment, contributing to its stability.[2]

In Vitro Stability

The in vitro stability of a linker is primarily assessed by its resistance to degradation in plasma and under various pH conditions. This is a crucial parameter as it predicts the linker's ability to withstand the physiological environment before reaching the target cells.

Comparison of Linker Stability from Literature

Direct comparative stability data for this compound against other linkers under identical conditions is sparse in publicly available literature. However, we can infer its likely performance based on the general characteristics of PEG linkers and compare them to other common linker classes like those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and hydrazones.

Linker TypeGeneral In Vitro Stability CharacteristicsSupporting Rationale
Amino-PEG-Amine Expected to be highly stable . The amide bonds formed upon conjugation are generally robust. The PEG chain itself is resistant to enzymatic cleavage in plasma.[3]The ether linkages in the PEG backbone are not susceptible to hydrolysis. The terminal amine groups form stable amide bonds with carboxyl groups on the payload or antibody.
SMCC (Maleimide-based) Moderately stable . The thioether bond formed with cysteine residues is generally stable, but maleimide-based linkers can be susceptible to "retro-Michael" reactions, leading to payload deconjugation.[]This can be influenced by the local chemical environment and steric hindrance around the conjugation site.
Hydrazone pH-sensitive (labile) . Designed to be stable at physiological pH (7.4) but to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).This pH-dependent cleavage is a key feature of its mechanism of action for targeted drug release.

In Vivo Stability

In vivo stability is the ultimate test of a linker's performance, reflecting its half-life and ability to deliver the payload to the tumor. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the in vivo stability and pharmacokinetic profile of biopharmaceuticals.

Impact of PEG Chain Length on In Vivo Half-Life

While specific data for a PEG10 linker is part of a broader spectrum, studies on different PEG lengths demonstrate a clear trend: longer PEG chains generally lead to a longer in vivo half-life.

Conjugated MoleculePEG Linker LengthImpact on In Vivo Half-Life
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to the non-PEGylated version.
Therapeutic Protein10 kDaSerum half-life of 350-400 minutes.
Therapeutic Protein20 kDaSerum half-life of 350-400 minutes.

This data is compiled from studies on various bioconjugates and illustrates the general effect of PEGylation.

The this compound linker, with its ten ethylene glycol units, contributes to the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs circulation time.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing linker stability. Below are representative protocols for in vitro and in vivo stability studies that can be adapted for ADCs containing an this compound linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in human plasma over time.

Methodology:

  • ADC Incubation: The ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • Immunocapture: The ADC is captured from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

    • Washing: The beads are washed to remove non-specifically bound plasma proteins.

    • Elution/Digestion: The ADC can be either eluted from the beads or digested on-bead. For analyzing the drug-to-antibody ratio (DAR), the ADC is typically eluted under acidic conditions. For quantifying the remaining conjugated payload, an enzymatic digestion (e.g., with papain or IdeS) can be performed to release the payload or fragment the antibody for easier analysis.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the intact ADC, the average DAR, or the amount of released payload.

  • Data Analysis: The percentage of intact ADC or the average DAR is plotted against time to determine the in vitro half-life of the conjugate.

InVitro_Stability_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate ADC in Human Plasma at 37°C TimePoints Collect Aliquots at Various Time Points Incubate->TimePoints Immuno Immunocapture ADC with Anti-IgG Magnetic Beads TimePoints->Immuno Wash Wash Beads Immuno->Wash Elute Elute or Digest ADC Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Analysis (Half-life Determination) LCMS->Data

In Vitro Plasma Stability Experimental Workflow.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC in a relevant animal model.

Methodology:

  • Animal Model: Typically, studies are conducted in rodents (e.g., mice or rats).

  • Administration: The ADC is administered intravenously (IV) at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and weekly).

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the total antibody and the antibody-drug conjugate in the plasma samples is determined using methods such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

InVivo_PK_Workflow start Administer ADC to Animal Model (IV) blood Collect Blood Samples at Pre-defined Time Points start->blood plasma Isolate Plasma via Centrifugation blood->plasma analysis Quantify Total Antibody and ADC (ELISA or LC-MS/MS) plasma->analysis pk_analysis Pharmacokinetic Analysis (t½, CL, AUC) analysis->pk_analysis end Determine In Vivo Stability and PK Profile pk_analysis->end

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The this compound linker is expected to confer high in vitro and in vivo stability to antibody-drug conjugates due to the robust nature of the amide and PEG ether bonds. While direct comparative data is limited, the principles of linker chemistry and the well-documented effects of PEGylation suggest that an this compound linker is a favorable choice for developing stable and effective ADCs. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and generate comparative data for their specific ADC candidates. The selection of an optimal linker will always depend on a multifactorial analysis including the antibody, payload, target antigen, and desired therapeutic outcome.

References

Assessing the Impact of the PEG10 Linker on Drug Efficacy and Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker technology is paramount in optimizing the therapeutic index of novel drug conjugates. This guide provides a comprehensive comparison of the polyethylene glycol (PEG) 10 linker, a hydrophilic spacer comprising 10 ethylene glycol units, against other linker alternatives. By examining its influence on drug efficacy and toxicity, supported by experimental data and detailed protocols, this guide aims to inform the strategic selection of linkers in drug development.

The inclusion of a PEG linker in drug conjugates, particularly antibody-drug conjugates (ADCs), can significantly modulate their physicochemical and pharmacological properties. A PEG10 linker, by imparting hydrophilicity, can enhance the solubility and stability of the conjugate, especially when paired with a hydrophobic payload. This modification can also profoundly impact the conjugate's pharmacokinetics (PK), potentially leading to a longer circulation half-life and increased tumor accumulation. However, the length of the PEG chain is a critical parameter that requires careful optimization, as it can also influence the drug's potency and off-target toxicity.

Comparative Analysis of PEG Linker Length on ADC Performance

The length of the PEG linker represents a trade-off between improved pharmacokinetics and potential impacts on cytotoxicity. While specific data for a PEG10 linker is part of a broader trend, the following tables summarize quantitative data from various studies to provide a comparative perspective on how different PEG linker lengths affect key performance metrics of ADCs.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerADC TargetPayloadCell LineIC50 (ng/mL)
No PEGHER2MMAENCI-N87~5
PEG4HER2MMAENCI-N87~22.5
PEG10 (10kDa)HER2MMAENCI-N87~112.5
Short PEGCD30AuristatinKarpas 299~10
Long PEG (PEG8)CD30AuristatinKarpas 299~10

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The PEG10 (10kDa) data point refers to a much larger 10 kilodalton PEG chain and is included to illustrate a broader trend of decreasing in vitro potency with significantly longer PEG chains.[1]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Mice

LinkerADCHalf-life (t½) in hours
No PEGZHER2-SMCC-MMAE~0.33
PEG4 (4kDa)ZHER2-PEG4K-MMAE~0.83
PEG10 (10kDa)ZHER2-PEG10K-MMAE~3.7
Short PEGAnti-CD19 ADC~50
Long PEG (PEG8)Anti-CD19 ADC~100

Note: This table illustrates a general trend of increasing half-life with longer PEG chains.[1]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy in Xenograft Models

LinkerADCTumor ModelEfficacy Outcome
No PEGZHER2-SMCC-MMAENCI-N87Moderate tumor growth inhibition
PEG10 (10kDa)ZHER2-PEG10K-MMAENCI-N87Significant tumor growth inhibition
Short PEGAnti-CD30 ADCKarpas 299Tumor regression
Long PEG (PEG8)Anti-CD30 ADCKarpas 299Complete tumor regression

Note: Longer PEG linkers often correlate with improved in vivo efficacy, likely due to enhanced PK properties.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PEG10 linker's impact on drug performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug conjugate required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target-positive (Ag+) and target-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Drug conjugate with PEG10 linker and relevant controls (e.g., non-PEGylated conjugate, unconjugated antibody)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the drug conjugates and controls in complete medium. Remove the culture medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the drug conjugate in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human tumor cell line that overexpresses the target antigen

  • Matrigel (optional, to enhance tumor take rate)

  • Drug conjugate with PEG10 linker and control articles (e.g., vehicle, unconjugated antibody)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the drug conjugate and controls to the mice via an appropriate route (e.g., intravenously through the tail vein) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Pharmacokinetic (PK) Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate.

Materials:

  • Healthy mice (e.g., CD-1 or BALB/c)

  • Drug conjugate with PEG10 linker

  • Equipment for intravenous injection and blood collection

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical method for quantification (e.g., ELISA or LC-MS/MS)

Procedure:

  • Drug Administration: Administer a single intravenous dose of the drug conjugate to a cohort of mice.

  • Blood Sampling: Collect blood samples from a subset of mice at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated drug in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using pharmacokinetic modeling software.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow General Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Binding Affinity (ELISA/SPR) Internalization Internalization Assay Binding_Assay->Internalization Confirm Internalization Cytotoxicity Cytotoxicity Assay (IC50) Internalization->Cytotoxicity Determine Potency Bystander_Effect Bystander Killing Assay Cytotoxicity->Bystander_Effect Evaluate Bystander Effect PK_Study Pharmacokinetics (PK) Study Bystander_Effect->PK_Study Proceed to In Vivo Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Inform Dosing Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Assess Therapeutic Window ADC_Candidate ADC Candidate (with PEG10 Linker) ADC_Candidate->Binding_Assay Assess Target Binding MMAE_Signaling_Pathway MMAE-Induced Cell Death Signaling Pathway ADC_Binding ADC Binds to Tumor Cell Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking MMAE_Release Linker Cleavage & MMAE Release Lysosomal_Trafficking->MMAE_Release MMAE Free MMAE MMAE_Release->MMAE Tubulin_Polymerization Tubulin Polymerization Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Disruption leads to MMAE->Tubulin_Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Safety Operating Guide

Proper Disposal of Amino-PEG10-Amine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Amino-PEG10-Amine, a bifunctional crosslinking reagent, is a valuable tool in various research and drug development applications. While it is generally not classified as a hazardous substance, proper disposal is crucial for maintaining a safe laboratory environment and ensuring compliance with local regulations.[1][2] This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound.

Chemical and Safety Data Summary

A review of available safety data sheets (SDS) indicates that this compound is not considered a hazardous substance or mixture.[1][2] However, it is essential to handle all chemicals with care and adhere to standard laboratory safety protocols.

PropertyDataReference
Chemical Name This compound[3]
Synonyms 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diamine; H2N-PEG10-CH2CH2NH2; NH2-PEG10-NH2
CAS Number 928292-69-7
Molecular Formula C22H48N2O10
Molecular Weight 500.63 g/mol
Hazard Classification Not a hazardous substance or mixture
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, as well as contaminated disposable items such as weigh boats, pipette tips, and gloves, in a designated, clearly labeled waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, labeled container for chemical waste. Do not mix with other waste streams unless permitted by your institution's disposal guidelines.

  • Container Labeling: The waste container must be clearly and accurately labeled with "Chemical Waste," the full chemical name ("this compound"), and the approximate quantity and concentration. Ensure the container is kept securely closed when not in use.

3. Spill Management:

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Absorb the spill using an inert material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into the designated chemical waste container.

  • Clean the spill area with soap and water, and dispose of the cleaning materials as chemical waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain.

  • Arrange for the collection and disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: This compound for Disposal ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe assess_form Assess Form of Waste ppe->assess_form solid_waste Solid Waste: - Unused Reagent - Contaminated Disposables assess_form->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid seal_container Securely Seal Container When Not in Use collect_solid->seal_container collect_liquid->seal_container contact_ehs Contact EHS for Pickup and Final Disposal seal_container->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Amino-PEG10-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Amino-PEG10-Amine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

PropertyValue
Molecular Formula C₂₂H₄₈N₂O₁₀[1][2]
Molecular Weight 500.6 g/mol [1][3]
Appearance Colourless to Pale Yellow Liquid[4]
Purity Min. 95%
Solubility Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Conditions Store at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). Keep in a dry, dark place.
Synonyms 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diamine, H2N-PEG10-CH2CH2NH2, NH2-PEG10-NH2

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases where aerosols or mists may be generated, a NIOSH-approved respirator is recommended.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_conditions Handling Conditions Eye_Protection Eye Protection (Chemical Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (NIOSH-approved Respirator) Standard_Handling Standard Laboratory Handling Standard_Handling->Eye_Protection Standard_Handling->Hand_Protection Standard_Handling->Body_Protection Aerosol_Generation Potential for Aerosol/Mist Generation Aerosol_Generation->Respiratory_Protection Required

Figure 1. PPE Selection based on Handling Conditions.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or mists.

  • Avoid contact with skin and eyes.

  • Prepare and use solutions on the same day whenever possible.

  • If preparing stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Storage:

  • Store in a tightly sealed container in a dry and dark environment.

  • For short-term storage, maintain at 0 - 4°C.

  • For long-term storage, store at -20°C.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate: Immediately clear the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealed hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and contaminated items (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If dissolved in a solvent, collect in a designated container for chemical waste. Do not mix with other waste streams unless compatible.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The container must be kept closed when not in use.

  • Final Disposal: Do not dispose of this compound down the drain. Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Start Receiving this compound Storage Appropriate Storage (0-4°C short-term, -20°C long-term) Start->Storage PPE Don Appropriate PPE Storage->PPE Handling Handle in Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Waste_Segregation Segregate Waste (Solid & Liquid) Experiment->Waste_Segregation Labeling Label Waste Container Waste_Segregation->Labeling Disposal Dispose via EHS Labeling->Disposal Spill_Response Spill Response Protocol Spill->Spill_Response First_Aid First Aid Measures Exposure->First_Aid

Figure 2. Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG10-Amine
Reactant of Route 2
Amino-PEG10-Amine

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